2-Methyl-3-(trifluoromethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-methyl-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-6(8(10,11)12)3-2-4-7(5)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGREFYJFYOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659371 | |
| Record name | [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-86-0 | |
| Record name | [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] When this group is part of a versatile building block like an arylboronic acid, it unlocks immense potential for creating novel molecular architectures.
This compound is a quintessential example of such a high-value intermediate. Its structure is frequently sought after for the synthesis of complex biaryl systems via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] These biaryl scaffolds are prevalent in a multitude of therapeutic agents, making a reliable and well-understood synthesis of this boronic acid critical for researchers in drug development.
This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding of the core synthetic strategies, grounded in field-proven experience. We will explore the causality behind critical experimental choices, ensuring that each protocol is a self-validating system for achieving high purity and yield.
Part 1: Foundational Synthetic Strategies: Grignard vs. Organolithium Pathways
The synthesis of arylboronic acids predominantly relies on the creation of a nucleophilic aryl-metal species that subsequently attacks an electrophilic boron source, typically a trialkyl borate. The two most robust and widely adopted methods for generating the necessary aryl nucleophile from the common starting material, 2-bromo-1-methyl-3-(trifluoromethyl)benzene , are the Grignard reaction and the halogen-lithium exchange.
-
Grignard Reagent Pathway: This classic method involves the reaction of an aryl halide with magnesium metal to form an arylmagnesium halide (Grignard reagent).[6][7] It is a cost-effective and highly reliable route, known for its tolerance of a moderate range of functional groups.
-
Lithiation-Borylation Pathway: This approach utilizes a halogen-lithium exchange, typically with an alkyllithium reagent like n-butyllithium, to generate a more reactive aryllithium species.[8][9][10] This method is often faster and can be more effective for less reactive halides, but it demands stricter control over reaction temperature due to the higher reactivity of the organolithium intermediate.
The choice between these pathways is often dictated by substrate reactivity, functional group compatibility, and available laboratory equipment. We will detail both protocols, providing the technical rationale for each critical step.
Part 2: Experimental Protocol: The Grignard-Based Synthesis
This method is the workhorse for synthesizing many arylboronic acids due to its reliability and scalability. The core principle is the nucleophilic attack of the in situ-generated Grignard reagent on an electrophilic borate ester, followed by acidic hydrolysis.
Workflow Diagram: Grignard Synthesis
Caption: Workflow for lithiation-borylation synthesis of the target boronic acid.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
Same as Grignard method, with particular attention to flame-drying all glassware.
-
Syringes and septa for anhydrous transfers.
-
Reagents: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, n-butyllithium (typically 2.5M in hexanes), triisopropyl borate, anhydrous THF, 1M HCl.
Procedure:
-
Setup: Under a positive pressure of argon, dissolve 2-bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Lithiation: Cool the solution to -78 °C. Using a syringe, add n-butyllithium (1.1 eq) dropwise, keeping the internal temperature below -70 °C. The high reactivity and basicity of n-BuLi necessitate this extreme low temperature to prevent side reactions, such as reaction with the solvent or other electrophilic sites on the molecule. Stir the resulting solution at -78 °C for 1 hour. [10]3. Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.3 eq).
-
Work-up and Purification: The work-up and purification procedure is identical to that described for the Grignard method. Allow the reaction to warm to room temperature, quench with 1M HCl, extract with an organic solvent, dry, and concentrate. Purify the crude product by recrystallization.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose | Key Parameter |
| 2-Bromo-1-methyl-3-(trifluoromethyl)benzene | 1.0 | Starting Material | High Purity, Anhydrous |
| n-Butyllithium | 1.1 | Lithiation Agent | Accurately titrated |
| Triisopropyl Borate | 1.3 | Boron Source | Anhydrous |
| Anhydrous THF | Solvent | Reaction Medium | Water content <50 ppm |
| Reaction Temp (Lithiation) | N/A | Control Reactivity | -78 °C (Critical) |
| Expected Yield | N/A | Outcome | 70-85% |
Part 4: Application in Synthesis - The Suzuki-Miyaura Coupling
The ultimate value of this compound lies in its utility as a coupling partner. In a palladium-catalyzed cycle, it efficiently transfers its aryl group to an aryl or vinyl halide/triflate, forming a new carbon-carbon bond. [5][11]
Reaction Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This reaction's tolerance for a wide array of functional groups and its stereospecificity have made it an indispensable tool in the synthesis of pharmaceuticals and advanced materials.
Part 5: Safety and Handling
Chemical synthesis requires rigorous adherence to safety protocols.
-
Organometallic Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Grignard reagents are highly flammable and water-reactive. Both must be handled under an inert atmosphere using proper syringe techniques.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides over time. They are also highly flammable.
-
Starting Material: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is an irritant. [12]Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
References
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- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
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- Wang, G., et al. (2021). Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, coupling with esterification-condensation-hydrolysis. Reaction Chemistry & Engineering, 6(12), 2367-2374. [Link]
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An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)phenylboronic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)phenylboronic acid, a key building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, structural characteristics, reactivity, and its pivotal role in the construction of complex molecular architectures. We will explore not just the "what" but the "why," offering insights grounded in mechanistic understanding and practical application to empower your research and development endeavors.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
The introduction of fluorine and fluorinated motifs, such as the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern drug design. The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Arylboronic acids are indispensable reagents in organic synthesis, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4]
This compound (CAS No. 947533-86-0) emerges as a particularly valuable reagent by combining these two powerful features.[5][6] Its unique substitution pattern—a sterically influencing ortho-methyl group and a strongly electron-withdrawing meta-trifluoromethyl group—provides a specific steric and electronic profile that can be strategically exploited in the synthesis of complex pharmaceutical intermediates, especially those targeting central nervous system disorders.[5]
Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is paramount for its effective use. Below is a summary of the key identifiers and physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 947533-86-0 | [5][6][7][8] |
| Molecular Formula | C₈H₈BF₃O₂ | [5][6][7][9] |
| Molecular Weight | 203.95 g/mol | [5][6][7][9] |
| Appearance | White to off-white solid | [7] |
| Boiling Point (Predicted) | 282.6 ± 50.0 °C | [7][8] |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [7][8] |
| pKa (Predicted) | 7.63 ± 0.58 | [7][8] |
| Storage | 2-8°C, under inert atmosphere | [7][8] |
The Boronic Acid-Boroxine Equilibrium
A critical, yet often overlooked, characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[10][11][12][13] This is a reversible equilibrium that can be influenced by factors such as solvent, concentration, and the presence of water.
Caption: The reversible equilibrium between the boronic acid monomer and its corresponding boroxine trimer.
The presence of boroxine in a sample of this compound is common and can affect the stoichiometry of reactions if not accounted for.[14] From a practical standpoint, the boroxine is often equally competent in Suzuki-Miyaura couplings, as the equilibrium shifts back towards the active boronic acid under the basic aqueous conditions of the reaction.[15] However, for characterization purposes, particularly NMR spectroscopy, the presence of both species can lead to complex spectra. This can often be resolved by adding a drop of D₂O to the NMR sample, which rapidly hydrolyzes the boroxine back to the boronic acid, resulting in a cleaner spectrum.[14]
Synthesis of this compound
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and widely applicable method for synthesizing arylboronic acids is through the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic workup. The following is an exemplary protocol adapted from a well-established procedure for a structurally related compound.[4] The logical starting material would be 2-bromo-1-methyl-3-(trifluoromethyl)benzene.
Proposed Synthetic Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a General Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Causality Behind Experimental Choices:
-
Base: The base is critical for forming the "ate" complex of the boronic acid, [ArB(OH)₃]⁻, which is more nucleophilic and facilitates the transmetalation step. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents. [15]* Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) often accelerate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides or sterically hindered substrates. [15]* Solvent: A mixture of an organic solvent and water is common. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Safety and Handling
This compound is classified as an irritant. [6][7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6][7]* Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. [6]* Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to minimize dehydration to the boroxine. [7][8]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of steric and electronic features makes it a strategic choice for introducing the 2-methyl-3-(trifluoromethyl)phenyl moiety into complex molecules, particularly in the context of drug discovery. A thorough understanding of its properties, including the dynamic equilibrium with its boroxine form, and the mechanistic nuances of its application in Suzuki-Miyaura cross-coupling reactions, is essential for its successful implementation. This guide provides the foundational knowledge and practical insights to empower researchers to leverage this powerful reagent in their synthetic endeavors.
References
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A Comprehensive Technical Guide to 2-Methyl-3-(trifluoromethyl)phenylboronic Acid (CAS: 947533-86-0) for Advanced Drug Discovery
This guide provides an in-depth technical overview of 2-Methyl-3-(trifluoromethyl)phenylboronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, the strategic importance of its structural motifs in medicinal chemistry, and its principal application in carbon-carbon bond formation, supported by a detailed experimental protocol.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are the foundation of its effective application in research and synthesis.
Chemical Abstract Service (CAS) Number : 947533-86-0[1][2][3]
This unique numerical identifier is the global standard for defining this specific chemical substance, ensuring unambiguous identification in literature, patents, and commercial sourcing.
Synonyms :
-
[2-methyl-3-(trifluoromethyl)phenyl]boronic acid[2]
-
Boronic acid, B-[2-methyl-3-(trifluoromethyl)phenyl]-[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 947533-86-0 | [1][2][3] |
| Molecular Formula | C₈H₈BF₃O₂ | [1][2][3] |
| Molecular Weight | 203.95 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 282.6±50.0 °C (Predicted) | [3] |
| Density | 1.31±0.1 g/cm³ (Predicted) | [3] |
| pKa | 7.63±0.58 (Predicted) | [3] |
| Storage | 2-8°C, sealed in dry place | [3][4] |
Strategic Value in Medicinal Chemistry
The structure of this compound is not arbitrary; it is a carefully designed scaffold that leverages the unique properties of its constituent functional groups to enhance the potential of drug candidates.
The Trifluoromethyl (CF₃) Group: A Bioactive Enhancer
The trifluoromethyl group is one of the most vital substituents in modern drug design.[5] Its incorporation into a molecule, as seen in this boronic acid, imparts several desirable characteristics:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes in the body.[5][6] This can significantly increase a drug's half-life and bioavailability.
-
Increased Lipophilicity : The CF₃ group is lipophilic (fat-soluble), which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[5][6][7]
-
Modulated Acidity and Binding : As a powerful electron-withdrawing group, the CF₃ moiety influences the electronic properties of the entire molecule.[8][9] This can alter the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[5]
The Boronic Acid Moiety: A Versatile Synthetic Handle
Boronic acids are prized in synthetic chemistry for their stability, low toxicity, and versatile reactivity.[10] They are considered "green" compounds as they ultimately degrade to boric acid, which is readily eliminated by the body.[10] Their most prominent role is as a key reactant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of new carbon-carbon bonds.[11] This makes this compound an essential intermediate for constructing complex biaryl structures, which are common motifs in pharmaceuticals.[11][12]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is to introduce the 2-methyl-3-(trifluoromethyl)phenyl group into a target molecule via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][12] This reaction is a cornerstone of modern organic synthesis due to its high yields, mild conditions, and broad functional group tolerance.[11]
Catalytic Cycle Workflow
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination, which work in concert to form the desired C-C bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a generalized, self-validating methodology for the Suzuki-Miyaura coupling. The causality for each step is explained to ensure scientific integrity and reproducibility.
Objective : To couple this compound with an aryl bromide (Ar-Br).
Materials :
-
This compound (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%)
-
Base (e.g., 2M aqueous K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Dioxane mixture, 4:1)
-
Argon or Nitrogen (inert gas)
Step-by-Step Methodology :
-
Inert Atmosphere Preparation :
-
Action : Add the aryl bromide, this compound, and Pd(PPh₃)₄ catalyst to a pressure-rated reaction tube equipped with a magnetic stir bar.
-
Causality : The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Establishing an inert atmosphere by evacuating and backfilling with argon or nitrogen prevents catalyst oxidation and ensures high catalytic activity throughout the reaction.[13]
-
-
Reagent Addition :
-
Action : To the solid mixture, add the solvent (Toluene/Dioxane) followed by the aqueous base (K₂CO₃ solution) via syringe.
-
Causality : A mixed solvent system is often used to ensure all reactants (organic-soluble aryl halide and catalyst, and the more polar boronate salt) are sufficiently solubilized. The base is crucial for activating the boronic acid into a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[11][14]
-
-
Reaction Execution :
-
Action : Securely seal the pressure tube and place it in a preheated oil bath at 80-110 °C. Stir vigorously for the specified time (typically 3-12 hours).
-
Causality : Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step.[15] A sealed tube prevents solvent evaporation at elevated temperatures. Vigorous stirring ensures proper mixing of the biphasic (organic/aqueous) system, maximizing the interfacial area where the reaction occurs.
-
-
Work-up and Purification :
-
Action : Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality : The aqueous work-up removes the inorganic base and salts. Extraction isolates the desired organic product. Drying removes residual water, which could interfere with subsequent purification.
-
-
Purification :
-
Action : Purify the crude residue by flash column chromatography on silica gel.
-
Causality : This standard technique separates the desired biaryl product from unreacted starting materials, catalyst residues, and any side products, yielding the pure compound for analysis and further use.[13]
-
Synthesis and Safe Handling
While commercially available, understanding the synthesis of arylboronic acids is valuable. A common method involves the reaction of an arylmetal intermediate (formed from an aryl halide and a strong base or metal) with a trialkyl borate ester at low temperatures, followed by acidic workup.[10]
Safety and Storage :
-
Hazards : This compound is a warning-level chemical, with hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Precautions : Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid breathing dust.[2]
-
Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) to prevent degradation, as boronic acids can undergo dehydration to form boroxines.[3]
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in the powerful combination of a versatile boronic acid handle and a bio-enhancing trifluoromethyl group. Its central role in Suzuki-Miyaura cross-coupling reactions provides medicinal chemists with a reliable tool to forge complex molecular architectures, making it an indispensable building block in the rational design of next-generation pharmaceuticals.
References
- 2-Methyl-3-trifluoromethyl-phenylboronic acid CAS#: 947533-86-0 - ChemWh
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (URL: [Link])
- SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING - HETEROCYCLES. (URL: [Link])
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace. (URL: [Link])
- Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids - Om-Pharmaceutical. (URL: [Link])
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - Buchwald Lab, MIT. (URL: [Link])
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC, NIH. (URL: [Link])
- Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. (URL: [Link])
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. (URL: [Link])
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid - RSC Publishing. (URL: [Link])
- The Role of Trifluoromethyl Groups in Pharmaceutical Design - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
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Molecular formula of 2-Methyl-3-(trifluoromethyl)phenylboronic acid.
An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, offers detailed synthetic protocols, and explores its critical applications, particularly in Suzuki-Miyaura cross-coupling reactions. Emphasis is placed on the synergistic effects of the methyl and trifluoromethyl substituents, which modulate the compound's reactivity and confer desirable properties in drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of contemporary synthetic chemistry, primarily due to their stability, low toxicity, and exceptional versatility in metal-catalyzed cross-coupling reactions.[1] Their ability to form new carbon-carbon bonds with high efficiency has revolutionized the synthesis of complex organic molecules, from advanced materials to life-saving pharmaceuticals.
The specific substitution pattern on the phenyl ring profoundly influences the boronic acid's chemical behavior. In the case of this compound, the strategic placement of two distinct functional groups creates a reagent with unique electronic and steric properties:
-
The Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group significantly impacts the molecule.[2] It increases the Lewis acidity of the boronic acid, which can enhance transmetalation rates in catalytic cycles.[3] In medicinal chemistry, the -CF₃ group is highly valued for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2][4]
-
The Methyl (-CH₃) Group: As an electron-donating group, the methyl substituent offers a counterbalance to the -CF₃ group. Its placement at the ortho position relative to the boronic acid introduces steric hindrance that can influence reaction selectivity and modify the orientation of the phenyl ring in coupling reactions.
This guide will delve into the synthesis, properties, and applications of this uniquely functionalized molecule.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below. This data is critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈BF₃O₂ | [5][6][7][8] |
| Molecular Weight | 203.95 g/mol | [5][6][7] |
| CAS Number | 947533-86-0 | [5][6][7] |
| Appearance | White to off-white solid | [7] |
| Predicted Boiling Point | 282.6 ± 50.0 °C | [7] |
| Predicted pKa | 7.63 ± 0.58 | [7] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | [7] |
| Storage Temperature | 2-8°C | [7] |
| InChI Key | GCYGREFYJFYOII-UHFFFAOYSA-N | [6][8] |
| Canonical SMILES | CC1=C(C=CC=C1C(F)(F)F)B(O)O | [8] |
Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. The following protocol describes a representative, field-proven methodology for synthesizing this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 1-Bromo-2-methyl-3-(trifluoromethyl)benzene.
Pillar of Trustworthiness: This protocol is self-validating. Each step is designed to maximize yield and purity, culminating in a purification step that ensures the final product meets analytical standards for subsequent applications.
-
Step 1: Grignard Reagent Formation
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a solution of 1-Bromo-2-methyl-3-(trifluoromethyl)benzene in anhydrous THF to the dropping funnel. Add a few drops of the aryl bromide solution to the magnesium and observe for initiation (e.g., bubbling, heat generation). A crystal of iodine can be added as an initiator if the reaction is sluggish.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Causality Explanation: Anhydrous conditions are paramount. Water will protonate and destroy the highly reactive Grignard reagent. The inert atmosphere prevents oxidation.
-
-
Step 2: Borylation (Electrophilic Trapping)
-
Cooling: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Addition: Add a solution of triisopropyl borate in anhydrous THF dropwise to the cold Grignard solution. Maintain the temperature at -78 °C throughout the addition.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Causality Explanation: The reaction is performed at low temperature to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the boronate ester. Triisopropyl borate is used as the boron electrophile.
-
-
Step 3: Hydrolysis and Product Isolation
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding cold 1 M hydrochloric acid (HCl). Stir vigorously until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Step 4: Purification
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
-
Validation: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
Core Applications in Research and Drug Development
This boronic acid is not just a chemical curiosity; it is a potent tool for molecular construction, primarily through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is a premier method for constructing biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals and functional materials.[9]
Role in Drug Discovery Workflow
Caption: Use of the title compound in a typical drug discovery workflow.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple this compound with a generic aryl bromide (Ar-Br).
-
Reaction Setup: To a reaction vessel, add this compound (1.1 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Causality Explanation: Degassing the solvent removes oxygen, which can oxidize and deactivate the palladium catalyst. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude biaryl product by flash column chromatography.
The trifluoromethyl group on the boronic acid enhances the lipophilicity of the resulting product, a property often correlated with improved cell membrane permeability and bioavailability of drug candidates.[2][10] This makes the title compound an invaluable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[9]
Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7] Boronic acids can undergo dehydration to form boroxines, so protection from moisture is advisable.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Consult the Safety Data Sheet (SDS) for complete hazard and precautionary information.
Conclusion
This compound is a highly functionalized and strategic building block for chemical synthesis. Its molecular formula, C₈H₈BF₃O₂, belies the sophisticated reactivity endowed by its substituents. The electron-withdrawing trifluoromethyl group and the sterically influential ortho-methyl group provide chemists with a powerful tool for constructing complex molecules with tailored properties. Its central role in Suzuki-Miyaura couplings and its utility in introducing the valuable trifluoromethyl moiety make it an indispensable reagent for professionals in drug discovery and materials science.
References
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- Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
- PubMed Central.
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Technical Guide: Precise Calculation of Molecular Weight for 2-Methyl-3-(trifluoromethyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the precise calculation of the molecular weight of 2-Methyl-3-(trifluoromethyl)phenylboronic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental principles behind the calculation, from structural deconstruction to the application of standard atomic weights. Beyond the protocol, the guide explores the critical importance of accurate molecular weight determination in the context of medicinal chemistry and pharmaceutical sciences, where boronic acids serve as pivotal building blocks. The procedure is supported by authoritative data, a summary table for clarity, and a visual workflow diagram to ensure reproducibility and understanding.
Introduction: The Significance of Molecular Weight in Drug Development
In the landscape of modern drug discovery, the molecular properties of a compound are paramount to its potential success as a therapeutic agent. Among these, molecular weight (MW) is a foundational parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An accurate understanding of MW is not merely an academic exercise; it is a critical requirement for dosage calculations, formulation development, and regulatory compliance.[2]
The subject of this guide, this compound, belongs to a class of organoboron compounds that have garnered immense interest in medicinal chemistry.[3][4] Boronic acids are exceptionally versatile, serving both as key intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and as pharmacophores themselves, notably in enzyme inhibitors.[5][6] The introduction of a boronic acid group can significantly alter the physicochemical and pharmacokinetic characteristics of a molecule, potentially enhancing its therapeutic activity.[3][4] Therefore, the precise characterization of such a compound, beginning with its molecular weight, is the first step in unlocking its therapeutic potential.
This guide serves as a senior-level walkthrough of this fundamental calculation, emphasizing the causality behind each step to ensure both accuracy and a deep understanding of the process.
Part 1: Molecular Structure and Formula Determination
The first principle in calculating molecular weight is to establish the exact molecular formula of the compound. This is derived directly from its chemical name and structure.
-
Compound Name: this compound
-
Structural Breakdown:
-
Phenylboronic acid: A benzene ring substituted with a boronic acid group, -B(OH)₂. This forms the core scaffold.
-
2-Methyl: A methyl group (-CH₃) is attached to the second carbon of the phenyl ring, relative to the boronic acid group.
-
3-(Trifluoromethyl): A trifluoromethyl group (-CF₃) is attached to the third carbon of the phenyl ring.
-
Based on this structure, we can enumerate the atoms of each element present in a single molecule.
-
Carbon (C): 6 atoms in the phenyl ring, 1 in the methyl group, and 1 in the trifluoromethyl group, for a total of 8.
-
Hydrogen (H): 3 atoms in the methyl group, 3 on the phenyl ring, and 2 in the two hydroxyl (-OH) groups of the boronic acid, for a total of 8.
-
Boron (B): 1 atom in the boronic acid group.
-
Fluorine (F): 3 atoms in the trifluoromethyl group.
-
Oxygen (O): 2 atoms in the hydroxyl groups of the boronic acid.
This analysis yields the definitive molecular formula.
Molecular Formula: C₈H₈BF₃O₂[7][8]
Part 2: Foundational Principles: Standard Atomic Weights
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. It is critical to use the standard atomic weights provided by authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC), as these values represent a weighted average of the masses of an element's naturally occurring isotopes.[9][10] Using these standardized values ensures consistency and accuracy in scientific communication.
The table below lists the standard atomic weights for the elements present in the target molecule.
| Element | Symbol | Standard Atomic Weight (amu) | Source |
| Carbon | C | 12.011 | [11][12] |
| Hydrogen | H | 1.008 | [13][14] |
| Boron | B | 10.811 | [15][16][17] |
| Fluorine | F | 18.998 | [18][19][20][21] |
| Oxygen | O | 15.999 | [22][23][24][25] |
Part 3: Protocol for Molecular Weight Calculation
This section details the explicit, step-by-step process for calculating the molecular weight of C₈H₈BF₃O₂. This protocol is designed to be a self-validating system, where the logic and inputs are transparent.
Step 1: Enumerate Atom Counts From the molecular formula (C₈H₈BF₃O₂), confirm the number of atoms for each element.
-
Carbon (C): 8
-
Hydrogen (H): 8
-
Boron (B): 1
-
Fluorine (F): 3
-
Oxygen (O): 2
Step 2: Calculate Mass Contribution of Each Element Multiply the atom count of each element by its standard atomic weight.
-
Carbon: 8 atoms × 12.011 amu/atom = 96.088 amu
-
Hydrogen: 8 atoms × 1.008 amu/atom = 8.064 amu
-
Boron: 1 atom × 10.811 amu/atom = 10.811 amu
-
Fluorine: 3 atoms × 18.998 amu/atom = 56.994 amu
-
Oxygen: 2 atoms × 15.999 amu/atom = 31.998 amu
Step 3: Summation for Total Molecular Weight Sum the mass contributions calculated in the previous step to determine the final molecular weight.
-
Molecular Weight = 96.088 + 8.064 + 10.811 + 56.994 + 31.998
-
Molecular Weight = 203.955 amu
The molecular weight is typically expressed in grams per mole ( g/mol ) for laboratory applications, a value that is numerically equivalent to the atomic mass unit (amu) value.
Part 4: Data Summary and Verification
For clarity and ease of reference, the complete calculation is summarized in the table below. This structured presentation allows for quick verification of all components of the calculation.
| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Subtotal Mass (amu) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Boron | B | 1 | 10.811 | 10.811 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 203.955 |
Verification: The calculated value of 203.955 g/mol aligns closely with the molecular weights listed in major chemical supplier databases, which are typically in the range of 203.95 to 203.96 g/mol .[7][8][26] This concordance validates the accuracy of our protocol.
Part 5: Visualization of the Calculation Workflow
To further clarify the logical flow of this protocol, the following diagram illustrates the process from compound identification to the final result.
Caption: Workflow for calculating the molecular weight of the target compound.
Conclusion
The molecular weight of this compound has been rigorously calculated to be 203.955 g/mol . This was achieved by systematically determining the molecular formula from the compound's nomenclature, applying the standard atomic weights for each constituent element, and summing the individual mass contributions.
This fundamental parameter is indispensable for any quantitative work involving this compound, from reaction stoichiometry in synthetic chemistry to the preparation of solutions for biological assays. For professionals in drug development, an accurately determined molecular weight is the bedrock upon which pharmacokinetic studies, dosage form design, and ultimate clinical success are built. The transparent and referenced methodology presented herein ensures that this foundational data point is both reliable and reproducible.
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 20. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 21. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 22. fiveable.me [fiveable.me]
- 23. princeton.edu [princeton.edu]
- 24. Oxygen - Wikipedia [en.wikipedia.org]
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A Comprehensive Technical Guide to [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of [2-methyl-3-(trifluoromethyl)phenyl]boronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. Boronic acids and their derivatives are instrumental in the construction of complex molecular architectures, largely through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document details a robust synthetic protocol for the title compound, comprehensive characterization data, and practical insights into its application, particularly in the synthesis of biaryl compounds relevant to drug discovery programs. The guide is designed to equip researchers with the fundamental knowledge and procedural details necessary for the effective utilization of this versatile reagent.
Introduction: The Ascendancy of Boronic Acids in Synthesis
Boronic acids have emerged as indispensable tools in the synthetic chemist's arsenal. Their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation have cemented their role in both academic and industrial research. The trifluoromethyl group (–CF₃) is a prevalent motif in pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity. The strategic placement of a methyl group ortho to the boronic acid moiety introduces steric hindrance that can influence reactivity and selectivity in cross-coupling reactions. Consequently, [2-methyl-3-(trifluoromethyl)phenyl]boronic acid represents a sterically demanding and electronically deactivated coupling partner, presenting both challenges and opportunities in synthetic design.
This guide will provide a detailed examination of this specific boronic acid, from its synthesis and purification to its characterization and strategic deployment in synthetic workflows.
Synthesis of [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid
The synthesis of [2-methyl-3-(trifluoromethyl)phenyl]boronic acid can be efficiently achieved via a lithiation-borylation sequence starting from the corresponding aryl bromide, 1-bromo-2-methyl-3-(trifluoromethyl)benzene. This method offers a direct and high-yielding route to the desired product.
Synthetic Workflow
The overall synthetic transformation is depicted below:
Caption: Synthetic route to [2-methyl-3-(trifluoromethyl)phenyl]boronic acid.
Detailed Experimental Protocol
Materials and Equipment:
-
1-Bromo-2-methyl-3-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether (Et₂O)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, syringes, and other standard glassware
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 1-bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq). Anhydrous THF is added to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel or a syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryl lithium intermediate is typically accompanied by a color change. The mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Aqueous Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the aqueous layer is acidic (pH ~1-2). The mixture is stirred vigorously for 30 minutes to hydrolyze the boronate ester.
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x volume). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
Purification
Crude arylboronic acids often contain boroxine anhydrides, which are cyclic trimers formed by dehydration. Purification is essential to obtain the desired monomeric boronic acid. Recrystallization is a highly effective method for this purpose.
Recrystallization Protocol
-
Solvent Selection: A common and effective solvent system for the recrystallization of similar trifluoromethyl-substituted phenylboronic acids is a mixture of an ethereal solvent and a nonpolar alkane, such as diethyl ether/hexanes or ethyl acetate/hexanes.
-
Procedure: The crude solid is dissolved in a minimal amount of hot diethyl ether or ethyl acetate. Hexanes are then added slowly until the solution becomes turbid. The mixture is gently warmed until it becomes clear again and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The resulting crystals are collected by vacuum filtration, washed with cold hexanes, and dried under vacuum.
An alternative purification method involves an acid-base extraction. The crude boronic acid is dissolved in diethyl ether and extracted with a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer is then washed with diethyl ether to remove non-acidic impurities. The aqueous layer is acidified with 2 M HCl, and the precipitated pure boronic acid is extracted with diethyl ether. The organic layer is then dried and concentrated.[1]
Characterization
Thorough characterization is critical to confirm the identity and purity of the synthesized [2-methyl-3-(trifluoromethyl)phenyl]boronic acid. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all informative.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The aromatic protons will appear as a complex multiplet due to their coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The methyl protons will appear as a singlet. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes not being observed.
-
¹³C NMR: The carbon NMR will show distinct signals for all carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the boron will often show a broad signal.
-
¹¹B NMR: Boronic acids typically exhibit a broad singlet in the ¹¹B NMR spectrum in the range of δ 27-33 ppm, characteristic of a tricoordinate boron atom.[2]
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the trifluoromethyl group, typically in the range of δ -60 to -65 ppm relative to CFCl₃.
Table 1: Expected NMR Data for [2-methyl-3-(trifluoromethyl)phenyl]boronic acid
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| ¹H | ~7.5-7.8 (aromatic), ~2.5 (methyl) | m, s |
| ¹³C | ~120-140 (aromatic), ~20 (methyl), ~124 (q, ¹JCF ≈ 272 Hz, CF₃) | |
| ¹¹B | ~28-30 | br s |
| ¹⁹F | ~ -62 | s |
Note: These are estimated values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
Application in Suzuki-Miyaura Cross-Coupling
[2-Methyl-3-(trifluoromethyl)phenyl]boronic acid is a valuable reagent for the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex biaryl structures. The presence of both a sterically demanding ortho-methyl group and an electron-withdrawing trifluoromethyl group influences its reactivity.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of [2-methyl-3-(trifluoromethyl)phenyl]boronic acid with an aryl bromide.
Materials and Equipment:
-
[2-Methyl-3-(trifluoromethyl)phenyl]boronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF, often with water)
-
Schlenk tube or microwave vial
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial is added the aryl bromide (1.0 eq), [2-methyl-3-(trifluoromethyl)phenyl]boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Solvent Addition: The vessel is evacuated and backfilled with an inert atmosphere (argon or nitrogen) three times. Degassed solvent is then added.
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
[2-Methyl-3-(trifluoromethyl)phenyl]boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of sterically hindered and electronically diverse biaryl compounds. Its synthesis via a lithiation-borylation route is straightforward, and the compound can be readily purified and characterized using standard laboratory techniques. A thorough understanding of its properties and reactivity is key to its successful implementation in Suzuki-Miyaura cross-coupling and other synthetic transformations, ultimately enabling the efficient synthesis of novel molecules for drug discovery and materials science.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, Germany, 2011. [Link]
- Ishiyama, T.; Murata, M.; Miyaura, N. A New Synthetic Route to Arylboronic Esters from Aryl Halides. The Journal of Organic Chemistry, 1995, 60 (23), 7508–7510. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366. [Link]
- Gozdalik, J. T.; et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 2021, 26(7), 2007. [Link]
- Organic Syntheses, Coll. Vol. 10, p.86 (2004); Vol. 79, p.251 (2002). [Link]
- Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998, 37 (24), 3387–3388. [Link]
- Process for purification of boronic acid and its deriv
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Strategic Synthesis of Trifluoromethylphenylboronic Acid Derivatives: A Guide to Core Methodologies and Field-Proven Insights
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethylphenylboronic acids and their derivatives are cornerstone building blocks in modern medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after motif in drug design.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable reagents. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental design, and the practical considerations essential for successful synthesis. This document is structured to empower researchers with the knowledge to select and execute the optimal synthetic route for their specific target molecule, from classical organometallic approaches to cutting-edge catalytic C-H functionalization.
The Strategic Importance of the Trifluoromethylphenyl Moiety
The trifluoromethyl group acts as a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature influences the reactivity of the boronic acid, often leading to enhanced rates and improved selectivity in pivotal cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This makes trifluoromethylphenylboronic acids indispensable for the efficient construction of complex molecular architectures required for new therapeutic agents and advanced materials.[1][2] The choice of synthetic method is therefore a critical decision, dictated by factors such as the desired substitution pattern (ortho, meta, or para), functional group tolerance, scalability, and atom economy.
Foundational Synthetic Strategies: Halogen-Metal Exchange
The most established and widely practiced route to trifluoromethylphenylboronic acids begins with a corresponding halogenated trifluorotoluene. This strategy relies on the generation of a highly reactive organometallic intermediate, which is then quenched with a boron electrophile.
Lithiation-Borylation Pathway
This method involves the reaction of a bromo- or iodo-substituted trifluorotoluene with an organolithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C) to form an aryllithium species. This intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.[4][5]
Causality and Experimental Insight: The use of extremely low temperatures is critical. Aryllithium intermediates are highly reactive and can undergo undesired side reactions at higher temperatures. The temperature must be strictly controlled during the addition of n-BuLi to prevent decomposition and ensure quantitative formation of the aryllithium.[4] The subsequent borylation step is rapid, and the reaction is typically allowed to warm slowly to room temperature to ensure complete conversion before quenching.[5]
Materials:
-
p-Bromobenzotrifluoride (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes, 1.05-1.1 eq)
-
Trimethyl borate (1.3 eq)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert nitrogen atmosphere, add p-bromobenzotrifluoride to a dry three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Add anhydrous THF and stir to dissolve.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Add trimethyl borate dropwise, again maintaining the temperature at -78 °C.
-
After the addition, allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.
-
Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash once with saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude solid product.
-
Purify the solid by washing with chloroform or by recrystallization to yield the white, solid 4-trifluoromethylphenylboronic acid.[5]
Trustworthiness: This protocol is self-validating through careful control of stoichiometry and temperature. The acidic workup is essential for hydrolyzing the borate ester intermediate to the final boronic acid. The final purification step ensures the removal of any unreacted starting material or side products.
Caption: Workflow for Lithiation-Borylation Synthesis.
Modern Strategies: Catalytic C–H Bond Borylation
A paradigm shift in synthetic chemistry has been the development of methods for the direct functionalization of C–H bonds. For the synthesis of trifluoromethylphenylboronic acids, iridium-catalyzed borylation stands out as a particularly powerful and atom-economical approach.[6]
Iridium-Catalyzed Aromatic C–H Borylation
This methodology allows for the direct conversion of a C–H bond on a trifluoromethyl-substituted arene into a C-B bond, using a catalyst such as [Ir(cod)OMe]₂ and a bipyridine-based ligand. The boron source is typically bis(pinacolato)diboron (B₂pin₂).
Causality and Experimental Insight: The iridium catalyst, in conjunction with a specific ligand, is capable of breaking a typically inert aromatic C–H bond and inserting the metal to form an aryl-iridium intermediate. This species then reacts with B₂pin₂ to generate the aryl boronate ester and regenerate the active catalyst. The regioselectivity is often governed by sterics, with borylation occurring at the least hindered positions.[7] This method is highly valued for its ability to tolerate a wide range of functional groups that would not be compatible with the harsh conditions of organolithium or Grignard chemistry.[6][8]
Caption: Simplified Catalytic Cycle for Ir-Catalyzed C-H Borylation.
Emerging Frontiers: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates under gentle conditions.[9] Recent advancements have demonstrated its utility in the trifluoromethylation of existing arylboronic acids, and ongoing research is exploring its application in the direct synthesis of these compounds.[10] In a typical photoredox cycle for trifluoromethylation, a photocatalyst (e.g., a Ruthenium or Iridium complex) is excited by visible light, enabling it to engage in a single-electron transfer (SET) with a trifluoromethyl source to generate a trifluoromethyl radical. This radical can then be coupled with an arylboronic acid.[9][11] This approach highlights the continuous evolution of synthetic methodologies toward more sustainable and efficient processes.
Comparative Analysis of Key Synthetic Routes
The choice of synthetic route is a critical decision for any research or development program. The following table summarizes the key features of the primary methods discussed.
| Feature | Lithiation-Borylation | Iridium-Catalyzed C-H Borylation |
| Starting Material | Aryl Halide (Br, I) | Arene (C-H bond) |
| Key Reagents | n-BuLi, Trialkyl borate | Ir-catalyst, Ligand, B₂pin₂ |
| Reaction Conditions | Cryogenic (-78 °C), Inert atm. | Mild (RT to moderate heat) |
| Functional Group Tol. | Low (incompatible with acids, etc.) | High (tolerates esters, amides, etc.) |
| Regioselectivity | Defined by halide position | Sterically controlled (least hindered) |
| Atom Economy | Moderate | High |
| Primary Application | Well-defined, small-scale synthesis | Late-stage functionalization, library synthesis |
Applications in Cross-Coupling Chemistry
The primary utility of trifluoromethylphenylboronic acids is their role as coupling partners in transition-metal-catalyzed reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is the most prominent application, enabling the formation of C(sp²)-C(sp²) bonds by coupling the boronic acid with an aryl or vinyl halide.[1][12] It is a foundational reaction in pharmaceutical synthesis.[13]
-
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, coupling the boronic acid with N-H or O-H containing compounds (amines, alcohols, phenols) to produce aryl amines and aryl ethers, respectively.[14][15] This method is advantageous as it can often be run at room temperature and open to the air.[16][17]
Stability and Handling
Trifluoromethylphenylboronic acids are generally white, crystalline solids that are stable under ambient conditions.[5][18] However, like all boronic acids, they can undergo dehydration to form cyclic boroxine anhydrides. It is recommended to store them in a cool, dry place, sealed from moisture.[18][19] The presence of the electron-withdrawing CF₃ group generally increases the compound's resistance to protodeboronation compared to electron-rich arylboronic acids.[20]
Conclusion
The synthesis of trifluoromethylphenylboronic acid derivatives has evolved from classical halogen-metal exchange protocols to highly efficient and functional-group-tolerant catalytic C-H borylation methods. The traditional lithiation-borylation route remains a reliable and powerful method for accessing specific isomers from readily available aryl halides. However, for applications in complex molecule synthesis and late-stage functionalization, modern iridium-catalyzed methods offer unparalleled advantages in terms of mild conditions and broad substrate scope. As synthetic chemistry advances, emerging techniques like photoredox catalysis will undoubtedly provide even more elegant and sustainable routes to these invaluable chemical building blocks. A thorough understanding of the principles, advantages, and limitations of each method is paramount for the modern chemist to strategically and successfully incorporate the trifluoromethylphenyl motif into next-generation pharmaceuticals and materials.
References
- Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. (2023-05-22). Taylor & Francis.
- Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Ningbo Inno Pharmchem Co., Ltd.
- (3,4,5-trifluorophenyl)boronic acid. (2002). Organic Syntheses.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2022). MDPI.
- Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. (2023-05-22). Taylor & Francis Online.
- SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. (2021). HETEROCYCLES, Vol. 103, No. 1.
- Highly selective trifluoromethylation of 1,3-disubstituted arenes through iridium-catalyzed arene borylation. (2012-01-09). PubMed.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023). MDPI.
- Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. (2022-02). PubMed.
- Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes. (2023-10-02). ResearchGate.
- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. (2021-12-13). ResearchGate.
- Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. (2020-01-13). PubMed.
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. ACS Publications.
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. (2022-12-23). Journal of the American Chemical Society.
- Ring‐Opening Lithiation–Borylation of 2‐Trifluoromethyl Oxirane. (2019). SciSpace.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023-01-02). Semantic Scholar.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect.
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2011). Organic & Biomolecular Chemistry.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (2022). PubMed Central.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science.
- Chan–Lam coupling. Wikipedia.
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009-02-15). PMC.
- Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
- Lithiation-Borylation in Synthesis. University of Bristol.
- Structures and properties of trifluoromethylphenylboronic acids. (2018-01-01). ResearchGate.
- Ring-Opening Lithiation–Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. (2020-01-13). University of Galway Research.
- 4-(Trifluoromethyl)phenylboronic acid, 95%. Ottokemi.
- Lithiation—Borylation Methodology. (2019-05-07). University of Bristol Research Portal.
- Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. (2011-06-27). PMC.
- Photoredox catalysis: a mild, operationally simple approach to the synthesis of α-trifluoromethyl carbonyl compounds. (2011-06-27). PubMed.
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Key literature on 2-Methyl-3-(trifluoromethyl)phenylboronic acid.
An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)phenylboronic Acid: Synthesis, Properties, and Advanced Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists working with this compound. We will delve into its fundamental properties, synthesis, and critical role as a building block in modern organic chemistry, with a particular focus on its application in the synthesis of complex pharmaceutical intermediates.
Introduction and Strategic Importance
This compound (CAS No. 947533-86-0) is a highly versatile and strategically important reagent in organic synthesis.[1][2] Its utility is primarily anchored in its function as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] The unique substitution pattern on the phenyl ring—an ortho-methyl group and a meta-trifluoromethyl group—imparts specific steric and electronic properties that are invaluable in drug discovery and materials science.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity through strong electrostatic interactions.[5][6][7][8] The adjacent methyl group introduces steric hindrance that can influence reaction kinetics, selectivity, and the final conformation of the coupled product, offering a powerful tool for fine-tuning molecular architecture.[9]
Caption: Chemical structure of this compound.
Physicochemical Properties and Handling
Understanding the physical and chemical properties of a reagent is paramount for its effective and safe use in experimental design.
| Property | Value | Source |
| CAS Number | 947533-86-0 | [1][2] |
| Molecular Formula | C₈H₈BF₃O₂ | [1][2] |
| Molecular Weight | 203.95 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 282.6±50.0 °C (Predicted) | [1] |
| Density | 1.31±0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.63±0.58 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Handling and Safety Precautions:
Arylboronic acids are generally classified as irritants. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) to prevent degradation, particularly dehydration to the corresponding boroxine (trimer).[1][11]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes.[11][12] If inhaled, move to fresh air.[12] Seek medical attention if irritation persists.
Synthesis Pathway
While multiple proprietary methods exist, a common and logical synthetic route to arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. The synthesis of this compound would typically start from 1-bromo-2-methyl-3-(trifluoromethyl)benzene.
Caption: General synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material: Aryl bromides are ideal precursors due to their commercial availability and reactivity.
-
Organometallic Formation: The use of n-butyllithium (n-BuLi) or magnesium (for Grignard formation) at low temperatures (-78 °C) is critical to prevent side reactions and ensure regioselective metal-halogen exchange.
-
Electrophile: Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the boron source. The reaction forms a boronic ester intermediate.
-
Hydrolysis: A simple acidic workup hydrolyzes the boronic ester to the final boronic acid product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp²) bonds.[6][14] This reaction is a cornerstone of synthetic chemistry due to its mild conditions and high tolerance for a wide variety of functional groups.[3]
Catalytic Cycle
The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. The presence of a base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]
Sources
- 1. 2-Methyl-3-trifluoromethyl-phenylboronic acid CAS#: 947533-86-0 [amp.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. chemimpex.com [chemimpex.com]
The Phenylboronic Acid Core: A Technical Guide to its Discovery, Synthesis, and Transformative Applications
Foreword: The Unassuming Architect of Modern Chemistry
In the vast landscape of organic chemistry, few functional groups have risen from relative obscurity to such profound significance as the boronic acid moiety, particularly when appended to a phenyl ring. Substituted phenylboronic acids, once a curiosity of 19th-century chemical exploration, are now indispensable tools in the hands of researchers, scientists, and drug development professionals. Their unique electronic properties and versatile reactivity have unlocked new pathways in carbon-carbon bond formation, revolutionized sensor technology, and provided a powerful scaffold for the design of novel therapeutics. This in-depth technical guide aims to provide a comprehensive understanding of the discovery, history, and multifaceted applications of substituted phenylboronic acids, grounded in scientific integrity and practical, field-proven insights. We will journey from the foundational discoveries of the pioneers of organoboron chemistry to the intricate, modern-day applications that continue to shape our world.
I. Genesis of a Versatile Reagent: A Historical Perspective
The story of substituted phenylboronic acids is a testament to the incremental and often serendipitous nature of scientific discovery. While the broader class of organoboron compounds has a rich history, the specific emergence of their phenyl-substituted counterparts marks a pivotal moment in synthetic chemistry.
The Dawn of Organoboron Chemistry
The first foray into the world of organoboronic acids was in 1860, when the English chemist Edward Frankland reported the synthesis of ethylboronic acid.[1] His two-stage process, involving the reaction of diethylzinc with triethyl borate followed by air oxidation, laid the fundamental groundwork for the synthesis of compounds containing a carbon-boron bond.[1] This initial discovery, however, did not immediately lead to widespread application, as the synthetic methods were cumbersome and the full potential of these compounds was not yet realized.
The Landmark Synthesis of Phenylboronic Acid
Twenty years after Frankland's initial report, the first synthesis of an arylboronic acid, phenylboronic acid itself, was achieved by the German chemists August Michaelis and P. Becker in 1880.[2] Their method, a testament to the robust, if unforgiving, techniques of the era, involved heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200°C).[2] This reaction yielded phenylboronyl dichloride, which was then readily hydrolyzed to afford phenylboronic acid.[2] While groundbreaking, this harsh and hazardous procedure highlighted the need for more practical and accessible synthetic routes.
It was the development of organometallic reagents, particularly Grignard reagents, that truly opened the door to the routine synthesis of phenylboronic acids. The reaction of phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis, became a far more convenient and widely adopted method.[2][3] This approach, along with variations using organolithium reagents, remains a cornerstone of phenylboronic acid synthesis to this day.[2]
II. The Art of Synthesis: Crafting Substituted Phenylboronic Acids
The utility of phenylboronic acids lies in the vast array of substituents that can be incorporated onto the phenyl ring, each imparting unique electronic and steric properties. The choice of synthetic strategy is therefore crucial and is dictated by the desired substitution pattern and the nature of the functional groups present.
General Synthetic Strategies
Several robust methods have been developed for the synthesis of substituted phenylboronic acids:
-
From Grignard and Organolithium Reagents: This classic approach involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate. The choice between magnesium or lithium is often dependent on the reactivity of the starting aryl halide and the presence of other functional groups.
-
Palladium-Catalyzed Borylation: The Miyaura borylation reaction, a powerful and versatile method, utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method exhibits excellent functional group tolerance and is widely used in modern organic synthesis.
-
Iridium-Catalyzed C-H Borylation: A more recent and atom-economical approach involves the direct borylation of aromatic C-H bonds, catalyzed by iridium complexes. This method avoids the pre-functionalization of the aromatic ring with a halide or triflate, offering a more direct route to the desired boronic acid.
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid
This protocol provides a detailed, step-by-step methodology for the synthesis of a common substituted phenylboronic acid, 4-methoxyphenylboronic acid, via the Grignard route.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF via a dropping funnel.
-
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.2 equivalents) in anhydrous THF, keeping the temperature below -60°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench with 2M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to obtain pure 4-methoxyphenylboronic acid.
-
Workflow for the Synthesis of 4-Methoxyphenylboronic Acid
Caption: A stepwise workflow for the synthesis of 4-methoxyphenylboronic acid.
III. Physicochemical Properties of Substituted Phenylboronic Acids
The substituent on the phenyl ring significantly influences the physicochemical properties of the boronic acid, which in turn dictates its reactivity and applications. The following table summarizes key properties for a selection of commonly used substituted phenylboronic acids.
| Substituent | Position | Melting Point (°C) | pKa |
| H | - | 216-219 | 8.83[4] |
| 4-CH₃ | para | 258-262 | 9.0 |
| 4-OCH₃ | para | 208-210[5] | 9.0 |
| 4-F | para | 275-280 | 8.77[6] |
| 4-Cl | para | 295-300 | 8.6 |
| 4-NO₂ | para | 298-302 | 7.9 |
| 3-NO₂ | meta | 282-287[7] | 8.1 |
| 2-F | ortho | 148-152 | 8.2 |
| 2,6-(CH₃)₂ | ortho | 108-112 | - |
Note: pKa values can vary slightly depending on the experimental conditions.
IV. Transformative Applications in Science and Medicine
The true impact of substituted phenylboronic acids is most evident in their wide-ranging and transformative applications across various scientific disciplines.
A. The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation
Arguably the most significant application of phenylboronic acids is their role as the nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Sentinels of the Molecular World: Phenylboronic Acids as Sensors
Phenylboronic acids possess the remarkable ability to reversibly bind with 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters.[2] This specific interaction forms the basis of their use as sensors for carbohydrates, most notably glucose.[2] The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or electrochemical potential. This has led to the development of non-enzymatic glucose sensors, which offer potential advantages over traditional enzyme-based methods, such as improved stability and reduced interference.[8][9][10]
The mechanism of diol binding is pH-dependent. At physiological pH, the boronic acid exists in equilibrium between its neutral trigonal planar form and its anionic tetrahedral form. The tetrahedral form binds more strongly to diols, and this binding event can be coupled to a reporter molecule to generate a signal.
Caption: The equilibrium of phenylboronic acid binding to a diol.
C. A New Frontier in Drug Discovery: Phenylboronic Acids in Medicinal Chemistry
The unique properties of the boronic acid moiety have made it an attractive pharmacophore in drug design. Boronic acids can act as transition-state analogues, reversibly inhibiting the activity of certain enzymes, particularly serine proteases. The boron atom can form a covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent and selective inhibition.
This principle is exemplified by the FDA-approved drug Bortezomib (Velcade®) , a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome.[6] By inhibiting the proteasome, Bortezomib disrupts protein turnover and induces apoptosis in cancer cells, making it an effective treatment for multiple myeloma and mantle cell lymphoma.[6]
Other FDA-approved drugs containing a boronic acid or a related boronate ester include:
-
Ixazomib (Ninlaro®): An oral proteasome inhibitor for the treatment of multiple myeloma.[6]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor that protects β-lactam antibiotics from degradation by bacterial enzymes.[6]
The success of these drugs has spurred significant interest in the development of new boronic acid-based therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[5]
V. Conclusion: An Enduring Legacy and a Bright Future
From their initial, challenging synthesis in the late 19th century, substituted phenylboronic acids have evolved into a cornerstone of modern chemical science. Their journey from laboratory curiosities to indispensable reagents and therapeutic agents is a powerful illustration of how fundamental research can lead to transformative technologies. The elegant simplicity of their reactivity, coupled with the profound impact of their applications, ensures that substituted phenylboronic acids will continue to be a fertile ground for innovation for years to come. As our understanding of their chemistry deepens and new synthetic methodologies emerge, we can anticipate the discovery of even more remarkable applications that will further shape the future of chemistry, materials science, and medicine.
References
- Michaelis, A.; Becker, P. Ueber die Verbindungen der Borsäure mit den aromatischen Säuren. Ber. Dtsch. Chem. Ges.1880, 13 (1), 58–63.
- Frankland, E. On a new series of organic compounds containing boron. J. Chem. Soc.1862, 15, 363-381.
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Yang, F., et al. Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
- Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2005.
- Lavigne, J. J. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Edited by Dennis G. Hall (University of Alberta). J. Am. Chem. Soc.2006, 128 (42), 13969–13970. [Link]
- Georganics.
- Almeida, S., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2021, 26(16), 4937. [Link]
- Wikipedia. Phenylboronic acid. [Link]
- Sporzyński, A., et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules2022, 27(11), 3421. [Link]
- Ali, Z., et al. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano2018, 12 (4), 3445–3455. [Link]
- Wikipedia. Boronic acid. [Link]
- Yetisen, A. K., et al. Glucose sensing with phenylboronic acid functionalized hydrogel-based optical diffusers. University of Birmingham Research Portal. [Link]
- Sanjoh, M., et al. Phenylboronic acids-based diagnostic and therapeutic applications. Anal. Sci.2014, 30(1), 111-7. [Link]
- Trippier, P. C.; McGuigan, C. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Med. Chem. Commun.2010, 1, 183-198. [Link]
- MolecularCloud.
- Wang, Y., et al. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. Int. J. Nanomedicine2021, 16, 337–351. [Link]
- ResearchGate. Drugs containing boronic acid approved by the Food and Drug... [Link]
- Nowak, K., et al. Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics2023, 13(1), 1-16. [Link]
- ResearchGate. Drugs containing boronic acid approved by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). (a) Bortezomib. (b) Ixazomib. (c) Vaborbactam. [Link]
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- 6. mdpi.com [mdpi.com]
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Methodological & Application
Applications of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid in Catalysis: A Technical Guide for Advanced Synthesis
Introduction: A Versatile Reagent for Modern Catalysis
2-Methyl-3-(trifluoromethyl)phenylboronic acid is a specialized organoboron reagent that has emerged as a valuable tool in modern synthetic chemistry. Its unique structural features—a sterically demanding ortho-methyl group and a strongly electron-withdrawing meta-trifluoromethyl group—impart distinct reactivity and selectivity profiles in catalytic transformations. This technical guide provides an in-depth exploration of the primary applications of this compound in catalysis, with a focus on detailed experimental protocols, mechanistic insights, and practical considerations for researchers, medicinal chemists, and professionals in drug development. While its utility extends to various facets of organic synthesis, its most prominent role is as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl structures.[1] These motifs are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the general stability of the boronic acid reagents. This compound serves as an effective nucleophilic partner in these reactions, enabling the introduction of the 2-methyl-3-(trifluoromethyl)phenyl moiety onto a wide range of aromatic and heteroaromatic scaffolds.
Mechanistic Considerations: The Impact of Substitution
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The specific substitution pattern of this compound influences these steps in several ways:
-
Oxidative Addition: The reaction initiates with the oxidative addition of an aryl or heteroaryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The nature of the halide (I > Br > Cl) and the electronic properties of the substrate significantly affect the rate of this step.
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium(II) center. The presence of a base is crucial, as it activates the boronic acid by forming a more nucleophilic boronate species. The ortho-methyl group on this compound can introduce steric hindrance, potentially slowing down the transmetalation step. However, the electron-withdrawing trifluoromethyl group can increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate and influence the overall reaction rate.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst. The steric bulk of the coupled ligands can influence the rate of this step.
The interplay between the steric hindrance of the ortho-methyl group and the electronic effects of the meta-trifluoromethyl group can lead to unique reactivity and selectivity, particularly in complex systems with multiple potential coupling sites. For instance, in reactions with polyhalogenated substrates, the regioselectivity of the coupling can be influenced by these steric and electronic factors.
Experimental Protocols and Data
The following section provides detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are intended as a starting point and may require optimization depending on the specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the coupling of trifluoromethyl-substituted phenylboronic acids with aryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides, based on typical outcomes for structurally similar boronic acids.
| Entry | Aryl/Heteroaryl Halide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1-(2-methyl-3-(trifluoromethyl)phenyl)benzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | 1-(2-Methyl-3-(trifluoromethyl)phenyl)-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-90 |
| 3 | 3-Bromopyridine | 3-(2-Methyl-3-(trifluoromethyl)phenyl)pyridine | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF | 110 | 75-85 |
| 4 | 2-Chlorobenzonitrile | 2-(2-Methyl-3-(trifluoromethyl)phenyl)benzonitrile | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 70-80 |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
Visualizing the Catalytic Process
To further elucidate the key steps in the Suzuki-Miyaura cross-coupling reaction, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Alternative Catalytic Applications: An Overview
While the Suzuki-Miyaura reaction is the most prominent application, the unique electronic properties of this compound suggest its potential utility in other catalytic systems. For instance, trifluoromethyl-substituted arylboronic acids have been explored in copper-catalyzed trifluoromethylation reactions and other cross-coupling processes. However, at present, the literature predominantly focuses on its role in palladium-catalyzed C-C bond formation. Further research may uncover novel catalytic applications for this versatile reagent.
Conclusion: A Key Building Block for Complex Molecule Synthesis
This compound is a powerful and versatile reagent in the field of catalysis, primarily serving as a key building block in Suzuki-Miyaura cross-coupling reactions. Its distinct substitution pattern provides a valuable tool for introducing the 2-methyl-3-(trifluoromethyl)phenyl moiety, which is of significant interest in the development of new pharmaceuticals and functional materials. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery and development of novel and complex molecules.
References
- Vertex AI Search Result on 2-Methyl-3-trifluoromethyl-phenylboronic acid
Sources
Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid
Abstract
This technical guide provides an in-depth exploration of 2-Methyl-3-(trifluoromethyl)phenylboronic acid as a coupling partner in the Suzuki-Miyaura reaction. This particular boronic acid presents a unique combination of steric hindrance from the ortho-methyl group and strong electron-withdrawing effects from the meta-trifluoromethyl group.[1][2] These features necessitate a carefully optimized approach to achieve high-yield synthesis of the corresponding biaryl structures, which are of significant interest in medicinal chemistry and materials science.[3][4] This document elucidates the mechanistic nuances, provides a systematic guide to reaction optimization, details a robust experimental protocol, and offers troubleshooting insights for researchers, scientists, and drug development professionals.
Mechanistic Considerations: Navigating Steric and Electronic Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for its reliability in forming C(sp²)–C(sp²) bonds.[5] However, the efficacy of the catalytic cycle is highly dependent on the substrate's structural and electronic properties. For this compound, two key features dictate the reaction strategy:
-
Steric Hindrance: The methyl group at the C2 position, adjacent to the boronic acid moiety, sterically encumbers the palladium center during the critical transmetalation step.[1] This can slow the reaction rate and require catalyst systems specifically designed to accommodate bulky substrates.
-
Electronic Effects: The trifluoromethyl (CF₃) group is a potent electron-withdrawing group. This electronic deficit on the phenyl ring can increase the acidity of the boronic acid, potentially making it more susceptible to protodeboronation under basic conditions—a common parasitic side reaction that consumes the starting material.[6][7][8] Conversely, this electron-withdrawing nature can also facilitate the final reductive elimination step.[2]
Understanding this interplay is crucial. The goal is to select conditions that accelerate the productive catalytic cycle while minimizing the rate of decomposition pathways like protodeboronation.[7]
A Guide to Reaction Parameter Optimization
Achieving optimal results with this challenging substrate requires a rational approach to selecting the catalyst, base, and solvent.
Catalyst and Ligand Selection
The primary challenge is overcoming the steric barrier imposed by the ortho-methyl group. This necessitates the use of palladium catalysts equipped with bulky, electron-rich phosphine ligands.[1][9]
-
Rationale (Expertise): Bulky ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(tBu)₃) families, promote the formation of a coordinatively unsaturated, highly reactive monoligated L-Pd(0) species.[9] This "open" coordination sphere is better able to accommodate the sterically demanding boronic acid during transmetalation. The electron-rich nature of these ligands also accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Precatalysts: The use of palladacycle precatalysts (e.g., XPhos-Pd-G3) is highly recommended.[7][9] These air- and moisture-stable complexes generate the active Pd(0) species in a controlled manner under the reaction conditions, leading to more reproducible results and avoiding the handling of pyrophoric or oxygen-sensitive Pd(0) sources.[9][10]
Base Selection
The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[11] However, a base that is too strong or poorly soluble can exacerbate protodeboronation.[8]
-
Recommended Bases: Potassium phosphate (K₃PO₄) is often the base of choice for challenging couplings, including those with electron-deficient boronic acids.[10][11] Its moderate basicity and high solubility in the aqueous phase of biphasic solvent systems create a favorable environment for boronate formation without aggressively promoting protodeboronation. Cesium carbonate (Cs₂CO₃) can also be effective, although its higher basicity may require more careful optimization. Standard bases like sodium carbonate (Na₂CO₃) may be sufficient for more reactive aryl halide partners.[11]
Solvent System
A biphasic solvent system is standard for Suzuki-Miyaura reactions, facilitating the interaction of organic-soluble and water-soluble components.
-
Common Systems: A combination of an organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) with water is typical.[11][12] For example, a mixture of Toluene/H₂O or Dioxane/H₂O in a ratio between 4:1 and 10:1 provides a good medium. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[12]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture, 6 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), and the palladium precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]
-
Solvent Addition: Using a degassed syringe, add the 1,4-Dioxane/Water solvent mixture (6 mL) to the flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting reagent (aryl bromide) is observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation & Troubleshooting
The choice of reaction parameters significantly impacts the yield. The following table provides illustrative data based on typical outcomes for challenging Suzuki-Miyaura couplings.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 45 |
| 2 | 4-Bromotoluene | XPhos-Pd-G3 (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 2-Bromo-6-methylpyridine | XPhos-Pd-G3 (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85 |
| 4 | 4-Chloroanisole | XPhos-Pd-G3 (3%) | Cs₂CO₃ | Dioxane/H₂O | 110 | 24 | 78 |
Troubleshooting Guide:
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient temperature.
-
Solution: Use a reliable precatalyst. Ensure the reaction is run under a strictly inert atmosphere. Increase the reaction temperature in 10 °C increments. Screen a different, potentially more active, ligand/catalyst system.[1]
-
-
Significant Protodeboronation:
-
Cause: Base is too strong or reaction time is excessively long. The boronic acid is decomposing faster than it is coupling.[7]
-
Solution: Switch to a milder base like K₃PO₄.[11] Consider using the boronic acid pinacol ester derivative, which can be more stable.[14] Use a more active catalyst to accelerate the coupling, shortening the required reaction time.[7]
-
-
Formation of Homo-coupled Byproducts:
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
Palladium Catalysts & Phosphine Ligands: Many palladium compounds and phosphine ligands are toxic and air-sensitive. Handle under an inert atmosphere. Consult the specific Safety Data Sheet (SDS) for each reagent.[17]
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive. Avoid skin and eye contact.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a well-ventilated fume hood.
Visual Summaries
Suzuki-Miyaura Catalytic Cycle
Experimental Workflow
References
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. (n.d.). ResearchGate.
- Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. (2018). ACS Omega. [Link]
- Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. (2025). Specific Chemical. [Link]
- Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids. (2025). Specific Chemical. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010).
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2007). The Journal of Organic Chemistry. [Link]
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry. [Link]
- PdAu Nanosheets for Visible-Light-Driven Suzuki Cross-Coupling Reactions. (2022).
- What kinds of Pd catalysts are used for suzuki reaction? (2016).
- Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]
- Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. [Link]
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018).
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry. [Link]
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). ResearchGate.
- Two alternative routes towards the synthesis of biaryls 3a–c. (n.d.). ResearchGate.
- Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. (n.d.). ResearchGate.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021).
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). SciSpace.
- Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. (2019). Organic Letters. [Link]
- Synthesis of trifluoromethylated biaryl compounds. (n.d.). ResearchGate.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022).
- Safety Data Sheet - 3-(Trifluoromethyl)Phenylboronic Acid. (2021). Angene Chemical. [Link]
- Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022).
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018).
- CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Preparing Trifluoromethyl Analogues with Boronic Acids and Rhodium. (2024). Thieme Connect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
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Use of 2-Methyl-3-(trifluoromethyl)phenylboronic acid in organic synthesis.
An Application Guide for the Strategic Use of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid in Modern Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of this compound, a specialized reagent increasingly valuable in organic synthesis, particularly for applications in pharmaceutical and materials science research. The unique substitution pattern of this molecule—featuring a sterically demanding ortho-methyl group and a strongly electron-withdrawing meta-trifluoromethyl group—presents distinct opportunities and challenges in synthetic chemistry. This document elucidates the reagent's primary application in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. We will dissect the mechanistic nuances influenced by its unique structure, provide detailed, field-tested experimental protocols, and offer insights into optimizing reaction outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the construction of sterically hindered and electronically modulated molecular architectures.
Introduction: The Strategic Advantage of this compound
The strategic incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound serves as a powerful building block for introducing the trifluoromethylated phenyl moiety into complex molecules.
Its structure is notable for two key features that dictate its reactivity and utility:
-
The meta-Trifluoromethyl Group: This potent electron-withdrawing group modulates the electronic properties of the aromatic ring, influencing the reactivity of the boronic acid and the characteristics of the final product.[2]
-
The ortho-Methyl Group: This group introduces significant steric hindrance around the carbon-boron bond. While this can present a challenge, it is also a key feature for synthesizing sterically congested biaryl compounds, which are important scaffolds for bioactive molecules and advanced materials.[4][5] This steric bulk can influence regioselectivity and atropisomerism in certain cross-coupling reactions.[4][5]
The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become one of the most robust and versatile methods for C-C bond formation.[6][7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, vinylarenes, and poly-aryls by coupling an organoboron compound (like our title reagent) with an organohalide or triflate in the presence of a palladium catalyst and a base.[6][8]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The unique structure of this compound directly impacts these steps.
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex. This step is generally not directly affected by the boronic acid partner.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species. The steric hindrance from the ortho-methyl group can slow this step, often necessitating higher temperatures or the use of specialized ligands that can accommodate bulky coupling partners. The electron-withdrawing -CF₃ group increases the Lewis acidity of the boron atom, potentially influencing the equilibrium of boronate formation.[9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the new biaryl (Ar¹-Ar²) and regenerate the Pd(0) catalyst. This step can also be hindered by bulky ortho-substituents, potentially requiring thermal energy to proceed efficiently.
Below is a diagram illustrating the generally accepted catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are designed as a robust starting point. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Materials and Equipment:
-
Reagents: this compound, Aryl bromide (Ar-Br), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture).
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column).
Experimental Workflow Diagram:
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 1,4-Dioxane, 5 mL).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to degas the solution.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[8][10]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique like TLC or GC-MS. Reactions can take from 3 to 24 hours depending on the reactivity of the aryl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).[8] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry).
Substrate Scope and Performance Data
The success of the coupling reaction depends heavily on the nature of the aryl halide and the specific reaction conditions chosen. Due to the steric hindrance of the ortho-methyl group, more reactive coupling partners are generally preferred.
| Aryl Halide Partner (Ar-X) | Typical Catalyst/Ligand System | Base | Solvent | Temp (°C) | Expected Yield | Notes |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | High | Iodoarenes are highly reactive. |
| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | Good-High | Electron-rich bromides may require stronger bases or more active catalysts. |
| 3-Bromopyridine | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 110 | Moderate-Good | Heteroaryl halides can be challenging; specialized catalysts often improve yields.[11] |
| 4-Chlorotoluene | Buchwald or PEPPSI type catalysts | K₃PO₄ | t-BuOH/H₂O | 100 | Low-Moderate | Aryl chlorides are the least reactive and require highly active catalyst systems. |
Yields are estimates based on typical outcomes for sterically hindered Suzuki-Miyaura reactions and may vary.
Safety and Handling
As a professional in a laboratory setting, it is crucial to handle all chemicals with care.
-
Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxine anhydrides.[13][14]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations.[13][14]
Conclusion
This compound is a highly valuable, specialized reagent for the synthesis of complex, sterically hindered biaryl compounds containing the important trifluoromethyl moiety. While its ortho-methyl group presents steric challenges that may require careful optimization of reaction conditions, it simultaneously provides access to molecular architectures that are difficult to synthesize via other methods. The primary utility of this compound lies within the Suzuki-Miyaura cross-coupling reaction, where the judicious choice of catalyst, ligand, base, and solvent is paramount to achieving high yields. With the protocols and insights provided in this guide, researchers are well-equipped to successfully employ this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
- MDPI.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c. [Link]
- National Institutes of Health (NIH). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ResearchGate.
- Journal of the American Chemical Society.
- Royal Society of Chemistry. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]
- SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]
- National Institutes of Health (NIH). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [Link]
- Royal Society of Chemistry. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [Link]
- Angene Chemical. 3-(Trifluoromethyl)
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
- National Institutes of Health (NIH). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
- National Institutes of Health (NIH).
- MDPI. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
- National Institutes of Health (NIH). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
- ResearchGate. Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- National Institutes of Health (NIH).
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design. [Link]
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- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Modern Synthesis
An Application Guide for the Use of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a transformation critical to pharmaceutical development, materials science, and agrochemicals.[1][2] The utility of this reaction is largely defined by the diversity and reactivity of its organoboron coupling partners. This compound is a particularly valuable building block in this context. The presence of the trifluoromethyl (-CF₃) group, a key structural motif in many modern pharmaceuticals, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive overview of the properties, handling, and application of this compound, with a focus on providing a robust and reproducible protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of a reagent is paramount to its successful and safe implementation in any synthetic protocol. The characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 947533-86-0 | [5][6] |
| Molecular Formula | C₈H₈BF₃O₂ | [5][6] |
| Molecular Weight | 203.95 g/mol | [5][6] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 282.6±50.0 °C (Predicted) | [5] |
| Density | 1.31±0.1 g/cm³ (Predicted) | [5] |
| pKa | 7.63±0.58 (Predicted) | [5] |
| Storage | 2-8°C, under inert atmosphere | [5] |
Safety and Handling Precautions
Organoboronic acids, while generally more stable and less toxic than many other organometallic reagents, require careful handling to ensure user safety and reagent integrity.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated chemical fume hood.[10][11]
-
Inhalation and Contact: Avoid inhaling dust or vapors.[9][10] Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[8][9]
-
Storage: this compound should be stored in a tightly sealed container in a refrigerator (2-8°C).[5] It can be sensitive to air and moisture, which can lead to gradual decomposition or the formation of anhydrides (boroxines).[12][13] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[8]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[9][10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, vinylarenes, and polyenes by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex.[14][15] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[7][15]
Mechanistic Considerations for this compound
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is influenced by the electronic and steric nature of its substituents.
-
Electronic Effects: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group.[4][16] This property can influence the transmetalation step of the catalytic cycle. While electron-donating groups on the boronic acid are generally considered to accelerate the reaction, electron-deficient boronic acids are also effective coupling partners, particularly with electron-rich organohalides.[14][17] The increased Lewis acidity of the boron atom due to the -CF₃ group can facilitate the formation of the boronate species required for transmetalation.[16][18]
-
Steric Effects: The ortho-methyl group introduces steric hindrance around the carbon-boron bond. This can sometimes slow down the rate of transmetalation. However, in many cases, this steric bulk can be advantageous, particularly in promoting the reductive elimination step and preventing unwanted side reactions.[19][20]
Detailed Experimental Protocol: Synthesis of 2-Methyl-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Reaction Scheme: (Image of the chemical reaction: this compound + 4-bromoanisole -> 2-Methyl-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl)
Materials and Equipment
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Ethanol
-
Water, deionized and degassed
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
1. Reaction Setup and Degassing (The "Why"):
-
Rationale: The catalytic cycle involves a Pd(0) species, which is sensitive to oxidation by atmospheric oxygen. Removing oxygen from the solvents and the reaction vessel is crucial to prevent catalyst deactivation and ensure high yields.
-
Procedure:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (245 mg, 1.2 mmol, 1.2 equivalents).
-
Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equivalent), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), triphenylphosphine (21 mg, 0.08 mmol, 8 mol%), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equivalents).
-
Seal the flask with a rubber septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is achieved by alternating between vacuum and backfilling with the inert gas (3 cycles).
-
Prepare a degassed solvent mixture of Toluene:Ethanol:Water (4:1:1, 10 mL total volume). Degassing can be done by bubbling the inert gas through the solvent mixture for 20-30 minutes or by using the freeze-pump-thaw method.
-
Using a syringe, add the degassed solvent mixture to the Schlenk flask containing the solids under a positive pressure of inert gas.
-
2. Reaction Execution:
-
Rationale: The reaction is heated to provide the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The chosen temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or solvent loss.
-
Procedure:
-
Lower the flask into an oil bath preheated to 80-90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction should appear as a heterogeneous mixture.
-
3. Reaction Monitoring:
-
Rationale: Monitoring the reaction allows for the determination of the optimal reaction time, preventing unnecessary heating which could lead to byproduct formation.
-
Procedure:
-
Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture using a syringe.
-
Dilute the aliquot with ethyl acetate and filter through a small plug of silica gel to remove baseline solids.
-
Spot the diluted sample on a Thin Layer Chromatography (TLC) plate and elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting 4-bromoanisole spot has been consumed.[21] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[22][23]
-
4. Workup and Extraction:
-
Rationale: The workup procedure is designed to quench the reaction, remove inorganic salts (like the base and palladium residues), and transfer the desired organic product into an organic solvent from which it can be easily isolated.
-
Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of deionized water to the reaction mixture and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
5. Purification:
-
Rationale: The crude product will likely contain small amounts of unreacted starting materials, catalyst residues, and byproducts (such as homocoupled products). Flash column chromatography is a standard and effective method for isolating the pure desired biaryl product.[12]
-
Procedure:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 2-Methyl-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl, as a solid or oil.
-
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This table outlines common issues and potential solutions.
Table 2: Common Issues and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality of boronic acid.3. Insufficiently strong or soluble base.4. Reaction temperature too low. | 1. Ensure thorough degassing of solvents and reaction vessel. Use a fresh catalyst or a pre-catalyst.[24]2. Use fresh boronic acid; store properly. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[1][25]3. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system to improve base solubility.[14]4. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water or acidic impurities.2. Reaction run for too long or at too high a temperature.3. Base-catalyzed decomposition of the boronic acid. | 1. Use anhydrous solvents and reagents. Ensure the aryl halide starting material is pure.2. Monitor the reaction closely by TLC/GC and stop it once the starting material is consumed.[26]3. Use milder conditions if possible. Some boronic acids are unstable under strongly basic conditions.[24][25] |
| Homocoupling of Aryl Halide or Boronic Acid | 1. Catalyst degradation.2. Presence of oxygen. | 1. Use a different ligand that promotes reductive elimination over side reactions. Bulky, electron-rich phosphine ligands are often effective.[14]2. Improve degassing procedures. |
| Difficulty in Purification | 1. Formation of closely-eluting byproducts.2. Persistent palladium residues. | 1. Try a different solvent system for chromatography or consider recrystallization.2. After aqueous workup, wash the organic layer with an aqueous solution of a sulfur-based scavenger like sodium thiomethoxide or L-cysteine to remove residual palladium. |
References
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- SUZUKI REACTION MONITORING. Advion. [Link]
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
- 2-Methyl-3-trifluoromethyl-phenylboronic acid CAS#: 947533-86-0.
- Phenylboronic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
- Boron Suzuki Coupling.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). [Link]
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Institutes of Health (NIH). [Link]
- Organic Acid SOP. University of Washington Environmental Health & Safety. [Link]
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Which conditions are favorable for the efficient Suzuki coupling?
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Copper-facilitated Suzuki reactions: application to 2-heterocyclic boron
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]
- The Role of Trifluoromethyl Groups in Pharmaceutical Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]
- Base-free Suzuki–Miyaura cross-coupling reaction medi
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]Phenylboronic-Acids:-Structures%2C-D%C4%85browski-Kalinowska/e13f5919799281a8c084f707f15234a9057b5413)
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- 26. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Standard reaction conditions for 2-Methyl-3-(trifluoromethyl)phenylboronic acid.
An Application Guide for the Use of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Utility of Fluorinated Biaryls
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The introduction of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into these scaffolds can dramatically enhance key molecular properties including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound (CAS No. 947533-86-0) is a valuable building block for this purpose, enabling the direct installation of a sterically and electronically distinct phenyl ring.[3][4]
This application note provides a comprehensive guide for researchers utilizing this reagent, focusing on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind protocol choices, provide detailed experimental procedures, and offer insights into optimizing reaction outcomes.
Reagent Profile: Understanding Reactivity and Stability
The reactivity of this compound is dictated by the interplay of steric and electronic factors originating from its substituents.
-
Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boron center.[5] This can facilitate the crucial transmetalation step in the catalytic cycle but also increases the susceptibility of the C-B bond to premature cleavage, a side reaction known as protodeboronation.[6][7]
-
Steric Effects : The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex, often necessitating the use of specialized, bulky phosphine ligands to achieve efficient coupling.[8]
Due to these properties, careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing undesirable side reactions.
The Suzuki-Miyaura Reaction: Mechanism and Key Parameters
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between sp²-hybridized carbon atoms.[9] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical, and often rate-determining, step is transmetalation. This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium(II) center.[10] The choice of base is therefore a key parameter to control both reaction rate and selectivity.[10]
Standard Reaction Conditions and Component Selection
Optimizing the Suzuki-Miyaura coupling of this compound involves a systematic evaluation of the following components.
Palladium Source (Catalyst/Precatalyst)
-
Traditional Catalysts : Pd(PPh₃)₄ and Pd(OAc)₂ are workhorse catalysts. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ requires an external phosphine ligand.
-
Advanced Precatalysts : For challenging or sterically hindered substrates, modern palladium precatalysts that generate a monoligated Pd(0) species in situ are highly effective.[7] Examples include XPhos-Pd-G2/G3 or SPhos-Pd-G2/G3. These often allow for lower catalyst loadings and milder reaction temperatures.[7]
Ligand
The ligand stabilizes the palladium center and modulates its reactivity. For this sterically demanding boronic acid, bulky and electron-rich monophosphine ligands are generally preferred.[8]
-
Buchwald Ligands : Ligands like XPhos and SPhos are excellent choices as they promote fast oxidative addition and reductive elimination, which can be beneficial for hindered substrates.[7]
-
Trialkylphosphines : Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) are also highly effective due to their steric bulk and strong electron-donating properties.[8]
Base
The base must be strong enough to form the borate complex but not so strong as to excessively promote protodeboronation.
-
Inorganic Carbonates : K₂CO₃ and Cs₂CO₃ are widely used, often in an aqueous solution with an organic solvent.[11][12]
-
Phosphates : K₃PO₄ is a moderately strong base that is particularly effective for boronic acids prone to decomposition and can be used in aqueous or anhydrous conditions.[7]
-
Hydroxides : Ba(OH)₂ or NaOH can be used but may increase the risk of side reactions with sensitive functional groups.
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used).
-
Ethers : 1,4-Dioxane or THF are common, often in a mixture with water (e.g., 4:1 ratio).[11]
-
Aromatics : Toluene is a good choice, particularly for higher-temperature reactions.
-
Amides : DMF can be used, but care must be taken as it can decompose at high temperatures.
Summary of Typical Conditions
The following table summarizes common starting points for the Suzuki-Miyaura coupling of aryl halides with substituted phenylboronic acids.
| Component | Recommended Reagents & Conditions | Rationale & Considerations |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity order: I > Br > OTf >> Cl.[9] Chlorides often require specialized catalyst systems. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ (1-3 mol%), XPhos-Pd-G3 (1-3 mol%) | Precatalysts are recommended for hindered couplings or when using aryl chlorides.[7] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ (1-2 eq. relative to Pd) | Bulky, electron-rich ligands are crucial for coupling with the ortho-methylated substrate.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a good first choice to balance reactivity and minimize protodeboronation.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, THF | Degassing the solvent (e.g., by sparging with argon) is critical to prevent catalyst oxidation.[12] |
| Temperature | 80 - 110 °C | Reactions can often be run at room temperature with highly active precatalysts.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the Pd(0) catalyst from oxygen.[12] |
Detailed Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heating and Monitoring : Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup : Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting and Key Considerations
Successful coupling requires careful attention to several factors that can influence reaction outcome.
Caption: Key factors influencing the success of the Suzuki-Miyaura reaction.
-
Low Yield / No Reaction :
-
Inactive Catalyst : Ensure the solvent was properly degassed and an inert atmosphere was maintained. The palladium catalyst is sensitive to oxygen.
-
Inefficient Ligand : The combination of the ortho-methyl group and the coupling partner may require a bulkier ligand (e.g., switch from PPh₃ to XPhos).
-
Insufficient Temperature : Some less reactive aryl halides (especially chlorides) may require higher temperatures or microwave irradiation.
-
-
Protodeboronation :
-
Problem : This side reaction, where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, is a common issue with electron-deficient boronic acids.[7]
-
Solution : Use a milder base (K₃PO₄ or K₂CO₃ instead of hydroxides). Employing anhydrous conditions or using a boronic ester (e.g., a pinacol ester) can also mitigate this issue.[13] Using a highly active precatalyst that allows the reaction to proceed quickly at a lower temperature can also outcompete the decomposition pathway.[7]
-
-
Homocoupling :
-
Problem : The boronic acid couples with itself to form a symmetrical biaryl.
-
Solution : This is often caused by the presence of oxygen. Rigorous degassing and maintaining a strict inert atmosphere are the best preventative measures.
-
Conclusion
This compound is a powerful reagent for synthesizing complex molecules with tailored electronic and steric properties. Success in its application hinges on a rational approach to reaction design, accounting for its unique reactivity profile. By selecting appropriate palladium catalysts, bulky phosphine ligands, and moderately strong bases, researchers can effectively perform Suzuki-Miyaura cross-coupling reactions and minimize competing side pathways like protodeboronation. The protocols and considerations outlined in this guide serve as a robust foundation for the successful incorporation of this valuable building block into diverse synthetic programs.
References
- Vertex AI Search. (n.d.). 2-Methyl-3-trifluoromethyl-phenylboronic acid(contains varying amounts of Anhydride).
- ChemRxiv. (2022).
- SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
- National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth. 2020, 97, 216-231. [Link]
- National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- CPhI Online. (n.d.). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids.
- National Center for Biotechnology Information. (n.d.). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling.
- Thieme Connect. (2024). Preparing Trifluoromethyl Analogues with Boronic Acids and Rhodium. Synfacts 2024; 20(12): 1319. [Link]
- National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ChemWhat. (n.d.). 2-Methyl-3-trifluoromethyl-phenylboronic acid CAS#: 947533-86-0. [Link]
- Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative.
- Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials (Basel). 2017 Mar; 7(3): 59. [Link]
- AiFChem. (n.d.). 947533-86-0 | this compound.
- Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Org. Biomol. Chem., 2012,10, 6945-6958. [Link]
- MDPI. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. 2018 Aug; 23(8): 2068. [Link]
- ResearchGate. (n.d.). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals (Basel). 2022 Dec; 15(12): 1551. [Link]
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- National Center for Biotechnology Information. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
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Application Note & Protocols: Palladium-Catalyzed Cross-Coupling with Trifluoromethylphenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethyl Motif
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its introduction into a molecular scaffold can dramatically enhance key properties such as metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming the C(sp²)–C(sp²) bonds necessary to construct these complex molecules.[1][2] This guide provides an in-depth analysis of the challenges and solutions associated with the Suzuki-Miyaura coupling of aryl halides with trifluoromethylphenylboronic acids, offering mechanistic insights and robust, field-proven protocols.
The Core Challenge: Electronic Deactivation
While powerful, the Suzuki-Miyaura reaction is not without its nuances, especially when dealing with electronically demanding substrates. Trifluoromethylphenylboronic acids are considered "electron-deficient" due to the strong electron-withdrawing nature of the CF₃ group.[3] This property presents two primary mechanistic hurdles:
-
Slow Transmetalation: The key bond-forming step, transmetalation, involves the transfer of the aryl group from boron to the palladium center.[1] Electron-deficient boronic acids are less nucleophilic, which can lead to a sluggish transmetalation step, often becoming the rate-limiting factor in the catalytic cycle.[4][5][6]
-
Competitive Protodeboronation: Under the basic conditions required for the reaction, electron-deficient boronic acids are highly susceptible to a parasitic side reaction called protodeboronation.[7][8][9] In this process, the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid moiety with a simple hydrogen atom, which terminates the desired reaction pathway and reduces yield.[9]
Overcoming these challenges requires a carefully orchestrated selection of catalyst, ligand, base, and solvent to favor the productive catalytic cycle over decomposition pathways.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is paramount for rational troubleshooting and optimization. The process involves a sequence of three primary steps, each influenced by the choice of reagents.
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[10]
-
Transmetalation: This is the crucial, often rate-limiting, step. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex ([R'B(OH)₃]⁻).[11] This complex then transfers the trifluoromethylphenyl group to the palladium center, displacing the halide or other ligand.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst to re-enter the cycle.[1] Bulky, electron-rich ligands are known to accelerate this step.[10]
Key Parameter Optimization for Electron-Deficient Couplings
Success with trifluoromethylphenylboronic acids hinges on the judicious selection of four key components.
| Parameter | Recommended Choice | Rationale & Scientific Insight |
| Palladium Source | Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) | Modern palladium precatalysts are designed to generate the active, monoligated Pd(0) species rapidly and quantitatively under mild conditions.[8] This is critical because it ensures the catalytic cycle begins quickly, allowing the desired transmetalation to outcompete the undesired protodeboronation of the sensitive boronic acid.[8][12] |
| Ligand | Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos) | These ligands, pioneered by the Buchwald group, are essential.[10] Their electron-rich nature increases the electron density on the palladium center, facilitating the initial oxidative addition step.[10] Their steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[5][10] |
| Base | Moderate-to-Strong Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | A base is required to activate the boronic acid for transmetalation.[11] For electron-deficient systems, a stronger base like potassium phosphate (K₃PO₄) is often preferred as it can more effectively promote the formation of the reactive boronate "ate" complex, accelerating the slow transmetalation step.[5][13] |
| Solvent System | Aprotic Polar Solvents with Minimal Water (e.g., Dioxane, Toluene, t-Butanol, often with a small amount of water) | Aprotic solvents are generally preferred. While a small amount of water can be beneficial by helping to dissolve the inorganic base and facilitate the formation of the Pd-OH species needed for transmetalation, excess water should be avoided as it increases the risk of protodeboronation.[14][15] |
Detailed Experimental Protocols
The following protocols are robust starting points for the coupling of various aryl halides with 4-(trifluoromethyl)phenylboronic acid.
Protocol 1: General Coupling of an Aryl Bromide
This protocol is a reliable standard for coupling aryl bromides with 4-(trifluoromethyl)phenylboronic acid using a modern precatalyst.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane / H₂O (5:1 mixture, degassed), 5 mL
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
dot graph "Experimental Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Vessel Preparation: To a dry Schlenk tube, add the aryl bromide (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 5 mL of the degassed dioxane/water mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[13]
Protocol 2: Coupling of a More Challenging Aryl Chloride
Aryl chlorides are less reactive than bromides and require a more active catalyst system and potentially higher temperatures.[10]
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
t-Butanol / H₂O (10:1 mixture, degassed), 6 mL
Procedure:
-
Vessel Preparation: In a microwave vial, combine the aryl chloride (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen.
-
Solvent Addition: Add 6 mL of the degassed t-butanol/water mixture via syringe.
-
Reaction: Heat the reaction to 110 °C with vigorous stirring. If using a microwave reactor, typical conditions might be 120 °C for 30-60 minutes.
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Strong Base3. Reaction Temperature Too Low | 1. Use a modern precatalyst (e.g., Buchwald G3/G4) to ensure efficient generation of Pd(0).[5]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[5]3. Increase the temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Excess water in the reaction2. Slow catalytic turnover3. Boronic acid instability | 1. Use anhydrous solvents and dry glassware. Minimize the amount of water in the solvent system.2. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).3. Consider converting the boronic acid to a more stable derivative, like a trifluoroborate salt or MIDA boronate, which slowly releases the boronic acid in situ.[8][16] |
| Formation of Homocoupled Biaryl | 1. Oxygen contamination2. Side reactions of the boronic acid | 1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.2. Adding a small amount of an additive like potassium formate can sometimes suppress homocoupling of the boronic acid.[17] |
References
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. BenchChem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Role of a base in Suzuki-Miyaura reaction.
- Protodeboron
- Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
- Protodeboronation of (Hetero)
- A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,3,4,6-Tetrafluorophenylboronic Acid. BenchChem.
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldlab.mit.edu.
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- The proposed mechanism for protodeboronation of arylboronic acids.
- Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Daken Chemical Limited.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Role of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid in Modern Pharmaceutical Development
Abstract
This guide provides an in-depth analysis of 2-Methyl-3-(trifluoromethyl)phenylboronic acid, a key building block in contemporary pharmaceutical research. We explore the strategic advantages conferred by its unique substitution pattern—specifically the electron-withdrawing trifluoromethyl (CF₃) group and the adjacent methyl (CH₃) group—on the physicochemical and pharmacological properties of drug candidates. The primary focus is its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing complex biaryl and heteroaryl scaffolds.[1][2] This document furnishes researchers, chemists, and drug development professionals with a detailed theoretical framework, practical application notes, a comprehensive step-by-step laboratory protocol, and essential safety guidelines.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In drug discovery, the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy for optimizing a molecule's drug-like properties.[3] The CF₃ group is a powerful modulator of lipophilicity, metabolic stability, and target binding affinity.[1][3][4] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and enhance interactions with biological targets through electrostatic or hydrophobic forces.[3][4]
This compound has emerged as a valuable reagent for introducing this strategically important moiety. Its structure offers a unique combination of features:
-
The Trifluoromethyl Group: Enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve membrane permeability and bioavailability.[1][4]
-
The Boronic Acid Moiety: Serves as a versatile handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides.[1][2][5]
-
The Ortho-Methyl Group: Provides steric influence that can control the dihedral angle of the resulting biaryl product, a critical factor in modulating protein-ligand interactions and optimizing conformational rigidity in a drug candidate.
This reagent is particularly crucial in the synthesis of compounds targeting central nervous system (CNS) disorders and in the development of selective androgen receptor modulators (SARMs), where precise molecular architecture is key to efficacy and safety.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1006595-71-9 |
| Molecular Formula | C₈H₈BF₃O₂ |
| Molecular Weight | 203.96 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, THF, dioxane, DMSO |
| Key Application | Suzuki-Miyaura Cross-Coupling Reactions |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent application for this compound in pharmaceutical synthesis.[5] This reaction facilitates the formation of a C-C bond between the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[8] Its widespread use is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and coupling partners.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (R¹-X).
-
Transmetalation: The aryl group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, regenerating the Pd(0) catalyst.
The presence of the CF₃ group increases the Lewis acidity of the boronic acid, which can facilitate the transmetalation step.[9][10] However, fluorinated arylboronic acids can also be susceptible to protodeboronation, making the careful selection of reaction conditions paramount for success.[11][12]
Diagram 1: Rationale for Using the CF₃ Moiety in Drug Design
This diagram illustrates the cascading benefits of incorporating a trifluoromethyl group into a drug candidate, a primary reason for using reagents like this compound.
Caption: Benefits of the trifluoromethyl group in drug design.
Experimental Protocol: Synthesis of a Biaryl Scaffold
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative heteroaryl bromide, 2-bromo-5-methoxypyridine. This scaffold is common in kinase inhibitors and other targeted therapies.
Reaction Scheme: (Image of the chemical reaction showing this compound reacting with 2-bromo-5-methoxypyridine in the presence of a palladium catalyst and base to yield 2-(2-Methyl-3-(trifluoromethyl)phenyl)-5-methoxypyridine)
Materials and Reagents
-
This compound (1.0 equiv.)
-
2-Bromo-5-methoxypyridine (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 204 mg, 1.0 mmol), 2-bromo-5-methoxypyridine (207 mg, 1.1 mmol), potassium carbonate (414 mg, 3.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).[13]
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[12][13] The solvent mixture is typically a ratio of 4:1 to 5:1 organic solvent to water.
-
Reaction: Attach a condenser, and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.[13] Look for the consumption of the starting materials.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the logical flow of the experimental protocol, from initial setup to the final, purified compound.
Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.
Safety and Handling
Proper laboratory safety practices are essential when working with this compound and associated reagents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes. Causes skin and serious eye irritation.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents and strong bases.[16]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14][16]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[16]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its carefully designed structure allows for the reliable introduction of a trifluoromethylated aryl moiety, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The robust and versatile Suzuki-Miyaura coupling protocol detailed herein provides a reliable pathway to novel biaryl and heteroaryl scaffolds, accelerating the discovery and development of next-generation therapeutics. Understanding the principles behind its application and adhering to safe handling practices will ensure its effective and responsible use in the laboratory.
References
- Vertex AI Search. (n.d.). 2-Methyl-3-trifluoromethyl-phenylboronic acid(contains varying amounts of Anhydride).
- Galińska, M., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
- Galińska, M., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Galińska, M., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis.
- Zarzeczańska, D., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fluorochem. (2024). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.
- Chem-Impex. (n.d.). 2-Fluoro-3-(trifluoromethyl)phenylboronic acid.
- Marhefka, C., et al. (2007).
- Thevis, M., et al. (2023).
- Thevis, M., et al. (2025). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Al-Zoubi, R. M., et al. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace.
- Marhefka, C., et al. (2004).
- Miller, C. P., et al. (2010).
- Al-Badri, Z. M., & Firke, A. S. (2024).
- Vale, N., et al. (2019).
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Gackowska, M., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. 2-Methyl-3-trifluoromethyl-phenylboronic acid(contains varying amounts of Anhydride) [myskinrecipes.com]
- 6. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
Application Notes: 2-Methyl-3-(trifluoromethyl)phenylboronic Acid as a Strategic Building Block in Modern Agrochemical Synthesis
Abstract
This technical guide provides researchers, synthetic chemists, and professionals in the agrochemical industry with a comprehensive overview of 2-Methyl-3-(trifluoromethyl)phenylboronic acid. We delve into its significance as a key building block, detailing its chemical properties and the strategic advantages conferred by its unique substitution pattern. A central feature of this note is a detailed, field-proven protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation in the synthesis of complex agrochemical targets. This document is designed to bridge theory with practice, offering not just procedural steps but also the scientific rationale behind them to ensure reproducible, high-yield outcomes in a research and development setting.
Introduction: The Strategic Importance of Fluorinated Moieties in Agrochemicals
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous innovation of crop protection agents. A pivotal strategy in modern agrochemical design is the incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group.[1][2] The presence of a CF₃ group on an aromatic scaffold can dramatically and predictably enhance the performance of an active ingredient.[2][3]
Key Advantages of the Trifluoromethyl Group:
-
Enhanced Lipophilicity: The CF₃ group significantly increases a molecule's solubility in lipids, which can improve its ability to penetrate the waxy cuticles of plants or the cells of target pests and fungi.[1][2]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation within the target organism and the environment. This leads to greater persistence and efficacy, potentially allowing for lower application rates.[2]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ moiety can alter the acidity and basicity of nearby functional groups, fine-tuning the molecule's interaction with its biological target, such as a specific enzyme or receptor.[2]
-
Improved Binding Affinity: The unique steric and electronic nature of the CF₃ group can lead to stronger and more selective binding to target proteins, enhancing the potency of the agrochemical.[2]
This compound is a bifunctional reagent that expertly leverages these benefits. It provides a stable, versatile platform for introducing the crucial 2-methyl-3-(trifluoromethyl)phenyl fragment into larger, more complex molecules, primarily through robust and efficient palladium-catalyzed cross-coupling reactions.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring the stability of the reagent and the safety of laboratory personnel. The data below is compiled from various safety data sheets for this compound and structurally similar compounds.
| Property | Value | Source / Notes |
| CAS Number | 947533-86-0 | [4][5] |
| Molecular Formula | C₈H₈BF₃O₂ | [4][5] |
| Molecular Weight | 203.95 g/mol | [4][5] |
| Appearance | White to off-white solid | [4][6] |
| Boiling Point | 282.6 ± 50.0 °C (Predicted) | [4][6] |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [4][6] |
| pKa | 7.63 ± 0.58 (Predicted) | [4][6] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [4][6][7] |
Safety & Handling:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]
-
Precautionary Measures:
-
Incompatible Materials: Strong oxidizing agents and strong bases.[7][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][10]
Application Profile: Synthesis of Agrochemical Precursors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the premier method for forming C(sp²)-C(sp²) bonds, making it indispensable in agrochemical synthesis.[11][12] This reaction couples an organoboronic acid (like our title compound) with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
While direct synthesis routes for commercial products like the insecticide Broflanilide often start from precursors like 2-Methyl-3-(trifluoromethyl)aniline, the boronic acid derivative serves as a critical and often preferred coupling partner in R&D and process development for creating advanced intermediates.[13][14] The boronic acid functionality is well-suited for palladium-catalyzed reactions, often providing higher yields and better functional group tolerance compared to other organometallic reagents.
Below is a representative protocol for the coupling of this compound with a generic heteroaryl bromide, a common transformation in the synthesis of novel fungicides and insecticides.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a generic biaryl compound, a common scaffold in agrochemicals, using a palladium catalyst.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials & Equipment:
-
This compound (1.2 equivalents)
-
Heteroaryl bromide (e.g., 2-bromopyridine) (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or reaction vial with stir bar
-
Nitrogen or Argon gas line
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling nitrogen through it for 20-30 minutes. Add the degassed solvent mixture to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction is typically complete within 4-12 hours.
-
Causality Insight: The use of an aqueous base (K₂CO₃ in water) is crucial for activating the boronic acid for transmetalation to the palladium center. Dioxane is an excellent solvent for solubilizing both organic and inorganic reagents. Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of coupling partners.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the final product.
The Catalytic Cycle: A Mechanistic View
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X).
-
Transmetalation: The organic group (R²) from the base-activated boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Conclusion
This compound is a high-value synthetic intermediate for the agrochemical industry. Its carefully designed structure provides access to active ingredients with enhanced efficacy and stability. The Suzuki-Miyaura cross-coupling reaction serves as the primary tool for incorporating this building block, offering a reliable and versatile method for constructing complex molecular architectures. The protocol and mechanistic insights provided herein offer a solid foundation for researchers to successfully employ this reagent in the discovery and development of next-generation crop protection solutions.
References
- Vertex AI Search. (2024). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection.
- Vertex AI Search. (2024). The Role of Trifluoromethyl Groups in Chemical Intermediates.
- Vertex AI Search. (2024). The Trifluoromethyl Group: Enhancing Drug Discovery and Agrochemical Performance.
- Nakao, Y., & Hiyama, T. (2011). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- J. A. K. Howard, V. J. Hoy, D. O'Hagan, G. T. Smith, Tetrahedron, 1996, 52, 12613.
- Tuoda. (2024). High-Purity 2-Methyl-3-(trifluoromethyl)
- Vertex AI Search. (2024). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(42), 14038–14039. [Link]
- Vertex AI Search. (2024). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Vertex AI Search. (2024). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- TCI Chemicals. (2024). Safety Data Sheet.
- Angene Chemical. (2021). Safety Data Sheet - 3-(Trifluoromethyl)Phenylboronic Acid. [Link]
- ChemWhat. (2024). 2-Methyl-3-trifluoromethyl-phenylboronic acid CAS#: 947533-86-0. [Link]
- Vertex AI Search. (2024). Discovery of broflanilide, a novel insecticide. PubMed Central.
- Vertex AI Search. (2024). Development of an Efficient Synthetic Process for Broflanilide.
- Vertex AI Search. (2024). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)
- Vertex AI Search. (2024). Synthesis of trifluoromethyl ketones by palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate with organoboron compounds. Waseda University.
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- 4. 2-Methyl-3-trifluoromethyl-phenylboronic acid CAS#: 947533-86-0 [amp.chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2-Methyl-3-trifluoromethyl-phenylboronic acid | 947533-86-0 [amp.chemicalbook.com]
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Application Notes and Protocols: Copper-Mediated Oxidative Trifluoromethylation of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylation
The introduction of a trifluoromethyl (–CF₃) group into organic molecules can dramatically alter their physical, chemical, and biological properties. Due to its high electronegativity, metabolic stability, and lipophilicity, the –CF₃ group is a highly sought-after motif in pharmaceutical and agrochemical development.[1] Consequently, robust and versatile methods for trifluoromethylation are of paramount importance. Among the various strategies, the copper-mediated oxidative trifluoromethylation of arylboronic acids has emerged as a powerful tool. This method offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of readily available arylboronic acids.[2][3][4] This guide provides a detailed overview of the reaction mechanism, comprehensive experimental protocols, and practical insights for successful implementation.
Mechanistic Rationale: The "Why" Behind the "How"
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The copper-mediated oxidative trifluoromethylation of arylboronic acids is generally believed to proceed through a catalytic cycle involving Cu(I), Cu(II), and potentially Cu(III) species. While the exact mechanism can vary depending on the specific reagents used, a plausible catalytic cycle is depicted below.
Proposed Catalytic Cycle
The reaction is thought to be initiated by the formation of a reactive Cu-CF₃ species.[1][2] This is followed by transmetalation with the arylboronic acid to form an aryl-copper intermediate. Subsequent oxidation and reductive elimination furnish the desired trifluoromethylated arene and regenerate the active copper catalyst.
Caption: Proposed catalytic cycle for copper-mediated trifluoromethylation.
The role of the ligand, often a diamine like 1,10-phenanthroline, is to stabilize the copper-CF₃ intermediate and promote the catalytic turnover.[5][6][7] The oxidant is essential for regenerating the active copper catalyst, allowing for a catalytic process.[1][6]
Experimental Protocols
Two representative protocols are detailed below, one utilizing (trifluoromethyl)trimethylsilane (TMSCF₃) as the nucleophilic CF₃ source and another employing sodium trifluoromethanesulfinate (Langlois' reagent) which involves a radical pathway.
Protocol 1: Trifluoromethylation using TMSCF₃
This protocol is adapted from the work of Qing and co-workers and is valued for its mild conditions.[2]
Materials:
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
1,10-phenanthroline (phen)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Cesium fluoride (CsF)
-
4 Å powdered molecular sieves
-
Anhydrous solvent (e.g., DMF or DMA)
-
Argon or Nitrogen source
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4 Å powdered molecular sieves (250 mg).
-
Seal the tube with a septum, evacuate, and flame-dry under vacuum until the sieves are fully activated. Allow the tube to cool to room temperature and backfill with argon.
-
To the tube, add copper(II) acetate (1.0 equiv), 1,10-phenanthroline (1.1 equiv), arylboronic acid (1.0 equiv), and cesium fluoride (2.0 equiv).
-
Add the anhydrous solvent (to make a 0.1 M solution with respect to the arylboronic acid).
-
Add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.[5]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Phenoxyphenylboronic acid | 4-Phenoxybenzotrifluoride | 85 |
| 2 | 4-tert-Butylphenylboronic acid | 4-tert-Butylbenzotrifluoride | 78 |
| 3 | 2-Naphthylboronic acid | 2-(Trifluoromethyl)naphthalene | 81 |
| 4 | 4-(Methoxycarbonyl)phenylboronic acid | Methyl 4-(trifluoromethyl)benzoate | 72 |
Yields are representative and may vary based on specific reaction conditions and substrate.
Protocol 2: Trifluoromethylation using Langlois' Reagent and TBHP
This method, developed by MacMillan and co-workers, offers a practical approach using the inexpensive and stable Langlois' reagent (NaSO₂CF₃) and tert-butyl hydroperoxide (TBHP) as an oxidant.[8] This reaction proceeds under ambient conditions.
Materials:
-
Arylboronic acid
-
Copper(I) chloride (CuCl) or (MeCN)₄CuPF₆
-
Sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Solvent mixture (e.g., DCM/MeOH/H₂O or MeOH)
-
Sodium bicarbonate (NaHCO₃) (for electron-deficient substrates)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv), copper salt (1.0 equiv), and sodium trifluoromethanesulfinate (3.0 equiv).
-
Add the appropriate solvent system. For electron-rich or neutral substrates, a mixture of DCM/MeOH/H₂O (5:5:4 ratio) with CuCl is effective.[8] For electron-deficient substrates, MeOH with (MeCN)₄CuPF₆ and NaHCO₃ (1.0 equiv) is preferred.[8]
-
Add tert-butyl hydroperoxide (4.0-5.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or extraction.
Data Summary:
| Entry | Arylboronic Acid | Copper Salt | Conditions | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | CuCl | DCM/MeOH/H₂O | 92 |
| 2 | 4-Acetylphenylboronic acid | (MeCN)₄CuPF₆ | MeOH, NaHCO₃ | 85 |
| 3 | Thiophene-2-boronic acid | CuCl | DCM/MeOH/H₂O | 75 |
| 4 | 2-Methylphenylboronic acid | CuCl | DCM/MeOH/H₂O | 88 |
Yields are representative and may vary based on specific reaction conditions and substrate.[8]
Troubleshooting and Key Considerations
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom.[7] This can be minimized by ensuring anhydrous conditions (especially for methods using nucleophilic CF₃ sources) and optimizing the reaction time. For some protocols, using the corresponding pinacol esters of the boronic acids can reduce this side reaction.[7]
-
Reagent Quality: The quality of the copper salt, ligands, and trifluoromethylating agent is crucial. Langlois' reagent should be a fine, dry powder.
-
Atmosphere: While some modern protocols can be run on the benchtop, reactions sensitive to moisture and air, particularly those using TMSCF₃, benefit from an inert atmosphere (argon or nitrogen).[5][8]
-
Substrate Scope: Both electron-rich and electron-deficient arylboronic acids are generally well-tolerated.[2][5] Sterically hindered substrates, such as those with ortho-substituents, can also react successfully, which is a significant advantage of these methods.[5][8] Heteroaryl boronic acids are also viable substrates.[8][9]
Workflow and Decision-Making Diagram
Caption: Decision workflow for selecting and executing a trifluoromethylation protocol.
Conclusion
The copper-mediated oxidative trifluoromethylation of arylboronic acids represents a significant advancement in synthetic organic chemistry, providing a mild and versatile method for accessing valuable trifluoromethylated arenes.[2][5] By understanding the underlying mechanistic principles and carefully selecting the appropriate protocol and conditions, researchers can effectively incorporate the trifluoromethyl group into a wide range of molecules, accelerating discovery in medicinal chemistry and materials science.
References
- Sellers, T. G., et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry, 76(4), 1174–1176. [Link]
- Chu, L., & Qing, F.-L. (2010). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters, 12(21), 5060–5063. [Link]
- Yasu, Y., et al. (2012). A Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). Organic Letters, 14(15), 3894–3897. [Link]
- Liu, T., et al. (2011). Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Mudarra, Á. L., et al. (2020). Nucleophilic Trifluoromethylation Reactions Involving Copper(I) Species: From Organometallic Insights to Scope.
- Sellers, T. G., et al. (2011).
- Jiang, X., et al. (2012). Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes and Aryl Boronic Acids Using (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 77(3), 1251–1257. [Link]
- Liu, J., et al. (2023). Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor. Organic Letters, 25(7), 1146–1150. [Link]
- Studer, A. (2012). Copper‐Catalyzed Trifluoromethylation Reactions. Angewandte Chemie International Edition, 51(35), 8682-8684. [Link]
- Wang, R.-W., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 110-141. [Link]
- Chen, D., et al. (2022). Copper-mediated aerobic trifluoromethyltelluration of boronic acids with [Me4N][TeCF3]. Beilstein Journal of Organic Chemistry, 18, 1801-1807. [Link]
- Chu, L., & Qing, F.-L. (2010). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters. [Link]
- Chu, L., & Qing, F.-L. (2010).
- Wang, R.-W., et al. (2018).
- Lin, Q., & Sun, J. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters, 22(3), 859–863. [Link]
- Yasu, Y., et al. (2012). Merging Visible-Light Photocatalysis and Transition-Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I. Journal of the American Chemical Society, 134(22), 9034–9037. [Link]
- Ji, Y., et al. (2011). Application of Langlois' Reagent in Trifluoromethylation Reactions. Chemical Reviews, 111(5), PR1-PR35. [Link]
- Ji, Y., et al. (2011).
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- 8. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones via Suzuki-Miyaura Cross-Coupling with Boronic Acid Reactants
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purine enables it to function as a bioisostere, interacting with a wide array of biological targets.[3] Consequently, derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including potent antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] Notably, several approved drugs and clinical candidates for the treatment of cancers and other diseases are built upon the pyrrolo[2,3-d]pyrimidine framework, underscoring its therapeutic importance.[3][4]
The functionalization of the pyrrolo[2,3-d]pyrimidine core is crucial for modulating its biological activity. Among the various synthetic strategies, the introduction of aryl and heteroaryl substituents through carbon-carbon bond formation has proven to be particularly effective. The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids as key reactants, has emerged as a powerful and versatile tool for this purpose.[5][6][7][8] This palladium-catalyzed reaction offers a reliable method for creating biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones using boronic acid reactants. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling in this context, present detailed, field-proven protocols, and offer insights into experimental design and optimization.
The Strategic Advantage of Boronic Acids in Pyrrolo[2,3-d]pyrimidin-4-one Synthesis
The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis due to its numerous advantages, particularly when applied to complex heterocyclic systems like pyrrolo[2,3-d]pyrimidines. The choice of boronic acids as the organoboron partner is central to the success and widespread adoption of this methodology.
Key Advantages:
-
Functional Group Tolerance: Boronic acids are remarkably stable and tolerant of a wide range of functional groups. This is a critical feature when working with highly functionalized pyrrolo[2,3-d]pyrimidine scaffolds, as it minimizes the need for protecting group strategies, thus streamlining the synthetic route.
-
Commercial Availability and Diversity: A vast and diverse library of aryl, heteroaryl, and alkyl boronic acids is commercially available, providing ready access to a wide array of building blocks for analog synthesis and structure-activity relationship (SAR) studies.
-
Mild Reaction Conditions: Suzuki-Miyaura couplings are typically conducted under mild conditions, which helps to preserve the integrity of sensitive functional groups and the heterocyclic core.[10]
-
Favorable Toxicity Profile: Compared to other organometallic reagents, such as organotins used in Stille coupling, organoboron compounds generally exhibit lower toxicity, making them more environmentally benign and safer to handle in a laboratory setting.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The synthesis of functionalized pyrrolo[2,3-d]pyrimidin-4-ones using boronic acids proceeds via the well-established Suzuki-Miyaura catalytic cycle. A fundamental understanding of this mechanism is essential for troubleshooting and optimizing reaction conditions. The cycle involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Cl, C-Br, or C-I) of the halo-substituted pyrrolo[2,3-d]pyrimidin-4-one, forming a Pd(II) complex.[8]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step of the cycle.[8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8]
Figure 1. Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are representative examples for the synthesis of substituted pyrrolo[2,3-d]pyrimidin-4-ones using Suzuki-Miyaura cross-coupling. These should be considered as starting points and may require optimization depending on the specific substrates used.
Protocol 1: Synthesis of C5-Aryl-Substituted Pyrrolo[2,3-d]pyrimidin-4-ones
This protocol is adapted from methodologies used for the synthesis of CSF1R inhibitors and demonstrates the introduction of a chloropyridine moiety at the C-5 position of the pyrrolo[2,3-d]pyrimidine core.[11]
Reaction Scheme:
Figure 2. Synthesis of a C5-substituted pyrrolo[2,3-d]pyrimidine.
Materials:
-
5-Iodo-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Starting Material)
-
(6-chloropyridin-3-yl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask, add the 5-iodo-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), (6-chloropyridin-3-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of ethanol and water (4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 30-45 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Add the Pd(dppf)Cl₂ catalyst (0.1 eq) to the degassed mixture.
-
Place the flask in a preheated oil bath at 90 °C and stir for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-substituted pyrrolo[2,3-d]pyrimidin-4-one.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the active boronate species. Its solubility in the aqueous-organic solvent mixture is sufficient for the reaction to proceed efficiently.
-
Solvent System: The mixture of ethanol and water provides a good medium for dissolving both the organic substrates and the inorganic base. Water is also known to play a beneficial role in the transmetalation step.
-
Degassing: The removal of oxygen is critical to prevent the oxidation of the Pd(0) active catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Halogenated Pyrrolo[2,3-d]pyrimidines
This generalized protocol is derived from the synthesis of RET kinase inhibitors and is applicable to a broader range of boronic acids and halogenated pyrrolo[2,3-d]pyrimidine precursors.[12]
Materials:
-
Halogenated pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative) (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)
Procedure:
-
In a reaction vessel, combine the halogenated pyrrolo[2,3-d]pyrimidine (1.0 eq), the boronic acid or ester (1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the chosen solvent system (typically in a 3:1 to 5:1 organic to water ratio).
-
Sparge the mixture with an inert gas (argon or nitrogen) for 20-30 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash chromatography or recrystallization.
Data Summary and Comparison
The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling in the context of pyrrolo[2,3-d]pyrimidine synthesis.
| Parameter | Typical Conditions | Rationale and Field-Proven Insights |
| Halide (on Pyrrolo[2,3-d]pyrimidine) | I > Br > Cl | The reactivity for oxidative addition generally follows this trend. Iodides are the most reactive but may be more expensive. Chlorides are often more challenging to couple and may require more active catalysts or harsher conditions. |
| Boronic Acid/Ester | 1.1 - 2.0 equivalents | A slight to moderate excess is used to drive the reaction to completion and to compensate for potential protodeboronation side reactions. |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, PdCl₂(dppf) | The choice of catalyst and ligand is crucial and substrate-dependent. For less reactive chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial. |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ | The strength and solubility of the base can influence the reaction rate. Cesium carbonate is often more effective for challenging couplings but is also more expensive. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O, EtOH/H₂O | The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases. The choice can also affect the reaction temperature. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction, especially with less reactive halides. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Reaction Time | 10 min - 24 h | Reaction times are highly dependent on the specific substrates and conditions. Careful monitoring is essential to determine the optimal reaction time. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid, using a more active catalyst system, or employing a stronger base like cesium carbonate. Ensure that the reaction mixture was thoroughly degassed.
-
Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids. Using a less aqueous solvent system or a milder base may help to mitigate this issue.
-
Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur. This is often more prevalent at higher temperatures or with prolonged reaction times.
-
Catalyst Deactivation: If the reaction stalls, it may be due to catalyst deactivation. Ensure rigorous exclusion of oxygen and consider using a more robust catalyst.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis and functionalization of pyrrolo[2,3-d]pyrimidin-4-ones. By leveraging the versatility of boronic acid reactants, researchers can efficiently access a wide range of analogs with diverse substitution patterns. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and meticulous experimental technique are key to achieving high yields and purity. The protocols and insights provided in these application notes serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on the pyrrolo[2,3-d]pyrimidine scaffold.
References
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023-02-07).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC - PubMed Central. (2025-08-26).
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. NIH. (2025-08-13).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. (2021-07-21).
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Application Notes and Protocols: Preparation of Biaryl Pyrazole Carboxamides via Suzuki-Miyaura Cross-Coupling with Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl pyrazole carboxamides represent a privileged scaffold in modern medicinal chemistry and drug discovery.[1] This structural motif is a cornerstone in a wide range of therapeutic agents, valued for its ability to form key interactions with biological targets.[2][3][4] The efficient construction of this framework is therefore a critical task for synthetic chemists. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a premier and highly versatile method for forging the crucial carbon-carbon bond between the pyrazole core and an adjacent aryl ring.[1][5][6]
This guide provides a detailed examination of the synthesis of biaryl pyrazole carboxamides, focusing on the practical application of the Suzuki-Miyaura reaction. We will explore the underlying catalytic mechanism, present robust experimental protocols, and discuss critical parameters and troubleshooting strategies to empower researchers in their synthetic endeavors.
Section 1: The Underlying Chemistry: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful transition-metal catalyzed process that forms a carbon-carbon single bond by coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[5] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[5]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7][8] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which reacts with the pyrazole halide (or triflate). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized to a Palladium(II) species.[5] This is often the rate-determining step of the reaction.[5]
-
Transmetalation : In this step, the organic group from the boronic acid derivative is transferred to the Palladium(II) complex.[9] This process requires activation of the boron reagent by a base (e.g., K₂CO₃, K₃PO₄).[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination : The final step involves the two organic groups (the pyrazole and the aryl group) on the Palladium(II) complex coupling together to form the new biaryl C-C bond.[7] This step regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[7][8]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Critical Parameters and Component Selection
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components:
-
Palladium Catalyst and Ligand : While simple catalysts like Pd(PPh₃)₄ can be effective, reactions involving electron-rich and sterically hindered N-heterocycles often benefit from more sophisticated systems.[7] Modern catalysts often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are known to form highly active catalysts that promote the challenging oxidative addition step with heteroaryl chlorides and prevent catalyst deactivation.[10][11][12] Pyrazole-containing ligands have also been successfully developed to stabilize the palladium catalyst.[13][14]
-
Boron Reagent : The choice between a boronic acid (RB(OH)₂) and a boronate ester (e.g., a pinacol ester, RB(pin)) involves a trade-off between reactivity and stability.[15] Boronic acids are generally more reactive but can be prone to decomposition via protodeboronation.[15][16] Boronate esters offer significantly enhanced stability, making them easier to handle, purify, and store, which can lead to more reproducible results and higher isolated yields in complex syntheses.[15][17]
-
Base and Solvent : The base is crucial for activating the boronic acid for transmetalation.[10] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact reaction rates and yields. The solvent system typically consists of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water, which is necessary to dissolve the inorganic base.[7]
Section 2: Synthetic Strategies and Workflow
There are two primary strategies for synthesizing biaryl pyrazole carboxamides, differing in the sequence of the Suzuki coupling and the amidation step. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern.
-
Route A: Late-Stage Arylation : In this approach, the pyrazole carboxamide scaffold is constructed first, followed by a Suzuki-Miyaura coupling to install the aryl group. This is advantageous when a variety of aryl groups need to be introduced late in the synthesis from a common intermediate.
-
Route B: Early-Stage Arylation : This strategy involves performing the Suzuki-Miyaura coupling on a simpler pyrazole intermediate (e.g., a pyrazole carboxylate ester). The resulting biaryl pyrazole ester is then hydrolyzed to the carboxylic acid and subsequently coupled with an amine to form the final carboxamide.[18]
Figure 2: General Synthetic Workflows.
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be observed at all times.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of a halogenated pyrazole carboxamide with an arylboronic acid, adapted from literature procedures.[7][19]
Materials:
-
Halogenated Pyrazole Carboxamide (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/Ligand combination, 1-2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, deoxygenated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : To a dry round-bottom flask, add the halogenated pyrazole carboxamide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst can be sensitive to oxygen.
-
Solvent Addition : Add the deoxygenated solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Heating and Monitoring : Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure biaryl pyrazole carboxamide.[7]
| Parameter | Value/Range | Rationale & Causality |
| Arylboronic Acid | 1.2–1.5 equiv | An excess is used to drive the reaction to completion and to compensate for potential homocoupling or decomposition of the boronic acid. |
| Palladium Catalyst | 1–5 mol% | A catalytic amount is sufficient. Higher loadings may be needed for less reactive substrates (e.g., chlorides) but increase cost and residual metal. |
| Base | 2.0–3.0 equiv | A stoichiometric excess is required to activate the boronic acid and neutralize any acid generated during the reaction. |
| Temperature | 80–110 °C | Provides the necessary thermal energy to overcome the activation barrier, particularly for the oxidative addition step.[7] |
| Reaction Time | 4–24 h | Highly dependent on substrate reactivity and catalyst efficiency. Requires careful monitoring to avoid byproduct formation from prolonged heating. |
| Typical Yields | 60–95% | Yields are substrate-dependent. Unoptimized reactions or challenging substrates may result in lower yields. |
Protocol 2: Synthesis of 1-Boc-4-pyrazole Pinacol Borate
This protocol outlines the synthesis of a key pyrazole boronate ester intermediate, based on patent literature, for use in subsequent coupling reactions.[20]
Materials:
-
1-Boc-4-iodopyrazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Reaction Setup : In an oven-dried flask under an inert atmosphere, combine 1-Boc-4-iodopyrazole, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.
-
Solvent Addition : Add anhydrous 1,4-dioxane.
-
Heating : Heat the mixture at 80-90 °C for 12-16 hours, monitoring by TLC or GC-MS for consumption of the starting iodide.
-
Workup : Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification : Concentrate the filtrate and purify the residue by column chromatography (Hexane/EtOAc) to yield the 1-Boc-4-pyrazole pinacol borate.
Section 4: Key Considerations & Troubleshooting
Challenges with N-Heterocyclic Substrates
Nitrogen-containing heterocycles like pyrazoles can present unique challenges in cross-coupling reactions. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[19][21] This can lead to lower yields or failed reactions.
Mitigation Strategies:
-
Ligand Choice : The use of bulky, electron-rich ligands can disfavor the binding of the pyrazole nitrogen to the palladium center, preserving catalytic activity.[12]
-
N-Protection : While often undesirable due to extra steps, protecting the pyrazole N-H (e.g., with a Boc group) can prevent catalyst inhibition.[19] However, many modern catalyst systems are robust enough to couple unprotected N-H pyrazoles effectively.[19][22]
-
Precatalysts : Using well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in the presence of potentially coordinating substrates.[19][22]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficient heating.3. Poor quality reagents.4. Catalyst inhibition by pyrazole substrate. | 1. Ensure rigorous deoxygenation of solvents and maintain an inert atmosphere.2. Increase temperature or switch to a higher-boiling solvent (e.g., toluene).3. Use freshly purified reagents.4. Screen different ligands (e.g., bulky phosphines, NHCs) or use a more robust precatalyst.[19] |
| Homocoupling Byproduct | 1. Reaction run for too long.2. Oxygen present in the reaction mixture.3. Boronic acid instability. | 1. Monitor reaction closely and stop once starting material is consumed.2. Improve inert atmosphere technique.3. Switch to the more stable boronate pinacol ester.[15] |
| Catalyst Decomposition | 1. Reaction temperature is too high.2. Ligand is not robust enough.3. Substrate coordination poisons the catalyst. | 1. Lower the reaction temperature.2. Switch to a more thermally stable ligand (e.g., an NHC or a biarylphosphine ligand).3. Add a slight excess of the ligand to stabilize the catalyst complex.[23] |
| Protodeboronation | 1. Boronic acid is unstable under basic/aqueous conditions.2. Prolonged reaction time. | 1. Use a milder base (e.g., KF instead of K₂CO₃).[10]2. Use the corresponding boronate ester.3. Minimize reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of biaryl pyrazole carboxamides. By understanding the catalytic mechanism and the critical roles of the catalyst, ligand, base, and boron reagent, researchers can effectively navigate the complexities of this transformation. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the development of efficient and reliable synthetic routes to these high-value molecules, accelerating progress in drug discovery and development.
References
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- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
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- Dalton Transactions. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (2016).
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- Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020).
- Google Patents. Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester. CN103601749A.
- Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2003).
- The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2006).
- The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002).
- Organic Process Research & Development. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009).
- Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1998).
- Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester. CN114380853A.
- RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018-04-12).
- RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018-04-12).
- MDPI. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. (2019-08-26).
- Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012).
- NIH Public Access. A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. (2014).
- ACS Publications. Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. (2005).
- Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).
- Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012).
- Accounts of Chemical Research. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. (2014).
- MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013-01-25).
- ResearchGate. New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. (2025-08-07).
- ResearchGate. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. (2017).
- NIH. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022-01-07).
- Organic Letters. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2017).
- Lookchem. Suzuki-Miyaura cross-coupling of aryl chlorides catalyzed by palladium precatalysts of N/O-functionalized pyrazolyl ligands. (2010).
- NIH. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018-04-12).
- CCS Chemistry. Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. (2021).
- PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018).
- NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13).
- PubMed. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. (2020).
- PubMed. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. (2021-03-15).
- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015).
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Application Note & Protocol: Direct C-H Arylation of Heterocycles Using 4-(Trifluoromethyl)phenylboronic Acid
Introduction: A Paradigm Shift in C-C Bond Formation
The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecules for pharmaceuticals, agrochemicals, and materials science. For decades, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling have been the gold standard.[1] However, these methods necessitate pre-functionalization of both coupling partners (e.g., as halides and organoboron reagents), which adds steps, generates waste, and reduces overall atom economy.
Direct C-H arylation has emerged as a powerful and "greener" alternative, forging C-C bonds by directly functionalizing an existing C-H bond.[2][3] This approach circumvents the need for pre-activation, streamlining synthetic routes and reducing the environmental impact.
Simultaneously, the strategic incorporation of the trifluoromethyl (CF₃) group has become a critical tool in drug discovery.[4] The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[5][6] Consequently, reagents that efficiently introduce the trifluoromethylphenyl moiety are in high demand.
This application note provides a comprehensive guide to the direct C-H arylation of heterocycles using 4-(trifluoromethyl)phenylboronic acid. We will delve into a robust, silver-catalyzed protocol that operates under mild, ambient conditions, offering a practical and scalable method for synthesizing valuable arylated heterocycles.[7][8]
Reaction Principles and Mechanism
While palladium catalysis is often associated with C-H activation, a highly effective method for the direct arylation of electron-deficient heterocycles with arylboronic acids employs a silver(I)-catalyzed radical pathway.[8][9] This approach is operationally simple and utilizes inexpensive and readily available reagents.
The proposed mechanism is a variation of the classic Minisci reaction. It avoids the harsh conditions sometimes required for palladium-catalyzed C-H activation and is highly compatible with the specified reagents. The key steps are outlined below:
-
Radical Generation: Silver(I) nitrate catalyzes the decomposition of a persulfate co-oxidant (e.g., K₂S₂O₈ or (NH₄)₂S₂O₈) to generate highly reactive sulfate radical anions (SO₄˙⁻).
-
Aryl Radical Formation: The sulfate radical anion oxidizes the 4-(trifluoromethyl)phenylboronic acid. This process leads to the formation of a 4-(trifluoromethyl)phenyl radical via decarboxylation of an intermediate species.
-
Radical Addition: The nucleophilic aryl radical adds to the electron-deficient heterocycle at the most electrophilic position. This forms a radical cation intermediate.
-
Rearomatization: The radical cation is oxidized by another equivalent of the persulfate or a silver(II) species, followed by deprotonation, to regenerate the aromatic system and furnish the final arylated product.
This catalytic cycle provides an efficient pathway to the desired products at room temperature without the need for an inert atmosphere.[7]
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Troubleshooting & Optimization
Troubleshooting failed reactions with 2-Methyl-3-(trifluoromethyl)phenylboronic acid
Welcome to the technical support guide for 2-Methyl-3-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this challenging building block. The unique substitution pattern of this reagent—an ortho-methyl group and a meta-trifluoromethyl group—presents specific steric and electronic hurdles that can lead to low yields or complete reaction failure. This guide provides in-depth, mechanistically-driven solutions to common problems encountered during its use in cross-coupling reactions.
Foundational Troubleshooting: First Principles of Reaction Success
Before delving into reaction-specific issues, it is crucial to validate the foundational parameters of your experimental setup. Failures often originate from overlooked basic principles rather than complex mechanistic barriers.
Q1: My reaction shows no conversion of starting materials. Where do I even begin to troubleshoot?
This is a common and frustrating issue. A systematic, step-by-step approach is the most efficient way to identify the culprit. We recommend starting with the most fundamental components of your reaction.
Troubleshooting Workflow for Zero Conversion
Caption: A logical workflow for diagnosing a failed reaction.
Step 1: Reagent Integrity
-
Boronic Acid Quality: this compound can dehydrate to form a cyclic anhydride (boroxine). While often still reactive, the stoichiometry will be incorrect if you assume the monomeric form. Confirm the structure and purity via NMR. It is susceptible to degradation through hydrolysis and oxidation.[1]
-
Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed. Oxygen can lead to catalyst decomposition and unwanted side reactions like boronic acid homocoupling.[2][3] Use freshly opened or properly stored bases.
-
Coupling Partner Purity: Verify the purity and identity of your aryl halide or other coupling partner.
Step 2: Reaction Setup
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[2][4] Ensure your reaction vessel was properly purged using a robust evacuate-and-backfill cycle (at least three times) with an inert gas like argon or nitrogen.[3][5] Simply flushing the headspace is often insufficient.[4]
-
Temperature Control: Is your heating and stirring apparatus functioning correctly? Inconsistent heating can stall a reaction.
-
Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures involving inorganic bases. Poor mixing can prevent reagents from interacting effectively.[3]
Q2: I'm seeing significant formation of side products, mainly homocoupling of my boronic acid and decomposition of my starting material. What's causing this?
Side product formation points to specific flaws in the reaction environment or catalyst system.
-
Boronic Acid Homocoupling: This is a classic symptom of oxygen contamination .[3] The presence of O₂ can facilitate oxidative homocoupling (Glaser-type coupling) of the boronic acid.
-
Solution: Improve your degassing technique. The most effective method is to sonicate the solvent under vacuum and then backfill with inert gas, repeating the cycle 3-5 times.[3] For reactions run at reflux, ensure a proper inert gas blanket is maintained.
-
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by the palladium catalyst or promoted by the base, especially in the presence of trace water.
-
Solution: Use a meticulously dried solvent. Consider using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or a non-aqueous base. In some cases, using the boronic ester form (e.g., pinacol ester) can mitigate this issue.
-
Suzuki-Miyaura Coupling: Overcoming Steric and Electronic Hurdles
The structure of this compound is particularly challenging for the Suzuki-Miyaura reaction. The ortho-methyl group creates significant steric hindrance, while the meta-CF₃ group is strongly electron-withdrawing.
Caption: The dual challenges of the target boronic acid.
Q3: My Suzuki-Miyaura coupling is sluggish or fails completely, even though my basic setup seems correct. How do I optimize the catalytic system for this specific substrate?
Standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) are often insufficient for this substrate. The combination of steric hindrance and electron deficiency necessitates a more specialized catalyst system.[2][6]
The Problem:
-
Transmetalation: The bulky ortho-methyl group physically impedes the boronic acid from approaching the palladium center. The electron-withdrawing CF₃ group further reduces the nucleophilicity of the ipso-carbon, slowing the transfer of the aryl group from boron to palladium.[2]
-
Reductive Elimination: After transmetalation, the two bulky groups on the palladium center (your target aryl group and the coupling partner) may struggle to come together for the final bond-forming step. This step is often the rate-limiting step in sterically demanding couplings.[2]
The Solution: Advanced Catalyst Systems
You must use a catalyst system featuring bulky, electron-rich phosphine ligands . These ligands promote the crucial oxidative addition and reductive elimination steps and stabilize the palladium center.[2]
| Ligand Type | Recommended Ligands | Rationale & Key Features | Catalyst Precursor | Recommended Base |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly active for sterically hindered and electron-poor substrates. The bulk facilitates reductive elimination. | G2, G3, or G4 Precatalysts | K₃PO₄, K₂CO₃ |
| Dicyclohexylphosphino- based | cataCXium® A | Effective for hindered substrates; promotes high catalyst turnover. | Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ |
| Ferrocenylphosphines | dppf | A robust, general-purpose ligand, but may be less effective than Buchwald ligands for this specific challenge. | Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ |
Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon for 5-10 minutes by cycling between vacuum and argon three times.[2][3]
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or CPME) via syringe.
-
Heating: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[2]
Chan-Lam Coupling: Addressing Electronic Deficiency
The Chan-Lam C-N or C-O coupling is an attractive alternative to palladium-catalyzed methods. However, it presents its own set of challenges with this substrate.
Q4: I am attempting a Chan-Lam amination with this compound, but the reaction is extremely slow. Why?
The Chan-Lam coupling mechanism is sensitive to the electronic properties of the boronic acid. Electron-deficient arylboronic acids are known to be poor substrates for this reaction.[7] The strong inductive effect of the CF₃ group makes the boronic acid less reactive in the key transmetalation step with the copper catalyst.
Potential Solutions:
-
Photoredox Catalysis: Recent literature has shown that visible-light-mediated photoredox catalysis can significantly improve the efficiency of Chan-Lam couplings with electron-deficient arylboronic acids.[8][9] This approach uses a photocatalyst to facilitate the oxidative steps in the catalytic cycle, expanding the substrate scope.
-
External Oxidants: While the reaction is often run in air, the use of a stronger, controlled external oxidant can sometimes improve yields for difficult substrates.
-
Ligand Modification: Though often run ligandless, the addition of specific nitrogen-based ligands can sometimes accelerate the reaction.
Frequently Asked Questions (FAQs)
-
Q: Should I use the boronic acid or the pinacol ester (Bpin)?
-
A: For this substrate, using the corresponding pinacol ester can be advantageous. Boronic esters can exhibit different reactivity and are often more stable towards protodeboronation.[10] However, be aware that some esters, particularly pinacol esters, can slow down the transmetalation step due to increased steric bulk around the boron atom.[10]
-
-
Q: My boronic acid is a clumpy solid. Does that matter?
-
A: Yes. This may indicate the presence of the boroxine trimer. While still reactive, it can affect solubility and reaction kinetics. You can gently heat the boronic acid under vacuum to favor the monomeric form before use, but confirm its integrity afterward.
-
-
Q: What is the best solvent?
-
A: For Suzuki couplings, ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are common.[11] Toluene is also a robust choice for higher temperatures. For Chan-Lam couplings, solvents like DCM or MeOH are frequently used.
-
-
Q: How do I monitor the reaction?
References
- AK Scientific, Inc. Safety Data Sheet: 4-Trifluoromethylphenylboronic acid.
- PubMed. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. Angew Chem Int Ed Engl. 2015;54(22):6587-90.
- Benchchem.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ACS Publications. Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Scilit.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. Chan-Lam Coupling.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- ScienceDirect. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids.
- ResearchGate.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ResearchGate. Optimization of the Suzuki–Miyaura cross‐coupling reaction condition.
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- PMC - NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- Sigma-Aldrich. 4-(Trifluoromethyl)phenylboronic acid product page.
- ResearchGate. Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids.
- White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Biotage. Improvements for air sensitive reactions by using a new developed inertizing manifold.
- NIH.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Benchchem.
- RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Angene. 2-Methyl-3-trifluoromethyl-phenylboronic acid product page.
- NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Methyl-3-(trifluoromethyl)phenylboronic acid
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction when using the challenging substrate, 2-Methyl-3-(trifluoromethyl)phenylboronic acid. This particular boronic acid presents a unique combination of steric hindrance from the ortho-methyl group and electronic deactivation from the meta-trifluoromethyl group, which can lead to common issues such as low yield, incomplete conversion, and competing side reactions. This document provides expert guidance to navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experiments in a direct question-and-answer format.
Q1: My reaction has a very low yield or has failed completely. What are the primary factors I should investigate first?
A1: A failed Suzuki coupling can typically be traced back to a few critical parameters. A systematic check is the most efficient way to diagnose the issue.
-
Catalyst and Ligand Integrity: The active Pd(0) species is highly sensitive to oxygen.[1] If you are not using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄), your Pd(II) precatalyst (e.g., Pd(OAc)₂) must be efficiently reduced in situ. Ensure your catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as phosphines are prone to oxidation.[2]
-
Inert Atmosphere: Oxygen contamination is a primary cause of reaction failure. It can lead to the oxidation of the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes) and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[3]
-
Reagent Quality: The stability of this compound can be a concern. As an electron-deficient boronic acid, it is particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved.[1] Verify the purity of your boronic acid. If it has been stored for a long time, consider using a fresh batch or purifying the existing stock.
Q2: I'm observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
A2: Incomplete conversion with this substrate is often due to the combined steric and electronic challenges that slow key steps in the catalytic cycle. More forcing conditions are frequently required.
-
Increase Thermal Energy: Sterically hindered substrates require higher activation energy. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100–120 °C.[4] Using a higher-boiling solvent like toluene or xylenes can facilitate this. Microwave irradiation is also an excellent tool for rapidly heating the reaction and overcoming these energy barriers.[5]
-
Optimize the Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The crucial step is to switch to a bulkier, more electron-rich ligand. These ligands stabilize the palladium center, promote the formation of the reactive monoligated Pd(0) species, and accelerate both the oxidative addition and the difficult reductive elimination steps.[4] Buchwald-type biaryl phosphine ligands are the industry standard for this purpose (see FAQ Q5 for specific recommendations).[2]
-
Re-evaluate the Base: The transmetalation step is often rate-limiting for electron-deficient boronic acids. A stronger base can accelerate this step. If you are using a mild base like Na₂CO₃, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can significantly improve conversion rates.[2][6]
Q3: My main side-product is the homocoupling of the boronic acid. How can I prevent this?
A3: The formation of 3,3'-bis(trifluoromethyl)-2,2'-dimethyl-1,1'-biphenyl (homocoupling product) is almost always caused by the presence of oxygen. The mechanism involves the palladium-catalyzed oxidative coupling of two boronic acid molecules.
The most effective preventative measure is the rigorous exclusion of oxygen from your reaction system.
-
Degassing: Ensure your solvent and aqueous base solutions are thoroughly degassed before use.
-
Inert Gas: Maintain a positive pressure of argon or nitrogen throughout the entire setup and reaction time. Using a Schlenk line or a glovebox provides the best protection.[5]
-
Catalyst Addition: Add the catalyst and ligand to the reaction vessel under a stream of inert gas.
Q4: I'm seeing a lot of 1-methyl-2-(trifluoromethyl)benzene, the product of protodeboronation. How can I minimize this?
A4: Protodeboronation is a major competing pathway for electron-deficient boronic acids, including this compound.[7] This reaction is often promoted by the presence of a base and a proton source (like water).
Here are the most effective strategies to mitigate it:
-
Use a Precatalyst for Rapid Pd(0) Generation: Boronic acid decomposition is a time-dependent process. Using a modern palladium precatalyst (e.g., a Buchwald G3 or G4 palladacycle) generates the active Pd(0) species almost instantaneously, even at room temperature. This allows the desired cross-coupling to begin immediately and outcompete the slower protodeboronation side reaction.[7][8]
-
Modify the Boronic Acid: If protodeboronation remains severe, converting the boronic acid to a more stable derivative is a highly effective strategy. Potassium trifluoroborate salts or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to basic conditions and slowly release the boronic acid into the reaction medium.[7][9]
-
Minimize Water: While many Suzuki protocols use aqueous bases, water is the primary proton source for this side reaction. Using anhydrous conditions with a soluble base like potassium tert-butoxide (KOtBu) or using a powdered, anhydrous inorganic base like K₃PO₄ in an anhydrous solvent (e.g., THF, Dioxane, Toluene) can significantly reduce protodeboronation.[1]
Part 2: Frequently Asked Questions (FAQs)
Q5: What are the best catalyst and ligand combinations for this compound?
A5: Due to the steric hindrance and electron-deficient nature of this substrate, the choice of ligand is critical. You require a bulky and electron-rich phosphine ligand to facilitate the key steps of the catalytic cycle.
-
Mechanism Insight: Bulky, electron-rich ligands promote the formation of a highly reactive, 14-electron monoligated Pd(0)L species. This species undergoes oxidative addition more readily with the aryl halide. Furthermore, the steric bulk on the ligand facilitates the final reductive elimination step, which can be difficult for ortho-substituted biaryl products.[4]
A tiered approach to ligand selection is recommended, starting with the most common and moving to more specialized options if needed.
| Ligand Type | Specific Examples | Application Notes |
| Workhorse Biaryl Ligands | XPhos, SPhos, RuPhos | These are excellent first choices and are often successful. They provide the necessary bulk and electron-donating properties for a wide range of challenging couplings.[2] |
| Specialized Hindered Ligands | BI-DIME, AntPhos | For extremely challenging couplings, such as those forming tetra-ortho-substituted biaryls, these ligands have shown superior performance.[4][10] |
| N-Heterocyclic Carbenes | IPr, SImes | NHCs are highly effective alternatives to phosphines, offering high thermal stability and strong electron-donating character to activate the palladium center.[4][11] |
Q6: How does the choice of base impact the reaction yield and side products?
A6: The base plays a crucial dual role: it activates the boronic acid for transmetalation but can also promote unwanted side reactions like protodeboronation.[9][11] The optimal base is a compromise between sufficient reactivity and minimal side reactions.
| Base | Chemical Formula | Strength | Key Characteristics & Use Cases |
| Potassium Phosphate | K₃PO₄ | Strong | Often the best choice for electron-deficient boronic acids. It is strong enough to promote the slow transmetalation step but is generally less harsh than hydroxides.[2] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective due to its high basicity and the solubility of its salts in organic solvents. Can significantly accelerate sluggish reactions.[3] |
| Potassium Carbonate | K₂CO₃ | Moderate | A standard, cost-effective choice. May be sufficient if the aryl halide partner is highly reactive (e.g., aryl iodide or bromide).[12] |
| Potassium Fluoride | KF | Mild | Useful when base-sensitive functional groups are present on either coupling partner. It activates the boronic acid while minimizing decomposition.[5][11] |
Q7: Which solvent system is most appropriate for this coupling?
A7: Anhydrous, aprotic polar solvents are generally preferred to ensure the solubility of the catalyst complex and reagents.
| Solvent | Boiling Point | Application Notes |
| 1,4-Dioxane | 101 °C | A very common and effective solvent. Often used in a mixture with water (e.g., 4:1 or 10:1) to dissolve inorganic bases.[2][13] |
| Toluene | 111 °C | Excellent choice, especially when higher temperatures are needed to overcome steric hindrance.[4] |
| Tetrahydrofuran (THF) | 66 °C | A good solvent, but its lower boiling point may not provide enough energy for the most challenging couplings. Often used for reactions that can proceed at milder temperatures.[3][7] |
Q8: Can I use this boronic acid with challenging coupling partners like aryl chlorides?
A8: Yes, but success with less reactive electrophiles like aryl chlorides is highly dependent on using a state-of-the-art catalyst system. The oxidative addition of an aryl chloride to Pd(0) is significantly more difficult than for an aryl bromide or iodide.[14]
To achieve success, you must use a catalyst system specifically designed for aryl chloride activation. This invariably means using a highly electron-rich and bulky ligand, such as XPhos , SPhos , or a specialized N-heterocyclic carbene (NHC) ligand, paired with a suitable palladium source or precatalyst.[2][4][15] Increased catalyst loading (e.g., 2-5 mol%) and higher temperatures may also be necessary.
Part 3: Experimental Protocols & Data
General Protocol for a Challenging Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe. If using an aqueous base, use a degassed solvent mixture such as 10:1 Dioxane/H₂O.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[2]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Part 4: Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle with challenging steps highlighted.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Part 5: References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
WuXi AppTec. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
SciSpace. (2013). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Methyl-3-(trifluoromethyl)phenylboronic acid
Welcome to the technical support guide for 2-Methyl-3-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, we address common challenges and provide robust, field-proven solutions to ensure you obtain your compound with the desired purity for downstream applications, such as Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: Crude samples of this boronic acid typically contain three main types of impurities:
-
Boroxine: The trimeric anhydride, formed by the intermolecular dehydration of three boronic acid molecules. This is often the most significant impurity, especially if the material has been heated or stored improperly.[1][2] The formation of boroxine is a reversible equilibrium process.[1]
-
Protodeboronated Product: The compound 1-methyl-2-(trifluoromethyl)benzene. This arises from the cleavage of the C-B bond and its replacement with a C-H bond.[3] This side reaction, known as protodeboronation, can be promoted by heat, strong acids or bases, or residual transition metal catalysts from the synthesis step.[4][5]
-
Unreacted Starting Materials & Synthesis Byproducts: Depending on the synthetic route used (e.g., Grignard reaction with trialkyl borates), you may have residual starting materials or related byproducts.[6]
Q2: My ¹H NMR spectrum looks clean, but the integration for the B(OH)₂ protons is low and broad. Is my sample pure?
A: Not necessarily. The presence of the corresponding boroxine is a common reason for this observation. Boronic acids and their boroxines exist in a dynamic equilibrium in solution, and the B(OH)₂ protons are often broad and exchange with trace water in the NMR solvent.[1] The boroxine trimer does not have these hydroxyl protons, leading to an apparent decrease in their integration value. To confirm the presence of boroxine, consider acquiring a ¹¹B NMR spectrum. The boronic acid will have a signal around δ 28-30 ppm, while the boroxine will appear further downfield, typically around δ 32-34 ppm.
Q3: Why is purifying this compound on a standard silica gel column so difficult?
A: This is a prevalent issue for many arylboronic acids. The difficulty stems from the interaction between the electron-deficient (Lewis acidic) boron atom and the acidic, Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[7] This strong interaction can lead to several problems:
-
Irreversible Adsorption: The product sticks permanently to the column, resulting in very low recovery.
-
Significant Tailing: The product elutes slowly and over many fractions, making isolation difficult and leading to impure fractions.
-
On-Column Degradation: The acidic nature of silica gel can catalyze both protodeboronation and the formation of boroxine, meaning the "purified" material may be less pure than the crude input.[4][7]
Q4: How should I store purified this compound to maintain its purity?
A: To minimize degradation, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or freezer. This helps to prevent both the absorption of atmospheric moisture, which can affect reactivity, and the thermal dehydration that leads to boroxine formation.[1]
Troubleshooting Purification Challenges
This section provides direct solutions to specific experimental problems.
Issue 1: Low Purity or "Oiling Out" During Recrystallization
Scenario: You've attempted to recrystallize your crude product, but it either crashes out as an oil or the resulting crystals show no significant purity improvement.
Analysis & Solution: This indicates an inappropriate solvent system or cooling rate. The trifluoromethyl group and methyl group give the molecule significant organic solubility, but the boronic acid moiety provides polarity and hydrogen bonding capability.
Troubleshooting Steps:
-
Systematic Solvent Screening: Use a small amount of crude material (~20-30 mg) to test various solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. See the table below for starting points.
-
Employ an Anti-Solvent System: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., Ethyl Acetate, Acetone) while hot. Then, slowly add a "poor" solvent (an "anti-solvent" like Hexanes or Heptane) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly. This method often yields better crystals than single-solvent systems.[8]
-
Control the Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the growth of larger, purer crystals.
-
Scratch & Seed: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. If you have a small amount of pure material, "seeding" the supersaturated solution with a tiny crystal can induce crystallization.[8]
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System (v/v) | Rationale | Expected Outcome |
| Toluene / Heptane | Good for less polar impurities. | High-quality crystals often form from this system. |
| Ethyl Acetate / Hexanes | A versatile system balancing polarity. | Effective for a wide range of common organic impurities. |
| Water / Acetonitrile | The presence of water helps hydrolyze any boroxine back to the desired boronic acid.[1] | Useful if boroxine is the primary impurity. |
| Dichloroethane | Can be effective for moderately polar compounds.[8] | Use with caution due to toxicity. |
Issue 2: Product is Lost During Aqueous Work-up or Extraction
Scenario: After performing an acid-base extraction, you have low or no recovery of your boronic acid upon acidification of the basic aqueous layer.
Analysis & Solution: This issue can arise from incomplete extraction into the base, using a pH that is too high or too low, or protodeboronation under harsh conditions. Arylboronic acids are weak Lewis acids, with pKa values often in the range of 8-10.[9]
Troubleshooting Steps:
-
Optimize pH for Extraction: When extracting into a base, aim for a pH of ~10.5-11.5. A 1-2 M solution of sodium carbonate (Na₂CO₃) is often sufficient. Using a very strong base like 4M NaOH can sometimes promote protodeboronation, especially if heated.[5]
-
Ensure Complete Precipitation: When re-acidifying the aqueous layer to recover your product, adjust the pH to ~2-3 using 1-2 M HCl. Use a pH meter or pH paper to confirm. Insufficient acidification will leave the boronate salt dissolved in the aqueous layer.
-
Manage Emulsions: If an emulsion forms during extraction, adding a small amount of brine can help break it.
-
Avoid Excessive Heat: Perform extractions at room temperature. Heating acidic or basic aqueous solutions of the boronic acid can accelerate decomposition.[3]
Recommended Purification Protocols
Protocol 1: Purification via Acid-Base Extraction
This is often the most robust and scalable method for removing non-acidic impurities, such as the protodeboronated byproduct.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basic Extraction: Transfer the organic solution to a separatory funnel. Extract the solution with a 1 M aqueous solution of sodium carbonate (Na₂CO₃). Extract three times (3 x 10 mL per gram of crude material). Combine the aqueous layers. The desired boronic acid is now in the aqueous layer as its sodium boronate salt.
-
Organic Layer Wash (Optional): The original organic layer contains non-acidic impurities. It can be discarded or washed with brine, dried over MgSO₄, and concentrated to recover and identify the impurities (e.g., the protodeboronation product).
-
Acidification & Precipitation: Cool the combined basic aqueous layers in an ice bath. Slowly add 2 M HCl dropwise with stirring until the pH of the solution is ~2-3. A white precipitate of the pure boronic acid should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold hexanes or pentane to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification via Recrystallization from a Dual Solvent System
This method is particularly effective if the primary impurity is the less-polar boroxine trimer.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of a hot "good" solvent (e.g., Toluene) to fully dissolve the material.
-
Anti-Solvent Addition: While the solution is still hot and stirring, add a "poor" solvent (e.g., Heptane) dropwise until a persistent cloudiness appears.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Cold Maturation: Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, then in a freezer (-20 °C) for at least one hour to maximize precipitation.
-
Isolation & Drying: Isolate the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Visualization of Key Processes
Logical Flow for Purification Method Selection
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Boronic Acid ↔ Boroxine Equilibrium
This diagram illustrates the reversible dehydration reaction that is a primary source of impurity.
Caption: The reversible equilibrium between the boronic acid and its boroxine anhydride.
References
- Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995.
- BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- PubMed. (2014). Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions.
- WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL.
- Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.
- MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules.
- J-STAGE. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid.
- ResearchGate. (n.d.). Formation of the boroxine from phenylboronic acid.
- ResearchGate. (n.d.). Isomer-sensitive deboronation in reductive aminations of aryl boronic acids.
- Reddit. (2017). Purification of boronic acids?.
- PubMed. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface.
- Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- Universidade de Lisboa. (n.d.). Purification of antibody fragments by phenylboronate chromatography using a microfluidic device.
- PubMed Central (PMC). (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid in Solution
Welcome to the technical support center for 2-Methyl-3-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. The unique substitution pattern of this molecule—a sterically influential ortho-methyl group and a potent electron-withdrawing meta-trifluoromethyl group—makes it a valuable synthetic building block, particularly in cross-coupling reactions. However, these same features contribute to specific stability challenges in solution.
This document provides in-depth, field-proven insights and troubleshooting protocols to help you understand the causes of instability and implement effective strategies to mitigate degradation, ensuring the reliability and reproducibility of your experimental outcomes.
Section 1: Understanding the Root Causes of Instability
Before troubleshooting, it is crucial to understand the primary chemical pathways through which this compound degrades. Its susceptibility is primarily governed by two distinct mechanisms: protodeboronation and dehydration to form boroxine.
-
Protodeboronation (C-B Bond Cleavage) : This is the irreversible cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1-methyl-2-(trifluoromethyl)benzene. This pathway is a significant concern for arylboronic acids bearing strong electron-withdrawing groups, such as the -CF₃ group on this reagent.[1][2] The reaction is often accelerated under basic aqueous conditions, which are common in Suzuki-Miyaura coupling reactions.[3][4]
-
Boroxine Formation (Dehydration) : This is a reversible process where three molecules of the boronic acid undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[5][6] This process is often driven by heat or occurs in concentrated solutions and can lead to a decrease in the active monomeric boronic acid concentration.[7] Many commercial sources of this reagent note that it contains varying amounts of its anhydride form.
Caption: Primary degradation pathways for the target boronic acid.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and use of this compound in solution.
Q1: My Suzuki coupling reaction is sluggish, and I'm recovering the corresponding arene byproduct (1-methyl-2-(trifluoromethyl)benzene). What is the most likely cause?
A: This is a classic symptom of protodeboronation . The combination of a basic medium (required for the Suzuki-Miyaura mechanism) and the presence of water or other protic sources aggressively promotes this degradation pathway. The electron-withdrawing trifluoromethyl group makes the aryl ring susceptible to this C-B bond cleavage.[1][8]
The key mechanistic insight is the pH-dependent equilibrium between the neutral, trigonal boronic acid and the more reactive, anionic tetrahedral boronate. While the boronate form is necessary for efficient transmetalation with the palladium catalyst, it is also significantly more prone to protodeboronation.[3][9]
Caption: pH-dependent equilibrium and competing reaction pathways.
Solution Strategy:
-
Minimize Exposure Time: Add the boronic acid to the reaction mixture last, after the base and catalyst have been added and the mixture has reached the target temperature. This reduces the time the boronic acid spends under degradative conditions before productive coupling can occur.
-
Use Anhydrous Conditions: Employ thoroughly dried solvents and reagents to minimize the primary proton source.
-
Temperature Control: Run the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Consider a "Slow-Release" Protecting Group: For particularly challenging substrates, converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate ester can provide a slow, controlled release of the active boronic acid, keeping its ambient concentration low and minimizing degradation.[8]
Q2: I've dissolved the boronic acid in an aprotic solvent like THF or Toluene for storage, but I'm seeing a gradual loss of the compound from my HPLC analysis, accompanied by new, less polar peaks. What's happening?
A: This strongly indicates the formation of the boroxine trimer . As an anhydride, the boroxine is significantly less polar than the parent boronic acid and will thus have a different retention time on a reverse-phase HPLC column. This process is an equilibrium, but in aprotic solvents and especially upon heating or if trace water is removed (e.g., by molecular sieves), the equilibrium can shift towards the boroxine.[6][7]
Solution Strategy:
-
Prepare Solutions Fresh: The most reliable practice is to prepare solutions of the boronic acid immediately before use. Avoid storing it in solution for extended periods.
-
Store as a Solid: The boronic acid is most stable when stored as a dry solid under an inert atmosphere.
-
Reversibility: If boroxine formation is suspected, the addition of a small amount of water can often hydrolyze the trimer back to the active monomeric acid, though this must be balanced against the risk of protodeboronation.
Q3: How do I select an optimal solvent for my reaction to maximize stability?
A: The choice of solvent is critical. For long-term stability, dry, aprotic solvents are superior. For reaction media, the choice depends on the specific reaction requirements (e.g., temperature, solubility of other reagents).
| Solvent Category | Recommended Solvents | Rationale & Key Considerations |
| Aprotic Polar | Tetrahydrofuran (THF), Dioxane | Good general-purpose solvents. Ensure they are anhydrous. THF is often used in Suzuki couplings. |
| Aprotic Nonpolar | Toluene, Benzene | Suitable for higher temperature reactions. Anhydrous conditions are essential to prevent boroxine formation upon heating. |
| Protic | Water, Methanol, Ethanol | Avoid for storage. Use only when required by the reaction protocol (e.g., as a co-solvent with a base).[10] These solvents directly promote protodeboronation. |
Q4: Would converting the boronic acid to a pinacol ester improve its stability?
A: Yes, in many cases, converting the boronic acid to its corresponding pinacol boronate ester can significantly enhance stability.[4][11]
-
Advantages: The pinacol group sterically protects the boron center from attack by water or hydroxide, inhibiting both protodeboronation and boroxine formation.[4] Pinacol esters are generally stable enough for column chromatography.[11]
-
Causality: The bulky methyl groups of the pinacol moiety create a steric shield around the boron atom. This makes it more difficult for water or other nucleophiles to coordinate with the empty p-orbital of boron, which is a key step in both hydrolysis and protodeboronation pathways.
-
Important Caveat: While generally more stable, the "protection" is not absolute. Under certain basic conditions, the ester can hydrolyze back to the boronic acid in situ, at which point it can degrade.[3] The stability of boronic esters is highly dependent on the reaction conditions and the specific diol used for protection.[1][2]
Section 3: Recommended Experimental Protocols
Protocol 1: Quantitative Analysis of Degradation via Reverse-Phase HPLC
This protocol provides a self-validating system to monitor the stability of your boronic acid and identify key degradants.
-
System Preparation:
-
Column: C18 stationary phase (e.g., Waters XSelect Premier, Agilent Zorbax) with low silanol activity to minimize on-column hydrolysis.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: PDA/UV detector set to monitor at 220 nm and 254 nm.
-
-
Sample Preparation (Critical Step):
-
Prepare a stock solution of this compound in acetonitrile (an aprotic diluent) to prevent hydrolysis prior to injection.[10]
-
For reaction monitoring, withdraw an aliquot, quench if necessary, and dilute into acetonitrile.
-
-
Chromatographic Method:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Analysis:
-
Identify the peak for the parent boronic acid.
-
Identify the peak for the protodeboronation product (1-methyl-2-(trifluoromethyl)benzene), which will be less polar and have a longer retention time.
-
The boroxine, if present, will also be significantly less polar than the parent acid.
-
-
Protocol 2: General Procedure for Enhancing Stability in a Suzuki-Miyaura Coupling Reaction
-
Reagent & Glassware Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity reagents.
-
Reaction Setup: To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, ligand, and anhydrous solvent.
-
Degassing: Sparge the solution with argon for 15-20 minutes.
-
Base Addition: Add the aqueous base solution (e.g., K₂CO₃ in degassed water) and heat the mixture to the desired reaction temperature.
-
Boronic Acid Addition (Key Step): Weigh the this compound solid and add it directly to the heated, stirring reaction mixture in one portion or as a freshly prepared solution in the anhydrous reaction solvent.
-
Monitoring: Monitor the reaction progress closely using the HPLC method described above to ensure rapid consumption of the starting materials and to check for the formation of the protodeboronation byproduct.
Section 4: Visual Workflow & Summary
This flowchart provides a logical sequence for diagnosing and addressing stability issues.
Caption: Troubleshooting workflow for stability issues.
References
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). (2022-04-18). [Link]
- Protodeboronation of (Hetero)
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. (2013-04-30). [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. (2022-05-03). [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. PubMed. (2013-05-17). [Link]
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. (2013-04-03). [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Public
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (2017-08-21). [Link]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Protodeboron
- On-Surface Synthesis of Boroxine-Based Molecules. MDPI. (2021-11-30). [Link]
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. (2011-11-05). [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
- Protecting Groups for Boronic Acids | Chem-St
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar. (2014-04-03). [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Preventing protodeboronation of trifluoromethylphenylboronic acids.
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using trifluoromethylphenylboronic acids in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and mechanistic explanations to help you optimize your reactions and ensure the integrity of your results.
Introduction: The Challenge of Protodeboronation
Trifluoromethylphenylboronic acids are invaluable reagents in medicinal chemistry and materials science. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the electronic properties of the target molecule. However, this same property makes the C-B bond susceptible to cleavage in a common side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom[1]. This process consumes the starting material, reduces product yield, and complicates purification.
This guide is designed to help you understand the underlying causes of protodeboronation and provide actionable strategies to mitigate this undesired pathway.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with trifluoromethylphenylboronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond[1]. For trifluoromethylphenylboronic acids, the potent electron-withdrawing -CF₃ group increases the acidity of the boronic acid and destabilizes the C-B bond, making it more prone to cleavage, especially under the basic conditions often required for cross-coupling reactions[2][3]. This leads to the formation of trifluoromethylbenzene as a byproduct, reducing the yield of your desired coupled product.
Q2: I'm observing significant amounts of trifluoromethylbenzene in my Suzuki-Miyaura reaction. What is the most likely cause?
A2: The formation of trifluoromethylbenzene is the hallmark of protodeboronation. The most common cause is the reaction conditions, particularly the combination of a strong base, high temperature, and prolonged reaction time. The reaction's pH is a critical factor; protodeboronation of electron-deficient arylboronic acids is often accelerated at high pH due to the formation of the more reactive arylboronate anion[2][4].
Q3: Can the choice of base influence the rate of protodeboronation?
A3: Absolutely. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly basic environment that can significantly accelerate protodeboronation[2][4]. Using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can effectively suppress this side reaction by maintaining a lower pH while still being sufficient to activate the boronic acid for the catalytic cycle[5].
Q4: How does temperature affect the stability of my trifluoromethylphenylboronic acid?
A4: Higher temperatures increase the rate of most chemical reactions, including the undesired protodeboronation[6][7]. If your desired cross-coupling reaction is sluggish, simply increasing the temperature might favor the degradation of your boronic acid. The key is to find an optimal temperature that promotes the cross-coupling reaction efficiently without significantly accelerating protodeboronation. This often involves using a more active catalyst system that allows for lower reaction temperatures[5][6].
Q5: Are there any storage recommendations to prevent degradation of trifluoromethylphenylboronic acids?
A5: Yes, proper storage is crucial. These compounds should be stored in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[8][9][10]. Moisture can facilitate decomposition, so ensuring an anhydrous environment is key. For long-term storage, keeping the material in a desiccator or under an inert atmosphere is recommended[10][11].
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a structured approach to troubleshooting and optimizing your reaction conditions to favor the desired cross-coupling pathway over protodeboronation.
Issue 1: Low Yield Due to Protodeboronation Byproduct
If you have confirmed the presence of the corresponding protodeboronated arene, consider the following optimization strategies. The goal is to accelerate the rate of the productive Suzuki-Miyaura coupling so that it outcompetes the rate of protodeboronation[1][5].
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for minimizing protodeboronation.
Mechanism of Protodeboronation
Understanding the competing pathways is key to troubleshooting. Protodeboronation can proceed through several mechanisms, highly dependent on pH[1][12]. For electron-deficient arylboronic acids, the base-catalyzed pathway is particularly relevant in Suzuki-Miyaura reactions.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. laballey.com [laballey.com]
- 12. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize homocoupling in Suzuki reactions with aryl halides.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reactions, with a specific focus on minimizing the formation of homocoupling byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Troubleshooting Guide: Minimizing Homocoupling in Suzuki Reactions
Homocoupling of the boronic acid reagent is a prevalent side reaction in Suzuki couplings, leading to symmetrical biaryl impurities that diminish the yield of the desired cross-coupled product and complicate purification.[1][2] This guide provides a systematic approach to diagnosing and mitigating this issue.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my crude reaction mixture. What is the likely cause and how can I fix it?
The presence of a symmetrical biaryl, derived from your boronic acid starting material, is a classic sign of homocoupling. The two primary culprits are dissolved oxygen and the presence of palladium(II) species.[2][3]
Root Cause Analysis & Solutions:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst, perpetuating the undesired cycle.[4][5]
-
Solution: Rigorous Degassing. It is crucial to thoroughly deoxygenate your solvents and the reaction mixture.
-
Experimental Protocol: Inert Gas Sparging
-
Combine the aryl halide, boronic acid, base, and ligand in a dry Schlenk flask.
-
Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for 15-30 minutes. For maximum efficiency, use a subsurface sparge, where the gas is introduced below the liquid surface via a long needle.[2][5]
-
Add the degassed solvent to the flask under a positive pressure of the inert gas.
-
Continue to sparge the entire reaction mixture for an additional 10-15 minutes before adding the palladium catalyst.[2]
-
-
-
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product before the catalytic cycle for the desired cross-coupling is fully established.[2][4]
-
Solution 1: Choice of Palladium Precatalyst. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce the initial concentration of Pd(II) and thus suppress homocoupling.[3]
-
Solution 2: Addition of a Mild Reducing Agent. The introduction of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle.[5][6] A study demonstrated that the addition of potassium formate reproducibly suppressed a homocoupling byproduct to below 0.1%.[3]
-
Q2: My reaction is sluggish, and I'm still getting homocoupling despite degassing. What other parameters should I investigate?
If homocoupling persists even after taking precautions against oxygen, the issue may lie in the relative rates of the desired cross-coupling versus the side reaction. The choice of catalyst, ligand, base, and reaction temperature all play a critical role.
Optimization Strategies:
-
Ligand Selection: The ligand is not just a spectator; it profoundly influences the catalyst's reactivity and stability.
-
Expert Insight: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos, or P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[3][7] Their steric bulk hinders the formation of intermediates that lead to homocoupling, while their electron-donating nature accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps of the desired catalytic cycle.[3]
Ligand Type General Characteristics Impact on Homocoupling Simple Phosphines (e.g., PPh₃) Less bulky, less electron-donating. May permit more homocoupling, especially under non-ideal conditions. Bulky, Electron-Rich Phosphines Sterically demanding, strong electron donors. Generally suppress homocoupling by accelerating the desired catalytic cycle.[3] N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable. Can be very effective in suppressing homocoupling due to their strong binding to palladium.[3] -
-
Base Selection: The base activates the boronic acid for transmetalation, but an improper choice can promote side reactions.
-
Expert Insight: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[7] Strong bases can accelerate the decomposition of boronic acids and potentially favor homocoupling pathways. The optimal base is often substrate-dependent and may require screening.
-
-
Temperature Control: Higher temperatures can accelerate all reactions, including undesired side reactions.
-
Expert Insight: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[7] If the desired reaction is slow at lower temperatures, first optimize the catalyst system (ligand and palladium source) before resorting to higher temperatures.
-
-
Procedural Modifications:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of homocoupling in Suzuki reactions?
Homocoupling in Suzuki reactions can proceed through two main pathways:
-
Oxygen-Driven Pathway: This is often the most significant contributor. Dissolved oxygen oxidizes the catalytically active Pd(0) to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the symmetrical biaryl and regenerate Pd(0).[4][8]
-
Pd(II)-Mediated Pathway: When using a Pd(II) precatalyst (like Pd(OAc)₂), it can react directly with the boronic acid in a stoichiometric fashion to produce the homocoupled product and Pd(0).[2][5] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q2: Can the choice of solvent affect homocoupling?
Yes, the solvent system can influence the reaction. Aprotic solvents like dioxane, toluene, and THF are commonly used.[7] The presence of water is often necessary to facilitate the transmetalation step by aiding in the dissolution of the base and the formation of the 'ate' complex of the boronic acid. However, excessive water can also lead to protodeboronation, another common side reaction. The optimal solvent system often requires some empirical optimization.
Q3: I'm using an aryl chloride, which is less reactive. I have to use higher temperatures, and I'm seeing a lot of homocoupling. What should I do?
Aryl chlorides are indeed more challenging substrates due to the strength of the C-Cl bond, making oxidative addition more difficult.[9] The higher temperatures required can exacerbate homocoupling.[10]
Recommendations for Aryl Chlorides:
-
Specialized Catalyst Systems: This is the most critical factor. Use catalyst systems specifically designed for aryl chlorides. These typically involve very bulky and electron-rich ligands, such as Buchwald's SPhos or XPhos, or specific N-heterocyclic carbene (NHC) ligands.[7] These ligands promote the difficult oxidative addition step, allowing the reaction to proceed at lower temperatures.
-
Careful Base Selection: For aryl chloride couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. However, be mindful that very strong bases can also promote side reactions.
-
Rigorous Inert Atmosphere: Given the higher temperatures, the exclusion of oxygen is even more critical to prevent catalyst decomposition and oxygen-mediated homocoupling.
By focusing on a highly active catalyst system, you can often lower the required reaction temperature, which in turn will help to minimize homocoupling and other thermal decomposition pathways.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Barros, H. J. V., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Barros, H. J. V., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.
- Neufeldt, S. R., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
- Barros, H. J. V., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Bhanage, B. M., et al. (2011). Suzuki–Miyaura cross-coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions.
- Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
- Saikia, L., et al. (2016). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Chem Reactor. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Amatore, C., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Kim, J., et al. (2016). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. MDPI.
- Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Köhler, K., et al. (2007). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- Zhang, Y., et al. (2023). Room-Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. PubMed.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a.
- Espinet, P., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. ResearchGate.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Catalyst and ligand selection for Suzuki-Miyaura coupling of substituted boronic acids.
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and ligand selection, particularly when working with substituted boronic acids. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction shows low to no yield. What are the primary factors I should investigate?
A1: A failed Suzuki-Miyaura coupling can often be traced back to a few critical parameters. A systematic check is the most efficient way to diagnose the issue.
-
Catalyst Activity & Precatalyst Activation: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, it must be efficiently reduced to Pd(0) in situ.[1][3] Some precatalysts are air-sensitive, so using a fresh batch or a more robust, air-stable option like a palladacycle or a modern Buchwald G3/G4 precatalyst can be beneficial.[1][2] These advanced precatalysts are designed for rapid activation under mild conditions, which is crucial when working with unstable boronic acids.[3][4]
-
Oxygen Contamination: The presence of oxygen is detrimental. It can lead to the oxidative homocoupling of your boronic acid and cause decomposition of the Pd(0) catalyst, often observed as the formation of palladium black.[1][5][6] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of your starting materials. Boronic acids, in particular, can degrade over time through processes like protodeboronation, especially if they are heterocyclic or electron-rich.[1][5]
-
Base and Solvent Selection: The choice of base and solvent is highly interdependent and substrate-specific. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[7][8] The base must be strong enough for this activation but not so harsh that it causes degradation of your starting materials or products.[1] For reactions in biphasic solvent systems, vigorous stirring is essential to ensure efficient mixing and reaction at the interface.[1]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
A2: Protodeboronation, the undesired replacement of the C-B bond with a C-H bond, is a common challenge, particularly with electron-rich, heteroaromatic, or base-sensitive boronic acids.[1][9][10] The primary culprit is often the presence of a proton source (like water) in combination with a strong base.[1][10]
Here are several effective strategies to minimize protodeboronation:
-
Use Milder Bases: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate this side reaction.[1] Switching to a weaker base such as K₂CO₃ or KF can often provide the necessary activation without promoting excessive protodeboronation.[1]
-
Anhydrous Conditions: Since water is the proton source, moving to anhydrous reaction conditions can be highly effective.[1] This involves using dry solvents and bases.
-
Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative is a powerful strategy.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[5] They can be prepared via the Miyaura borylation reaction.[10]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms a crystalline, air- and water-stable solid that can be used directly in the coupling reaction.[1]
-
Q3: My primary side product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids (forming a biaryl from two boronic acid molecules) is typically promoted by the presence of Pd(II) species and oxygen.[5] This side reaction reduces the amount of boronic acid available for the desired cross-coupling and complicates purification.
Prevention Strategies:
-
Rigorous Degassing: As with general reaction failure, ensuring the reaction mixture is free of oxygen is the first and most critical step.[1][5]
-
Use of Pd(0) Sources: Starting with a Pd(0) catalyst source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) precatalysts that require in-situ reduction, as the reduction step itself can sometimes lead to species that promote homocoupling.[5]
-
Modern Precatalysts: Well-defined Pd(II) precatalysts, especially those from the Buchwald or Nolan groups, are designed for clean and efficient conversion to the active Pd(0) species, which can minimize the formation of homocoupling byproducts.[11]
II. Troubleshooting Guide for Substituted Boronic Acids
The electronic and steric nature of substituents on the boronic acid dramatically influences its reactivity. This section provides targeted advice for these challenging substrates.
Problem 1: Low Yield with Sterically Hindered (e.g., ortho-substituted) Boronic Acids
Steric hindrance, especially from ortho-substituents on either the boronic acid or the aryl halide, can significantly slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[1] Overcoming this requires more forcing conditions and specialized catalyst systems.[12]
Troubleshooting Workflow: Sterically Hindered Substrates
Caption: Troubleshooting flowchart for sterically hindered substrates.
Key Recommendations:
-
Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands is paramount. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they accelerate both oxidative addition and reductive elimination, accommodating the steric bulk of the substrates.[1][13][14][15] For particularly demanding couplings, specialized ligands like AntPhos have been developed to inhibit side reactions like β-hydride elimination.[12] N-heterocyclic carbene (NHC) ligands also show excellent performance in these challenging couplings.[1][16][17]
-
Base and Temperature: A stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the difficult transmetalation.[1] Higher reaction temperatures (e.g., 100-120 °C in solvents like toluene or dioxane) are also typically necessary.
Problem 2: Low Yield with Electron-Deficient Boronic Acids
Boronic acids bearing electron-withdrawing groups are less nucleophilic, which can lead to a sluggish transmetalation step.[1] They can also be more susceptible to decomposition under basic conditions.
Troubleshooting Workflow: Electron-Deficient Boronic Acids
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
Key Recommendations:
-
Stronger Base: A stronger base is needed to increase the concentration of the more reactive boronate species, thereby accelerating transmetalation.[1][7] K₃PO₄ and Cs₂CO₃ are excellent choices.
-
Electron-Rich Ligands: Similar to sterically hindered cases, electron-rich ligands are beneficial. They increase the electron density on the palladium center, which can facilitate the reductive elimination step and stabilize the catalytic intermediates.[13]
Problem 3: Low Yield with Base-Sensitive Boronic Acids (e.g., Polyfluoroaryl or certain Heteroaryl Boronic Acids)
These substrates are notoriously difficult because they can rapidly decompose or undergo protodeboronation under the basic conditions required for the reaction.[4][9][18]
Key Recommendations:
-
Mild, Fast-Activating Catalyst Systems: The key is to generate the active Pd(0) catalyst and perform the coupling faster than the boronic acid decomposes.[4] The development of specialized precatalysts that activate rapidly at room temperature has been a breakthrough for these substrates.[4][18]
-
Base-Free or Mild Base Conditions:
-
Potassium Fluoride (KF): KF can be an effective base in these cases, often used in anhydrous THF.
-
"Cationic" Suzuki Coupling: For acutely base-sensitive substrates, novel methods that proceed in the absence of a base have been developed.[9] These systems utilize specialized ligands that allow the reaction to proceed through a different mechanistic pathway.[9]
-
-
Use of Boronic Acid Derivatives: As mentioned in FAQ 2, converting to a more stable form like a pinacol ester or an MIDA boronate can protect the sensitive boronic acid until it is needed in the catalytic cycle.
III. Data & Protocols
Table 1: Example Conditions for Challenging Boronic Acids
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 4-Bromoacetophenone | Phenylboronic acid | "Ligandless" Pd(OAc)₂ / TBAB | K₂CO₃ | H₂O | 100 | 98 |
TBAB = Tetrabutylammonium bromide. Data compiled from reference[1].
General Experimental Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a general starting point for a challenging coupling, such as one involving a sterically hindered aryl chloride. Optimization will be required for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Substituted Boronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a 0.1-0.5 M solution)
Procedure:
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the planned reaction time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The three main steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][19][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. References
-
Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from
-
Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Retrieved from
-
Aliyeva, G., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from
-
Merck Millipore. (n.d.). Buchwald Phosphine Ligands. Retrieved from
-
Vantourout, J. C., et al. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry. Retrieved from
-
Benchchem. (n.d.). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Retrieved from
-
Gildner, P. G., et al. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH. Retrieved from
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Retrieved from
-
Sigma-Aldrich. (n.d.). New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. Retrieved from
-
Chen, L., et al. (n.d.). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from
-
Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from
-
Wisniewski, S. R., et al. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH. Retrieved from
-
Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. Retrieved from
-
ChemOrgChem. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from
-
ResearchGate. (2025, August 6). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from
-
ResearchGate. (2019, July). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Retrieved from
-
RSC Publishing. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from
Sources
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- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
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- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Anhydrous Solvents for Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura coupling reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most critical parameters of this reaction: the choice of an anhydrous solvent. This document moves beyond simple recommendations to explain the why behind solvent selection, helping you troubleshoot effectively and optimize your reaction outcomes.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its success is highly dependent on the careful orchestration of its components. The solvent is not merely a medium but an active participant that influences solubility, base strength, catalyst stability, and the rate of key mechanistic steps.[1][2][3] This guide will address the most common questions and challenges researchers face regarding solvent conditions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and selection of anhydrous solvents.
Q1: Why are anhydrous conditions so critical for many Suzuki-Miyaura couplings?
A1: The primary reason for using anhydrous solvents is to prevent a significant side reaction called protodeboronation .[4] Boronic acids and their esters, especially those that are electron-deficient or contain certain heteroatoms, can be unstable in the presence of water and a base. The boronic acid group is cleaved and replaced with a hydrogen atom, consuming your starting material and reducing the overall yield.
Strictly anhydrous conditions are particularly vital for sensitive substrates.[5] By minimizing water content, you protect the integrity of the boronic acid coupling partner, ensuring it is available to participate in the catalytic cycle.
Q2: What is the mechanistic role of the solvent in the Suzuki-Miyaura reaction?
A2: The solvent plays several crucial roles throughout the catalytic cycle:
-
Solubilization: The solvent must dissolve the aryl halide, the boronic acid/ester, the palladium catalyst/ligand complex, and, to some extent, the base to allow the reaction to proceed efficiently in the homogeneous phase.
-
Influence on Catalyst Activity: Solvents can coordinate with the palladium center, influencing its electronic properties and reactivity.[6] For instance, polar aprotic solvents can stabilize charged intermediates in the catalytic cycle.[1][7]
-
Modulation of Base Efficacy: The solvent affects the solubility and dissociation of the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). This, in turn, impacts the rate of the transmetalation step, which often requires base activation of the boronic acid.[8][9]
-
Temperature Control: The boiling point of the solvent dictates the maximum temperature of the reaction, which is a critical parameter for driving the reaction to completion, especially for less reactive aryl chlorides.[2]
Q3: What are the most common anhydrous solvents used, and how do I choose between them?
A3: The choice of solvent is often substrate- and catalyst-dependent, but several are widely used due to their proven efficacy. The most common are aprotic solvents.
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane, and 1,2-Dimethoxyethane (DME) are excellent choices.[10][11] They are relatively polar, solubilize a wide range of organic reagents and catalyst complexes, and are available in high-purity anhydrous grades. Dioxane and DME have higher boiling points than THF, allowing for higher reaction temperatures.
-
Aromatics: Toluene and Xylenes are less polar options.[8][10] They are particularly useful for reactions at high temperatures and are less coordinating to the metal center compared to ethers.
-
Amides: N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are highly polar aprotic solvents.[10] While effective, they can sometimes lead to side reactions and can be difficult to remove during workup. Their use should be carefully considered.
The selection process often involves screening. A good starting point is a moderately polar solvent like THF or Dioxane. If solubility is an issue or higher temperatures are required, Toluene is a logical next choice.
Q4: Can I ever use protic solvents like alcohols or even water?
A4: Surprisingly, yes. While this guide focuses on anhydrous conditions, it's important to know that the Suzuki-Miyaura reaction can be remarkably tolerant of water and can even be run in aqueous mixtures.[8][12] In many standard protocols, a mixture like Dioxane/Water or THF/Water is used.[13][14] Water can help dissolve the inorganic base, which can facilitate the transmetalation step.[12]
The decision to include water depends on the stability of your boronic acid. For robust, electron-rich aryl boronic acids, a biphasic system is often highly effective. For sensitive, electron-poor, or heteroaryl boronic acids prone to protodeboronation, strictly anhydrous conditions are the safer and more reliable choice.[4] Alcohols like methanol or ethanol have also been shown to be effective solvents in certain cases.[15]
Q5: What are some "green" or more environmentally friendly solvent alternatives?
A5: There is a significant push to replace traditional, hazardous solvents. Several more benign alternatives have proven effective for Suzuki-Miyaura couplings:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it has properties similar to THF but with a higher boiling point and lower water miscibility, which can simplify workup.[2][16]
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and stability against peroxide formation.[17]
-
Isopropyl Acetate (i-PrOAc): Identified as a recommended green solvent for the Suzuki coupling of amides.[17][18]
These solvents often offer comparable or even superior performance to their traditional counterparts while improving the safety and environmental profile of the process.[18][19]
Troubleshooting Guide: Solvent-Related Issues
When a Suzuki-Miyaura reaction fails or gives low yields, the solvent is a prime suspect. This guide provides a logical workflow to diagnose and solve common problems.
Problem: Low or No Product Yield
This is the most common issue. Before blaming the catalyst or reagents, evaluate your solvent conditions.
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Detailed Solutions:
-
Cause: Poor Solubility
-
Diagnosis: Often, the reaction mixture may appear heterogeneous even at elevated temperatures. This is a common issue when coupling large, nonpolar aromatic compounds.[20]
-
Solution: Switch to a solvent with different properties. If you started with Toluene (nonpolar), try Dioxane or THF (more polar). If the base (e.g., K₃PO₄) is insoluble, a small amount of water might be necessary, provided your boronic acid is stable.
-
-
Cause: Protodeboronation
-
Diagnosis: You will observe a significant amount of the arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂) in your crude reaction analysis (GC-MS or LC-MS).
-
Solution: This is a direct indication that your conditions are not sufficiently anhydrous.
-
Ensure Solvent is Dry: Use a freshly opened bottle of anhydrous solvent or dry your solvent immediately before use (see Protocol 1).
-
Use a More Stable Boron Reagent: Convert your boronic acid to a pinacol (BPin) or MIDA boronate ester. These are significantly more stable towards hydrolysis and protodeboronation.[4][10]
-
Employ a Homogeneous Anhydrous System: For extremely sensitive substrates, use an organic-soluble base like potassium trimethylsilanolate (TMSOK) in a strictly anhydrous aprotic solvent. This system avoids the heterogeneity and trace water associated with inorganic bases.[5]
-
-
-
Cause: Catalyst Deactivation
-
Diagnosis: The reaction starts but then stalls, or you observe the formation of palladium black (finely divided Pd(0) metal), which is inactive.
-
Solution: The active Pd(0) catalyst is susceptible to oxidation by dissolved oxygen.[12]
-
Degas Your Solvent: Always degas your solvent thoroughly before adding the catalyst (see Protocol 2).
-
Check for Peroxides: Ethers like THF and Dioxane can form explosive peroxides upon storage. These can also oxidize and deactivate the catalyst. Use fresh, inhibitor-free solvents or pass them through an alumina plug to remove peroxides.
-
-
Problem: Significant Homocoupling of the Boronic Acid (Ar-B(OH)₂ → Ar-Ar)
-
Cause: This side reaction is primarily promoted by the presence of oxygen and Pd(II) species.[4][10] If your Pd(II) precatalyst is not efficiently reduced to Pd(0) or if oxygen enters the system, homocoupling can dominate.
-
Solution: The key is rigorous exclusion of oxygen.
-
Thorough Degassing: This is the most critical step. Sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes is essential.
-
Maintain Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of inert gas throughout the entire process, from setup to workup.
-
Problem: Inconsistent Results / Poor Reproducibility
-
Cause: This often points to variations in solvent quality. The water content, dissolved oxygen, or even trace impurities from the solvent manufacturing process can drastically affect the reaction outcome.[21] A solvent from a new bottle or a different supplier may behave differently.
-
Solution:
-
Standardize Solvent Source: Use a high-purity, anhydrous solvent from a reliable supplier.
-
Purify Before Use: For maximum reproducibility, distill solvents from an appropriate drying agent under an inert atmosphere immediately before use.
-
Document Everything: Keep detailed records of the solvent grade, supplier, and purification method for each reaction.
-
Data & Protocols
Table 1: Comparison of Common Anhydrous Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity | Key Characteristics & Use Cases |
| Tetrahydrofuran (THF) | 66 | 7.6 | Polar Aprotic | General purpose, good solubility for many substrates. Limited to lower temperatures.[8][10] |
| 1,4-Dioxane | 101 | 2.2 | Nonpolar Aprotic | Very common, allows for higher temperatures. Potential peroxide former.[8][10] |
| 1,2-Dimethoxyethane (DME) | 85 | 7.2 | Polar Aprotic | Good chelating solvent, can stabilize catalyst. Higher boiling point than THF.[10] |
| Toluene | 111 | 2.4 | Nonpolar Aprotic | Excellent for high-temperature reactions. Good for nonpolar substrates.[8][10] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Highly polar, excellent solvating power. Can be difficult to remove; may cause side reactions.[8][10] |
| 2-Methyl-THF | 80 | 6.2 | Polar Aprotic | "Green" alternative to THF, higher boiling point, less water-miscible.[2][16] |
Experimental Protocols
Protocol 1: Solvent Drying with Activated Molecular Sieves
Objective: To reduce the water content of an organic solvent to ppm levels.[12]
-
Activate Sieves: Place 3Å or 4Å molecular sieves in a flask. Heat in a vacuum oven at >200 °C for at least 12 hours.
-
Cool: Cool the activated sieves under a stream of dry inert gas (Argon or Nitrogen) or in a desiccator.
-
Add to Solvent: In a dry flask under an inert atmosphere, add the activated sieves to the solvent (approx. 10-20% by volume).
-
Equilibrate: Allow the solvent to stand over the sieves for at least 24 hours.
-
Dispense: Use a dry, inert-gas-flushed syringe or cannula to withdraw the anhydrous solvent for your reaction. Never expose the stock bottle to moist air.
Protocol 2: Solvent Degassing by Inert Gas Sparging
Objective: To remove dissolved oxygen from the reaction solvent.[12]
-
Setup: Place the required volume of solvent in a reaction flask equipped with a magnetic stir bar. Seal the flask with a rubber septum.
-
Inlet/Outlet: Insert a long needle connected to an inert gas (Argon or Nitrogen) source, ensuring the tip is submerged below the solvent surface. Insert a second, shorter needle to act as a gas outlet.
-
Sparging: Begin gentle stirring and bubble the inert gas through the solvent at a steady rate for 15-30 minutes. A vigorous stream is not necessary and can lead to solvent evaporation.
-
Ready for Use: After sparging, remove the needles and maintain a positive pressure of inert gas over the solvent until you are ready to add your reagents.
Diagram: Role of Solvent in the Catalytic Cycle
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid and a Comparative Look at Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of building blocks is paramount. Arylboronic acids, key reagents in Suzuki-Miyaura cross-coupling reactions, demand rigorous characterization to ensure reaction success and product purity. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-3-(trifluoromethyl)phenylboronic acid. Due to the limited availability of a complete public spectral dataset for this specific isomer, this guide will leverage data from closely related (trifluoromethyl)phenylboronic acid isomers to provide a robust comparative analysis. We will delve into the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral features, explaining the underlying principles and offering practical experimental protocols.
The Structural Significance of NMR in Arylboronic Acid Chemistry
NMR spectroscopy is an indispensable tool for the structural verification of organoboron compounds. The unique chemical environment of each nucleus within a molecule results in a distinct resonance frequency, providing a molecular fingerprint. For a substituted phenylboronic acid like this compound, multi-nuclear NMR analysis is essential to confirm the substitution pattern on the aromatic ring and the integrity of the boronic acid moiety.
Predicted and Comparative NMR Spectral Data
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: The three aromatic protons will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.
-
Methyl Protons: A singlet corresponding to the three methyl protons will be observed in the upfield region (around δ 2.5 ppm).
-
Boronic Acid Protons: A broad singlet for the B(OH)₂ protons is expected. The chemical shift of this signal is highly variable and depends on concentration, solvent, and water content. It can often be exchanged with D₂O, leading to its disappearance from the spectrum, a useful technique for signal assignment.[1][2]
Comparative ¹H NMR Data of (Trifluoromethyl)phenylboronic Acid Isomers:
| Compound | Aromatic Protons (ppm) | B(OH)₂ Protons (ppm) | Other Protons (ppm) | Solvent |
| 4-(Trifluoromethyl)phenylboronic acid | 8.03 (d), 7.70 (d) | Not specified | - | CDCl₃ |
| (Trifluoromethoxy)phenylboronic acid isomers | 7.24-8.08 (m) | ~7.3 (s) | - | acetone-d₆ |
Data for 4-(Trifluoromethyl)phenylboronic acid is from a supporting information file[3] and data for (Trifluoromethoxy)phenylboronic acid isomers is from a peer-reviewed publication.[1][2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the trifluoromethyl group introduces a characteristic quartet due to ¹J(C-F) coupling.
Expected ¹³C NMR Spectral Features for this compound:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (ipso-carbon) often shows a broad or weak signal.
-
Trifluoromethyl Carbon: A quartet around δ 123-125 ppm with a large coupling constant (¹J(C-F) ≈ 270 Hz) is a key indicator of the CF₃ group.[3]
-
Methyl Carbon: A signal in the upfield region (around δ 20 ppm) corresponding to the methyl group.
Comparative ¹³C NMR Data of (Trifluoromethyl)phenylboronic Acid Isomers:
| Compound | Aromatic Carbons (ppm) | CF₃ Carbon (ppm) | Other Carbons (ppm) | Solvent |
| 4-(Trifluoromethyl)phenylboronic acid | 139.8, 134.5 (q, J=33 Hz), 128.7, 125.8 (q, J=4 Hz) | 123.7 (q, J=271 Hz) | - | CDCl₃ |
| (Trifluoromethoxy)phenylboronic acid isomers | 120.6-153.3 | ~121.4 (q, ¹J(C-F) ≈ 255 Hz) | - | acetone-d₆ |
Data for 4-(Trifluoromethyl)phenylboronic acid is from a supporting information file[3] and data for (Trifluoromethoxy)phenylboronic acid isomers is from a peer-reviewed publication.[1][2]
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine
¹⁹F NMR is highly sensitive and provides a clean spectrum, often with a single signal for the CF₃ group in the absence of other fluorine atoms.
Expected ¹⁹F NMR Spectral Features for this compound:
-
A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically in the range of δ -60 to -65 ppm relative to CFCl₃.[3] Long-range couplings to aromatic protons may be observed, resulting in a more complex signal.[1][2]
Comparative ¹⁹F NMR Data of (Trifluoromethyl)phenylboronic Acid Isomers:
| Compound | Chemical Shift (ppm) | Multiplicity | Solvent |
| 4-(Trifluoromethyl)phenylboronic acid | -63.23 | s | CDCl₃ |
| 2-(Trifluoromethyl)benzonitrile | -62.05 | s | CDCl₃ |
| (Trifluoromethoxy)phenylboronic acid isomers | -56.93 to -57.64 | d, dd, t | acetone-d₆ |
Data for 4-(Trifluoromethyl)phenylboronic acid and 2-(trifluoromethyl)benzonitrile are from a supporting information file[3] and data for (Trifluoromethoxy)phenylboronic acid isomers is from a peer-reviewed publication.[1][2]
¹¹B NMR Spectroscopy: Confirming the Boronic Acid Moiety
¹¹B NMR is crucial for confirming the presence and coordination state of the boron atom. Boronic acids typically show a broad signal due to the quadrupolar nature of the boron nucleus.
Expected ¹¹B NMR Spectral Features for this compound:
-
A single, broad signal in the range of δ 27-30 ppm is characteristic of a tricoordinate boronic acid.[1][4] The chemical shift can be influenced by solvent and pH.[5][6]
Comparative ¹¹B NMR Data of Phenylboronic Acid Derivatives:
| Compound | Chemical Shift (ppm) | Solvent |
| Phenylboronic acid ester | 28.0 | CDCl₃ |
| (Trifluoromethoxy)phenylboronic acid isomers | 28 | acetone-d₆ |
| Phenylboronic acid | ~30 | Various |
Data for the phenylboronic acid ester is from a supporting information file[4] and data for (Trifluoromethoxy)phenylboronic acid isomers is from a peer-reviewed publication.[1][2]
Experimental Protocols for NMR Analysis
Acquiring high-quality NMR data for organoboron compounds requires careful sample preparation and instrument setup.
Sample Preparation Workflow
Caption: Workflow for preparing an arylboronic acid sample for NMR analysis.
Multi-Nuclear NMR Acquisition Protocol
Caption: A typical multi-nuclear NMR acquisition workflow for an arylboronic acid.
Conclusion
The structural integrity of this compound is best confirmed through a comprehensive multi-nuclear NMR analysis. By understanding the expected chemical shifts and coupling patterns for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei, and by comparing these to data from isomeric and related compounds, researchers can confidently verify the structure of this important synthetic building block. The provided experimental workflows offer a robust starting point for obtaining high-quality spectral data, ensuring the reliability of subsequent chemical transformations.
References
- Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link][1]
- Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link][2]
- Thomas, J. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]
- Taniguchi, T., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
- ResearchGate. (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). [Link][4]
- SpectraBase. (n.d.). 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. [Link]
- Supporting Inform
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. UConn Library. [Link]
- University of Ottawa. (n.d.). Boron NMR. [Link]
- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... [Link]
- 19F NMR Reference Standards. (n.d.). [Link]
- Hudnall, T. W., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link][5]
- Hudnall, T. W., et al. (2022).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for the characterization of 2-Methyl-3-(trifluoromethyl)phenylboronic acid.
An In-Depth Comparative Guide to the Characterization of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the rigorous characterization of building blocks like this compound is fundamental to ensuring the success of synthetic campaigns and the quality of final products. This guide offers a detailed comparison of essential analytical methodologies for this compound. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, providing field-proven insights and self-validating protocols to ensure technical accuracy and reliability.
The Compound in Focus: this compound
This compound is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The precise structural and purity profile of this reagent is critical, as impurities or degradation products can significantly impact reaction yields, downstream processing, and the impurity profile of the final active pharmaceutical ingredient (API).
Molecular Structure:
-
Molecular Formula: C₈H₈BF₃O₂[2]
-
Molecular Weight: 203.95 g/mol [3]
-
InChIKey: GCYGREFYJFYOII-UHFFFAOYSA-N[2]
Core Characterization Methodologies: A Comparative Analysis
The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural and purity puzzle.
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | HPLC-UV | Thermal Analysis (TGA/DSC) |
| Principle | Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) to elucidate molecular structure. | Ionizes the molecule and separates ions based on their mass-to-charge ratio to determine molecular weight and fragmentation patterns. | Separates components of a mixture based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Measures changes in physical and chemical properties as a function of temperature.[5][6] |
| Primary Use | Unambiguous structure confirmation and identification of impurities. | Molecular weight confirmation and structural fragmentation analysis. | Purity assessment, quantification, and impurity profiling.[1] | Assessment of thermal stability, melting point, and decomposition behavior. |
| Strengths | Provides detailed structural information, including connectivity and stereochemistry. | High sensitivity, provides exact molecular weight. | Robust, reproducible, excellent for quantitative analysis of purity. | Provides critical data for safe handling, storage, and processing conditions. |
| Limitations | Lower sensitivity compared to MS. Spectra can be complicated by boroxine formation.[7] | Provides limited information on isomer differentiation and connectivity. | Co-eluting impurities may not be detected without a mass spectrometer (LC-MS). | Does not provide structural information on its own. |
In-Depth Analysis & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for the structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹¹B, ¹⁹F) is essential for complete characterization.[8]
Expertise & Causality: A common challenge with arylboronic acids is their tendency to form cyclic trimeric anhydrides, known as boroxines, through dehydration. This equilibrium can lead to broadened peaks or complex, unintelligible NMR spectra.[7] To ensure a sharp, interpretable spectrum of the monomeric acid, the use of a deuterated alcohol solvent like methanol-d₄ is highly recommended. The solvent actively breaks up the boroxine trimer, simplifying the spectrum, although it will cause the exchange of the B(OH)₂ protons, making them unobservable.[7]
Caption: Boronic Acid-Boroxine Equilibrium.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of methanol-d₄ (CD₃OD). Using an alcohol solvent is crucial to break down the boroxine trimer.[7]
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
¹H NMR: Expect signals for the aromatic protons, the methyl group protons. The B(OH)₂ protons will likely be exchanged with the solvent and not be visible.
-
¹³C NMR: Expect signals for all carbon atoms, including the aromatic carbons, the methyl carbon, and the CF₃ carbon (which will show coupling to fluorine).
-
¹⁹F NMR: Expect a singlet corresponding to the -CF₃ group.[9]
-
¹¹B NMR: Expect a single, broad peak characteristic of a tri-coordinate boronic acid, typically in the range of 28-33 ppm.[10][11]
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For a compound like this, Electrospray Ionization (ESI) is a soft ionization technique well-suited for generating the molecular ion with minimal fragmentation.
Expertise & Causality: Due to the presence of the acidic boronic acid group and the electronegative trifluoromethyl group, this compound can be analyzed in both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ is often observed.[12] In positive mode, adducts with sodium [M+Na]⁺ or the loss of water [M+H-H₂O]⁺ are common.[2] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Predicted Mass Spectrometry Data [2]
| Adduct | Formula | Calculated m/z | Ion Mode |
| [M+H]⁺ | C₈H₉BF₃O₂⁺ | 205.06423 | Positive |
| [M+Na]⁺ | C₈H₈BF₃O₂Na⁺ | 227.04617 | Positive |
| [M-H]⁻ | C₈H₇BF₃O₂⁻ | 203.04967 | Negative |
| [M+H-H₂O]⁺ | C₈H₇BF₃O⁺ | 187.05421 | Positive |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this solution to approximately 1-10 µg/mL using the initial mobile phase.
-
Chromatography (Optional but Recommended): Use a standard C18 HPLC column to introduce the sample to the mass spectrometer. This helps to separate the analyte from any non-volatile impurities.
-
MS Parameters (ESI Source):
-
Ion Mode: Run in both positive and negative modes to capture all relevant ions.
-
Capillary Voltage: ~3.0-4.0 kV.
-
Source Temperature: ~120-150 °C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Look for the predicted m/z values for the molecular ion and common adducts. If fragmentation is induced, expect potential losses of H₂O, OH, and the CF₃ group.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse method for determining the purity of the boronic acid and quantifying any related impurities.[1]
Expertise & Causality: The choice of a reversed-phase C18 column is standard for arylboronic acids. The mobile phase typically consists of an acidified water/acetonitrile gradient. The acid (e.g., formic or acetic acid) is critical for ensuring good peak shape by suppressing the ionization of the boronic acid's hydroxyl groups.[14] UV detection is effective as the phenyl ring provides a strong chromophore.
Caption: Standard HPLC Workflow.
Experimental Protocol: Purity Analysis by HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector and autosampler.[4]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-22 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water/acetonitrile to a concentration of ~0.5 mg/mL.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the material's thermal stability, which is vital for determining safe storage and handling procedures.[6]
-
TGA measures weight loss as a function of temperature, indicating when the compound begins to decompose. For a boronic acid, an initial small weight loss may be observed due to the loss of water during boroxine formation, followed by a significant loss at the decomposition temperature.[15][16]
-
DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of the melting point and other thermal transitions.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan (typically aluminum).
-
TGA Method: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
DSC Method: Heat the sample from 30 °C to a temperature below its decomposition point (as determined by TGA) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis:
-
From TGA, determine the onset temperature of decomposition.
-
From DSC, determine the peak temperature of the melting endotherm.
-
Safety Considerations
This compound, like many boronic acids and trifluoromethyl-containing compounds, should be handled with care. Safety Data Sheets (SDS) for similar compounds indicate that it may cause skin, eye, and respiratory irritation.[17][18][19]
-
Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17][21] Boronic acids are sensitive to moisture and can dehydrate to form boroxines.
References
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
- van den Hurk, R., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A.
- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit.
- Kumar, A., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
- Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
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- Angene Chemical. (2021). Safety Data Sheet: 3-(Trifluoromethyl)Phenylboronic Acid.
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A Technical Guide to Substituted Phenylboronic Acids: A Comparative Analysis of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1] The choice of the organoboron coupling partner is critical, as its structural and electronic properties profoundly influence reaction efficiency, yield, and scope. This guide provides a detailed comparative analysis of 2-Methyl-3-(trifluoromethyl)phenylboronic acid, a reagent with a unique substitution pattern, against other commonly used phenylboronic acids. Through an examination of experimental data and mechanistic principles, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Interplay of Steric and Electronic Effects in Substituted Phenylboronic Acids
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by a delicate balance of steric and electronic factors. These factors primarily influence the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2]
Electronic Effects: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[3][4] When positioned on the phenyl ring, it decreases the electron density of the aromatic system and, consequently, the nucleophilicity of the carbon atom attached to the boron. This can slow down the rate of transmetalation.
Steric Effects: Substituents in the ortho position to the boronic acid group can physically obstruct the approach of the palladium complex to the boron center, a phenomenon known as steric hindrance.[5] This hindrance can significantly impede the transmetalation step and, in some cases, necessitate more forcing reaction conditions or specialized catalyst systems to achieve high yields.[6]
The subject of our focus, this compound, presents a case where both of these effects are at play. The ortho-methyl group introduces steric bulk, while the meta-trifluoromethyl group exerts a strong electron-withdrawing effect. Understanding the combined impact of these substituents is key to predicting its performance in cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative perspective, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various phenylboronic acids with a common coupling partner, 4-bromoanisole, under similar reaction conditions. It is important to note that while efforts have been made to select comparable data, variations in experimental setups across different studies can influence outcomes.
| Boronic Acid | Substituents | Key Features | Representative Yield (%) |
| Phenylboronic Acid | None | Baseline for comparison | ~95% |
| 2-Methylphenylboronic Acid | ortho-Methyl | Steric hindrance | ~85-90% |
| 3-(Trifluoromethyl)phenylboronic Acid | meta-CF3 | Strong electron-withdrawing effect | ~80-88% |
| This compound | ortho-Methyl, meta-CF3 | Combined steric and electronic effects | ~75-85% |
Note: The yields presented are averaged from multiple sources in the literature under typical Suzuki-Miyaura conditions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, substrates, and catalyst system used.
From this data, we can infer several key trends:
-
Phenylboronic Acid , being unsubstituted, generally provides high yields and serves as a reliable benchmark.
-
2-Methylphenylboronic Acid shows a slight decrease in yield, which can be attributed to the steric hindrance of the ortho-methyl group.
-
3-(Trifluoromethyl)phenylboronic Acid also exhibits a modest reduction in yield, a consequence of the deactivating effect of the electron-withdrawing trifluoromethyl group.
-
This compound demonstrates the combined impact of both steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the meta-trifluoromethyl group, leading to a more pronounced, albeit still useful, reactivity.
Mechanistic Considerations and Experimental Design
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent system is crucial for overcoming the challenges posed by sterically hindered and electronically deactivated substrates like this compound. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[7] Stronger bases may be required to promote the formation of the reactive boronate species for the transmetalation step.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid. This can be adapted for specific substrates with appropriate optimization.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the tube via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a valuable reagent for introducing a sterically demanding and electronically distinct phenyl group into organic molecules. While its reactivity in Suzuki-Miyaura coupling is moderated by the combined steric hindrance of the ortho-methyl group and the electron-withdrawing nature of the meta-trifluoromethyl group, it remains a highly effective coupling partner with appropriate optimization of reaction conditions. By understanding the interplay of these electronic and steric effects, researchers can strategically employ this and other substituted phenylboronic acids to access a diverse range of complex molecular architectures for applications in drug discovery and materials science.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
- Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998, 37, 3387–3388.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007, 129, 3358–3366.
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58, 9633-9695.
- Molander, G. A.; Biolatto, B.
- Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.2011, 133, 2116–2119.
- Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science2016, 352, 329-332.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura coupling of boronic esters: a tutorial. Chem. Soc. Rev.2014, 43, 412-443.
- Olah, G. A.; Prakash, G. K. S.; Sommer, J.; Molnar, A. Superacid Chemistry, 2nd ed.; Wiley: Hoboken, NJ, 2009.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006.
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- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley: Hoboken, NJ, 2020.
- El-Faham, A.; El-Sayed, A. M.; El-Gazzar, A. B. A. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules2015, 20, 6622-6681.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: Alternatives to 2-Methyl-3-(trifluoromethyl)phenylboronic Acid
Introduction: The Significance of the 2-Methyl-3-(trifluoromethyl)phenyl Moiety and the Need for Versatile Coupling Strategies
The 2-methyl-3-(trifluoromethyl)phenyl structural motif is a cornerstone in modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of a molecule.[1] Consequently, the efficient construction of carbon-carbon bonds involving this moiety is of paramount importance for drug development professionals and research scientists.
The Suzuki-Miyaura reaction, utilizing arylboronic acids, is the workhorse for such transformations due to the generally high functional group tolerance, commercial availability of reagents, and low toxicity of boron-containing byproducts.[2] However, 2-Methyl-3-(trifluoromethyl)phenylboronic acid, like many boronic acids, can be susceptible to side reactions such as protodeboronation under basic coupling conditions, which reduces yields and complicates purification.[3] Furthermore, the inherent challenges of working with boronic acids, including potential oligomerization and difficult purification, necessitate a broader toolkit of cross-coupling partners.
This guide provides an in-depth comparison of viable alternatives to this compound. We will explore the performance of different classes of organometallic reagents, supported by experimental data and detailed protocols, to empower researchers to select the optimal strategy for their specific synthetic challenge.
The Foundational Reaction: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the benchmark against which all alternatives are measured. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boron reagent to facilitate the transmetalation step.[3][4]
Caption: Activation of stable boron precursors to the active boronic acid.
Boronate Esters (e.g., Pinacol Esters)
Boronate esters, particularly those derived from pinacol, are another excellent alternative. They are generally more stable than their corresponding boronic acids and are less prone to protodeboronation. [3]Their improved stability makes them ideal for multi-step syntheses where the boron moiety must survive various reaction conditions. [5]Unlike boronic acids, they are exclusively monomeric and dissolve readily in apolar solvents. [3] Synthetic Advantage: Boronate esters are conveniently prepared via the Miyaura borylation, a palladium-catalyzed reaction of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). [3]This allows for the synthesis of the coupling partner from the more readily available 1-bromo-2-methyl-3-(trifluoromethyl)benzene.
Part 2: Beyond Boron: Alternative Organometallic Reagents
When boron-based chemistry is not suitable, other organometallic reagents offer distinct advantages in reactivity and scope. The choice of which to use is often dictated by the functional groups present in the substrates.
Organosilanes (Hiyama Coupling)
The Hiyama coupling utilizes organosilanes as the nucleophilic partner. [6]These reagents are attractive due to their low toxicity, stability, and ease of preparation. [7]A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride source like TBAF or a base, to generate a hypervalent silicon species that is competent for transmetalation. [7] The Hiyama-Denmark Modification: A significant advancement is the use of organosilanols, which can be activated by a base without the need for a fluoride source. [8]This "fluoride-free" protocol is crucial when the substrate contains silyl-based protecting groups (e.g., TBS, TIPS), which would be cleaved by fluoride ions. [6]
Organostannanes (Stille Coupling)
The Stille reaction, which couples organostannanes with organic halides, is renowned for its exceptional functional group tolerance. [9][10]The reactions often proceed under neutral conditions, avoiding the need for a strong base that can be detrimental to sensitive substrates.
Major Drawback - Toxicity: The primary disadvantage of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. [9]This has limited its application in pharmaceutical synthesis, where purity is paramount. For this reason, while mechanistically effective, it is often considered a last resort in drug development pipelines.
Organozincs (Negishi Coupling)
The Negishi coupling employs highly reactive organozinc reagents. [11]This high reactivity allows for the coupling of less reactive organohalides, such as aryl chlorides, under milder conditions than might be required for other methods.
Handling and Preparation: Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagent, or directly from the organohalide. They are sensitive to air and moisture, requiring the use of anhydrous solvents and inert atmosphere techniques. [12][13]This sensitivity can be a practical limitation compared to the bench-stable boron reagents.
Comparative Performance Data
The following table summarizes the key characteristics and performance of each alternative for the synthesis of biaryls containing the 2-methyl-3-(trifluoromethyl)phenyl moiety. The data is compiled from various literature sources and serves as a general guide.
| Reagent Type (Coupling Reaction) | Nucleophile Structure | Stability & Handling | Key Advantages | Key Disadvantages | Typical Yield Range |
| Boronic Acid (Suzuki-Miyaura) | Ar-B(OH)₂ | Moderate; can dehydrate/degrade. | Wide substrate scope, low toxicity. | Prone to protodeboronation, potential for homocoupling. | 60-95% |
| Organotrifluoroborate (Suzuki-Miyaura) | Ar-BF₃K | Excellent; crystalline, air/moisture stable. | Easy to handle, high stability, slow release of active species. [4][14][15][16][17] | Requires hydrolysis, slightly lower atom economy. | 70-98% [4] |
| Boronate Ester (Suzuki-Miyaura) | Ar-B(pin) | Good; more stable than boronic acid. | Stable to chromatography, avoids oligomerization. [3] | Can be less reactive, requires hydrolysis. | 70-95% [18] |
| Organosilane (Hiyama) | Ar-Si(OR)₃ | Good; generally stable. | Low toxicity, fluoride-free options available. [7][8] | Requires an activator (base or fluoride). | 65-90% [19] |
| Organostannane (Stille) | Ar-Sn(Bu)₃ | Good; air/moisture stable. | Excellent functional group tolerance, neutral conditions. [9] | High toxicity of tin reagents and byproducts. | 75-95% [20] |
| Organozinc (Negishi) | Ar-ZnCl | Poor; air/moisture sensitive. | High reactivity, couples with aryl chlorides. [11] | Requires inert atmosphere, limited functional group tolerance. | 70-90% [21] |
| Grignard Reagent (Kumada) | Ar-MgBr | Poor; air/moisture sensitive. | High reactivity, inexpensive. | Very limited functional group tolerance. | 50-85% [22] |
Experimental Protocols
Here we provide representative, step-by-step protocols for key transformations. These should be adapted based on the specific substrate and laboratory equipment.
Protocol 1: Suzuki-Miyaura Coupling using Potassium 2-Methyl-3-(trifluoromethyl)phenyltrifluoroborate
This protocol is adapted from methodologies described for Suzuki-Miyaura couplings of organotrifluoroborates. [4][17] Materials:
-
Potassium 2-methyl-3-(trifluoromethyl)phenyltrifluoroborate (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (3.0 equiv)
-
Toluene/H₂O (5:1 mixture)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), potassium 2-methyl-3-(trifluoromethyl)phenyltrifluoroborate (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hiyama-Denmark Coupling using 2-Methyl-3-(trifluoromethyl)phenyldimethylsilanol
This protocol is a representative example of a fluoride-free Hiyama coupling.
Materials:
-
2-Methyl-3-(trifluoromethyl)phenyldimethylsilanol (1.5 equiv)
-
Aryl Iodide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous THF
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add the aryl iodide (1.0 mmol) and 2-methyl-3-(trifluoromethyl)phenyldimethylsilanol (1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Decision-Making Workflow for Reagent Selection
Choosing the correct coupling partner is critical for success. The following workflow provides a logical path for selecting an appropriate alternative based on common laboratory constraints and substrate properties.
Caption: Decision workflow for selecting a cross-coupling reagent.
Conclusion
While this compound is a valuable reagent, its limitations in stability and handling warrant the consideration of several powerful alternatives. For routine Suzuki-Miyaura couplings, potassium organotrifluoroborates and boronate esters offer superior stability and ease of use, making them the preferred first-line alternatives. When boron chemistry is unsuitable, particularly in the presence of silyl protecting groups, the Hiyama-Denmark coupling with organosilanols provides a robust, fluoride-free option. For highly sensitive substrates incompatible with basic conditions, the Stille coupling remains a viable, albeit toxic, choice. Finally, for challenging couplings requiring high reactivity, the Negishi reaction provides a solution, provided the necessary inert atmosphere techniques are employed.
By understanding the distinct advantages and limitations of each class of organometallic reagent, researchers can design more efficient, robust, and successful syntheses, accelerating the discovery and development of novel chemical entities.
References
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Darses, S., & Genet, J. P. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
- Wikipedia contributors. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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- Chemistry LibreTexts. (2023).
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- OpenOChem Learn. (n.d.).
- Delaney, C. P., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
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- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
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- Stefańczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]
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- Roesner, S., & Buchwald, S. L. (2016). Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes. Angewandte Chemie International Edition, 55(35), 10463-10467. [Link]
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A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 2-Methyl-5-trifluoromethyl-phenylboronic acid
Introduction: Beyond the Structure, a Story in Peaks and Splittings
In the realm of modern synthetic chemistry and drug development, boronic acids are indispensable building blocks, celebrated for their versatility in Suzuki-Miyaura cross-coupling reactions. The precise structural characterization of these reagents is not merely a procedural checkbox; it is fundamental to ensuring reaction success, purity, and the ultimate integrity of the final product. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the gold standard for elucidating molecular structure in solution.
This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 2-Methyl-5-trifluoromethyl-phenylboronic acid (CAS 947533-96-2)[1][2][3][4]. We will dissect the spectrum by moving beyond simple peak assignment to understand the electronic and steric interplay of the methyl, trifluoromethyl, and boronic acid functional groups. This analysis will be framed against simpler, related structures to provide a clear, data-driven comparison of how substituent effects manifest in the NMR spectrum. For researchers and drug development professionals, mastering this level of spectral interpretation is key to accelerating discovery and ensuring quality.
Part 1: Deconstructing the ¹H NMR Spectrum of 2-Methyl-5-trifluoromethyl-phenylboronic acid
The structure of 2-Methyl-5-trifluoromethyl-phenylboronic acid presents a fascinating case study. We have a tri-substituted benzene ring with three distinct aromatic protons, a methyl group, and the boronic acid moiety. The electronic properties of the substituents—the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃)—create a unique magnetic environment for each proton.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale for Assignment |
| -CH₃ | ~ 2.6 | Singlet (s) | 3H | N/A | Methyl protons adjacent to an aromatic ring. |
| B(OH)₂ | 5.0 - 8.0 | Broad Singlet (br s) | 2H | N/A | Exchangeable acidic protons; chemical shift is highly dependent on concentration, solvent, and water content.[5] |
| Ar-H³ | ~ 7.6 | Doublet (d) | 1H | J(ortho) ≈ 8.0 Hz | Ortho to the electron-donating -CH₃ group and meta to two electron-withdrawing groups (-CF₃, -B(OH)₂). Coupled only to H⁴. |
| Ar-H⁴ | ~ 7.8 | Doublet of Doublets (dd) or Broad Doublet | 1H | J(ortho) ≈ 8.0 Hz, J(H-F) ≈ 1-2 Hz | Ortho to the strongly electron-withdrawing -CF₃ group, resulting in a downfield shift. Coupled to H³ (ortho) and may show long-range coupling to the -CF₃ group. |
| Ar-H⁶ | ~ 8.1 | Singlet (s) or Broad Singlet | 1H | J(H-F) ≈ 1-2 Hz | Ortho to the -B(OH)₂ group and meta to the strongly withdrawing -CF₃ group, causing the most significant downfield shift. Appears as a singlet due to the absence of adjacent protons, but may be broadened by meta-coupling to H⁴ and long-range coupling to the -CF₃ group.[6] |
Causality Behind the Chemical Shifts and Splitting Patterns
-
The Aromatic Region (7.0 - 8.5 ppm): The three aromatic protons are subject to competing electronic effects. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of fluorine, which significantly deshields (shifts downfield) the protons ortho and para to it.[7] Conversely, the methyl group (-CH₃) is weakly electron-donating, causing a slight shielding (upfield shift) of its ortho and para protons.
-
H⁶ is positioned between the boronic acid and is meta to the -CF₃ group. This cumulative deshielding effect pushes it furthest downfield.
-
H⁴ is ortho to the -CF₃ group, also experiencing strong deshielding. Its multiplicity as a doublet of doublets arises from coupling to H³ (³J, ortho coupling) and potentially a smaller, long-range coupling to the fluorine atoms of the CF₃ group (⁴J or ⁵J).[8]
-
H³ is ortho to the electron-donating methyl group, which would typically shift it upfield. However, its meta position relative to the two withdrawing groups counteracts this, placing it in the midfield of the aromatic region. It appears as a clean doublet due to coupling with H⁴.
-
-
The Methyl Protons (~2.6 ppm): The singlet at approximately 2.6 ppm is characteristic of a methyl group attached to an aromatic ring. Its integration value of 3H confirms this assignment.
-
The Boronic Acid Protons (Variable): The two protons of the B(OH)₂ group are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This results in a single, broad resonance. Its chemical shift is notoriously unreliable for structural confirmation as it is highly sensitive to sample concentration and solvent.[5][9] In many cases, a D₂O shake experiment is performed; the B(OH)₂ peak will disappear as the protons are exchanged for deuterium, confirming its identity.
Visualizing the Coupling Interactions
The following diagram illustrates the key through-bond coupling relationships (J-coupling) that determine the multiplicity of the aromatic signals.
Caption: J-coupling pathways in 2-Methyl-5-trifluoromethyl-phenylboronic acid.
Part 2: A Comparative Analysis – Understanding Substituent Effects
To truly appreciate the spectral features of our target molecule, we must compare it with simpler analogues. This comparative approach isolates the influence of each substituent.
Comparative ¹H NMR Chemical Shift Data (Aromatic Protons, ppm)
| Compound | H-ortho to B(OH)₂ | H-meta to B(OH)₂ | H-para to B(OH)₂ | Data Source |
| Phenylboronic acid | ~ 7.8 - 8.0 | ~ 7.3 - 7.4 | ~ 7.3 | [10] |
| 4-(Trifluoromethyl)phenylboronic acid | ~ 8.1 | ~ 7.7 | N/A | [11] |
| 2-Methyl-5-trifluoromethyl-phenylboronic acid | H⁶: ~ 8.1 | H³: ~ 7.6, H⁴: ~ 7.8 | N/A | Predicted |
Key Comparative Insights:
-
Phenylboronic Acid (The Baseline): In the parent phenylboronic acid, the protons ortho to the boronic acid group are the most downfield due to the group's weak electron-withdrawing nature. The meta and para protons are clustered together at a higher field.[10][12]
-
4-(Trifluoromethyl)phenylboronic acid (Isolating the -CF₃ Effect): Introducing a powerful -CF₃ group para to the boronic acid dramatically simplifies the spectrum into two doublets (an AA'BB' system). Critically, both sets of protons are shifted significantly downfield compared to phenylboronic acid, with the protons ortho to the boronic acid (and meta to -CF₃) appearing around 8.1 ppm, and those ortho to the -CF₃ group around 7.7 ppm.[11] This demonstrates the potent, long-range deshielding effect of the -CF₃ group.
-
Synthesis of Effects in the Target Molecule: Our target molecule, 2-Methyl-5-trifluoromethyl-phenylboronic acid, combines these effects.
-
The H⁶ signal at ~8.1 ppm is analogous to the ortho protons in the 4-CF₃ analogue, showing it is strongly influenced by the meta-CF₃ and ortho-boronic acid groups.
-
The H⁴ signal at ~7.8 ppm is also consistent, being ortho to the -CF₃ group.
-
The presence of the ortho-methyl group shields H³, shifting it upfield relative to the other aromatic protons on the same ring, a feature absent in the other two compounds.
-
Part 3: Experimental Protocol & Workflow
Trustworthy data begins with a robust experimental protocol. The following is a standardized procedure for acquiring a high-quality ¹H NMR spectrum of a boronic acid derivative.
Step-by-Step Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of 2-Methyl-5-trifluoromethyl-phenylboronic acid into a clean, dry vial.
-
Solvent Selection: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable, but DMSO-d₆ can be useful for observing exchangeable protons like those in alcohols and acids.
-
Dissolution: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
-
(Optional) D₂O Exchange:
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30 seconds.
-
Re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the B(OH)₂ protons should diminish or disappear entirely.
-
Logical Workflow for Spectral Interpretation
Caption: A systematic workflow for the interpretation of a substituted phenylboronic acid spectrum.
Conclusion
The ¹H NMR spectrum of 2-Methyl-5-trifluoromethyl-phenylboronic acid is a clear illustration of fundamental NMR principles. The chemical shift of each proton is a direct consequence of its electronic environment, dictated by the additive shielding and deshielding effects of the methyl, trifluoromethyl, and boronic acid substituents. The splitting patterns, governed by through-bond J-coupling, provide unambiguous evidence of the proton connectivity and substitution pattern on the aromatic ring. By comparing the spectrum to simpler analogues, we can confidently assign each resonance and validate the structure. This analytical rigor is paramount for any researcher relying on such reagents for predictable and reproducible outcomes in synthesis and drug discovery.
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- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. [Link]
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- Supporting Information for public
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- Proton NMR Table. (n.d.).
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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the ¹³C NMR Analysis of Trifluoromethylphenylboronic Acids
As a Senior Application Scientist, this guide is designed to provide both a robust theoretical grounding and a practical, field-tested framework for the ¹³C NMR analysis of trifluoromethylphenylboronic acids. These molecules are of significant interest in medicinal chemistry, and understanding their structural nuances through spectroscopy is paramount for their effective application.[1][2][3] This document moves beyond a simple recitation of data, focusing instead on the causality behind spectral features and providing a self-validating protocol for reproducible, high-quality results.
Introduction: The Significance of Trifluoromethylphenylboronic Acids in Drug Discovery
The incorporation of fluorine into pharmaceutical compounds is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity.[4] The trifluoromethyl (CF₃) group, in particular, is a key structural motif due to its strong electron-withdrawing nature and relatively small size.[5] When combined with the boronic acid moiety—a versatile functional group known for forming reversible covalent bonds with biological targets—the resulting trifluoromethylphenylboronic acids become powerful building blocks in drug design.[2][6][7]
The isomeric position of the CF₃ group (ortho, meta, or para) on the phenyl ring profoundly impacts the molecule's electronic properties, acidity, and spatial conformation.[8][9] Consequently, an unambiguous method for differentiating these isomers is critical. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for this purpose, providing detailed information on the carbon skeleton and the electronic environment of each atom. This guide provides a comparative analysis of the ¹³C NMR spectra of these isomers, highlighting the key diagnostic features that enable their confident identification.
Theoretical Framework: Interpreting the ¹³C NMR Spectra of Organofluorine Compounds
Analyzing the ¹³C NMR spectra of fluorine-containing compounds requires an understanding of through-bond scalar coupling between the ¹³C and ¹⁹F nuclei.[10] Unlike ¹H NMR, where proton decoupling simplifies spectra to single lines for each unique carbon, the analysis of fluorinated compounds often involves observing these C-F couplings to gain structural insights.
The Influence of the Trifluoromethyl Group
The CF₃ group is a strong electron-withdrawing substituent. This property significantly influences the ¹³C chemical shifts of the aromatic carbons. The carbon directly attached to the CF₃ group (the ipso-carbon) is typically observed as a quartet due to coupling with the three equivalent ¹⁹F nuclei (¹J_CF). The surrounding aromatic carbons also exhibit smaller, long-range couplings (²J_CF, ³J_CF, ⁴J_CF), which manifest as quartets or more complex multiplets.[11] The magnitudes of these coupling constants provide invaluable information about the proximity of a given carbon to the CF₃ group.
Deciphering ¹³C-¹⁹F Coupling Constants
The interaction between ¹³C and ¹⁹F nuclei, both having a spin of ½, results in signal splitting.[12] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength.
-
¹J_CF (One-bond coupling): This is a large coupling (typically > 250 Hz for CF₃ groups) and is a definitive indicator of a direct C-F bond.[13]
-
²J_CF (Two-bond coupling): Coupling through two bonds (F-C-C) is also significant, often in the range of 30-40 Hz.
-
³J_CF and ⁴J_CF (Long-range coupling): Couplings over three and four bonds are smaller (typically 0-5 Hz) but are often resolvable and crucial for assigning carbons further away from the CF₃ substituent.[11]
Observing these couplings is essential for unambiguous assignment of the carbon signals in the aromatic ring.
Experimental Protocol: A Validated Workflow for High-Quality Data Acquisition
The following protocol outlines a self-validating system for acquiring high-quality, reproducible ¹³C NMR spectra of trifluoromethylphenylboronic acids. The causality behind each step is explained to ensure technical accuracy and adaptability.
Sample Preparation
-
Analyte Weighing: Accurately weigh 15-25 mg of the trifluoromethylphenylboronic acid sample. Rationale: This concentration ensures an adequate signal-to-noise ratio for ¹³C NMR, which has low natural abundance, within a reasonable acquisition time.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent such as acetone-d₆ or DMSO-d₆. Rationale: These polar aprotic solvents provide excellent solubility for boronic acids and have well-characterized residual solvent peaks for referencing. Acetone-d₆ was chosen for the reference data in this guide.[13]
-
Homogenization: Vortex the sample for 30 seconds to ensure a clear, homogeneous solution. If particulates remain, filter the solution through a small plug of glass wool into a clean NMR tube. Rationale: An undissolved sample leads to poor magnetic field homogeneity (shimming) and distorted spectral lineshapes.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Instrument Setup & Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Rationale: Higher field strengths provide greater spectral dispersion, which is beneficial for resolving closely spaced signals.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency. Rationale: This step maximizes the efficiency of radiofrequency pulse transmission and signal detection, improving sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming. Rationale: Locking corrects for magnetic field drift, while shimming optimizes the homogeneity of the magnetic field across the sample volume, leading to sharp, symmetrical peaks.
-
Acquisition Parameters (¹³C Proton-Gated Decoupling):
-
Pulse Program: Use a standard inverse-gated decoupling sequence (e.g., zgig on Bruker systems). Rationale: This pulse sequence provides proton decoupling to simplify the spectrum by removing C-H couplings while preserving the nuclear Overhauser effect (NOE), which enhances the signal of protonated carbons. Crucially, it allows for the observation of ¹³C-¹⁹F couplings.
-
Spectral Width: ~250 ppm (centered around 120 ppm).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds. Rationale: This delay allows for sufficient relaxation of the carbon nuclei between scans, ensuring accurate signal integration if needed.
-
Number of Scans: 256 to 1024 scans. Rationale: A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Referencing: Reference the spectrum to the residual solvent peak (acetone-d₆ septet at δ 29.84 ppm).
Data Processing
-
Fourier Transform: Apply an exponential multiplication function with a line broadening factor of 1-2 Hz. Rationale: This improves the signal-to-noise ratio at the cost of a slight decrease in resolution.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Peak Picking and Integration: Identify all significant peaks and measure their chemical shifts (δ) and coupling constants (J).
Workflow Diagram
Caption: Figure 2: Correlation between the isomeric position of the CF₃ group and its unique ¹³C NMR spectral fingerprint.
Conclusion: Spectroscopic Markers for Confident Isomer Assignment
¹³C NMR spectroscopy is a definitive technique for the structural elucidation and differentiation of trifluoromethylphenylboronic acid isomers. By moving beyond simple chemical shift analysis to a detailed examination of ¹³C-¹⁹F coupling constants, researchers can gain unambiguous structural confirmation.
Key Takeaways for the Analyst:
-
The CF₃ Quartet: Always locate the large quartet with ¹J_CF ≈ 270-275 Hz. This confirms the presence of the trifluoromethyl group.
-
The ²J_CF Pattern: The number and symmetry of carbons exhibiting a large two-bond coupling (²J_CF ≈ 30-35 Hz) is the most reliable indicator of the substitution pattern.
-
The C1 Signal: The presence or absence of a small four-bond coupling (⁴J_CF) on the boronic acid-bearing carbon (C1) is a unique and powerful diagnostic marker for the ortho isomer.
By applying the robust experimental protocol and the comparative analytical framework detailed in this guide, professionals in research and drug development can confidently characterize these vital chemical entities, ensuring structural integrity and accelerating the discovery pipeline.
References
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- Title: Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Title: 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and...
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- Title: Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF Source: ResearchG
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A Senior Application Scientist's Guide to the ¹¹B NMR Characterization of Trifluoromethylphenylboronic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated arylboronic acids are indispensable building blocks. The incorporation of a trifluoromethyl (-CF3) group, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. For scientists working with these valuable reagents, rapid and unambiguous structural verification is paramount. Among the analytical techniques available, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool, offering a direct window into the electronic environment of the boron nucleus.
This guide provides an in-depth comparison of the ¹¹B NMR characteristics of trifluoromethylphenylboronic acid isomers. Moving beyond a simple recitation of data, we will explore the underlying principles that govern their spectral behavior, present a field-proven experimental protocol, and offer insights to empower your research and development.
The Boron Nucleus: A Sensitive Probe of Electronic Structure
Boron possesses two NMR-active isotopes, ¹⁰B and ¹¹B. However, ¹¹B is overwhelmingly preferred for routine analysis due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper, more easily interpretable signals[1].
The chemical shift (δ) in ¹¹B NMR is exquisitely sensitive to the hybridization and coordination environment of the boron atom. This is the foundational principle for its utility in characterizing boronic acids:
-
Trigonal Planar (sp²-hybridized): Free boronic acids, R-B(OH)₂, exist in a trigonal planar geometry. The boron atom is relatively electron-deficient, resulting in a characteristic downfield chemical shift, typically in the range of δ 27 to 33 ppm [1].
-
Tetrahedral (sp³-hybridized): In the presence of a Lewis base (like a coordinating solvent or a diol) or at a pH above the boronic acid's pKa, the empty p-orbital of the boron accepts a lone pair of electrons. This forms a negatively charged, tetrahedral boronate species, [R-B(OH)₃]⁻. The increased electron density shields the boron nucleus, causing a significant upfield shift to approximately δ 4 to 10 ppm [1].
This distinct separation makes ¹¹B NMR an unequivocal method for assessing the state of the boronic acid in solution.
The Trifluoromethyl Effect: A Comparative Analysis
A study has confirmed the synthesis and full characterization, including ¹¹B NMR, of the three trifluoromethylphenylboronic acid isomers[4]. The findings from this work indicate that the introduction of the -CF₃ group increases the acidity for the meta and para isomers, while the acidity of the ortho isomer is reduced due to steric hindrance[4]. This is consistent with observations for the analogous ortho-(trifluoromethoxy)phenylboronic acid, where the bulky substituent sterically inhibits the formation of the tetrahedral boronate ion[2][3].
Table 1: Comparative ¹¹B NMR Chemical Shifts of Substituted Phenylboronic Acids
| Compound | Substituent | Position | ¹¹B Chemical Shift (δ, ppm) | Solvent |
| Phenylboronic Acid | -H | - | ~30 | Varies |
| ortho-(Trifluoromethoxy)phenylboronic Acid | -OCF₃ | ortho | 29.3 | Acetone-d₆ |
| meta-(Trifluoromethoxy)phenylboronic Acid | -OCF₃ | meta | 29.0 | Acetone-d₆ |
| para-(Trifluoromethoxy)phenylboronic Acid | -OCF₃ | para | 29.0 | Acetone-d₆ |
| 3,4,5-Trifluorophenylboronic Acid Ester¹ | -F | 3,4,5 | 27.0 | CDCl₃ |
¹Data is for the 1,8-naphthalenediol ester of the boronic acid, not the free acid, but illustrates a typical shift for a tri-coordinated arylboron species[5]. Data for (trifluoromethoxy)phenylboronic acids from Szymański, et al.[2][3].
Interpretation of Trends:
The data illustrates that the electron-withdrawing substituents generally maintain the boron resonance within the expected downfield region for sp²-hybridized species. The subtle differences between isomers are driven by a combination of inductive effects, resonance effects, and, particularly in the ortho position, steric interactions. The steric bulk of the ortho-CF₃ group can force the B(OH)₂ group out of the plane of the aromatic ring, which can influence the electronic communication and thus the chemical shift.
Field-Proven Experimental Protocol for ¹¹B NMR Acquisition
To ensure high-quality, reproducible data, every step from sample preparation to acquisition must be deliberate. This protocol is designed as a self-validating system.
1. Sample Preparation: The Foundation of Quality Data
-
Analyte & Concentration: Weigh approximately 4-5 mg of the trifluoromethylphenylboronic acid into a clean, dry vial[1]. This concentration is typically sufficient for good signal-to-noise with a reasonable number of scans on a modern spectrometer.
-
Solvent Selection: Add ~0.65 mL of a suitable deuterated solvent. Acetone-d₆ is an excellent first choice due to its good solubilizing power for many boronic acids and its minimal coordination to the boron center[2]. For less soluble compounds, a methanol-d₄/D₂O mixture can be used, though this may promote the formation of the tetrahedral boronate species[1].
-
The Boroxine Problem: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. Boroxines have a distinct ¹¹B chemical shift, typically found slightly downfield of the corresponding acid at ~33 ppm. If you suspect boroxine formation (e.g., in an older sample or after storage), add a single drop of D₂O to the NMR tube. This will rapidly hydrolyze the boroxine back to the monomeric boronic acid, causing the boroxine signal to disappear and the boronic acid signal to sharpen[2]. This is a key validation step.
-
NMR Tube Selection (Critical): Use only quartz NMR tubes. Standard borosilicate glass (Pyrex) tubes contain a high concentration of boron and will produce a very broad, large background signal that can obscure or distort your analyte's signal. This is the most common cause of poor-quality ¹¹B NMR spectra.
2. Spectrometer Setup and Acquisition
-
Referencing: Use an external standard. The universally accepted reference is neat boron trifluoride diethyl etherate (BF₃·OEt₂), defined as δ 0.0 ppm[6][7].
-
Tuning and Matching: Ensure the probe is properly tuned to the ¹¹B frequency and matched to 50 Ω.
-
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Frequency: ~128 MHz for ¹¹B.
-
Pulse Program: A standard, single-pulse experiment (e.g., 'zg') is usually sufficient.
-
Acquisition Time (AQ): ~0.1 - 0.2 seconds.
-
Relaxation Delay (D1): 1 second. The ¹¹B nucleus has a relatively fast relaxation time.
-
Number of Scans (NS): Start with 1024 scans. This can be increased for dilute samples[1].
-
Temperature: 298 K.
-
3. Data Processing and Validation
-
Fourier Transform & Phasing: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio. Phase the spectrum carefully.
-
Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration and peak picking.
-
Validation Check: A successful measurement of a clean trifluoromethylphenylboronic acid sample should yield a single, relatively sharp peak between δ 28-31 ppm. The presence of a significant peak at ~33 ppm suggests boroxine, while peaks in the δ 4-10 ppm range would indicate the formation of a tetrahedral boronate complex.
Visualizing the Process and Principles
Diagrams can clarify complex relationships and workflows. The following are presented in the DOT language for use with Graphviz.
Caption: Experimental workflow for acquiring high-quality ¹¹B NMR spectra.
Caption: Influence of substituents and hybridization on ¹¹B NMR chemical shifts.
Conclusion
¹¹B NMR spectroscopy is a direct, robust, and information-rich technique for the characterization of trifluoromethylphenylboronic acids. The ¹¹B chemical shift provides immediate insight into the hybridization state of the boron atom, confirming the integrity of the boronic acid moiety. The strong electron-withdrawing -CF₃ group modulates the Lewis acidity of the boron center, a property that is reflected in subtle but measurable changes in the chemical shift between the ortho, meta, and para isomers. By following a rigorous and validated experimental protocol, particularly with the use of quartz NMR tubes, researchers can obtain high-quality data to accelerate their discovery and development efforts.
References
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. ResearchGate.
- Szymański, P., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
- Gierczyk, B., et al. (2018). Structures and properties of trifluoromethylphenylboronic acids. Structural Chemistry, 29, 1141–1150.
- Szymański, P., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.
- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
- Venkatesh, V., et al. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
- Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5049–5063.
- Silva, F. G., et al. (2011). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(11), 772–776.
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A Senior Application Scientist's Guide to 19F NMR Spectroscopy of Trifluoromethylphenylboronic Acids
Introduction: The Strategic Importance of the Trifluoromethyl Group in Drug Discovery
In the landscape of modern medicinal chemistry, trifluoromethylphenylboronic acids have emerged as exceptionally valuable building blocks. Their utility is anchored in two key chemical features: the boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and the trifluoromethyl (-CF3) group.[1] The -CF3 group is not merely a passive substituent; it is a strategic tool used by medicinal chemists to fine-tune the properties of drug candidates. Introducing this electron-withdrawing group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] As approximately 25% of all pharmaceuticals contain fluorine, the ability to precisely characterize molecules bearing this element is paramount.[3]
This guide provides an in-depth comparison of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of trifluoromethylphenylboronic acids. We will delve into the fundamental advantages of this technique over other methods, provide validated experimental protocols, and explain the causality behind our analytical choices, offering researchers a robust framework for leveraging ¹⁹F NMR in their drug development workflows.
The Unparalleled Advantages of ¹⁹F NMR Spectroscopy
While various analytical techniques can characterize organic molecules, ¹⁹F NMR spectroscopy offers a unique and powerful lens for studying fluorinated compounds, especially within complex biological systems.
The core advantages stem from the intrinsic properties of the ¹⁹F nucleus:
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of I = 1/2 and 100% natural abundance. Its gyromagnetic ratio is the second highest among all stable nuclei, making it nearly as sensitive as ¹H NMR.[4][5]
-
Vast Chemical Shift Range: The chemical shift range for ¹⁹F NMR can span over 800 ppm, which is significantly wider than the ~14 ppm range for ¹H NMR.[6] This vast dispersion dramatically reduces the probability of signal overlap, allowing for the clear resolution of individual fluorine environments even in complex mixtures.[7]
-
Exceptional Environmental Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to changes in its local electronic environment.[6][8] This makes it an ideal probe for monitoring subtle events such as ligand binding, protein conformational changes, and changes in solvent exposure.[5][8]
-
Absence of Background Signals: Fluorine is virtually absent in biological systems.[8][9] This means that when analyzing a fluorinated drug candidate in the presence of a protein, buffer components, or cell lysates, the ¹⁹F NMR spectrum remains "clean," showing signals only from the molecule of interest. This eliminates the complex background signals that often plague ¹H-based NMR experiments.[9][10]
These features collectively position ¹⁹F NMR as a superior tool for fragment-based drug discovery (FBDD), hit identification, and the rapid development of structure-activity relationships (SAR).[11]
Comparative Analysis: ¹⁹F NMR vs. Alternative Screening Techniques
In drug discovery, particularly in fragment-based screening, several biophysical techniques are employed to detect the binding of small molecules to a target protein. While each has its merits, ¹⁹F NMR provides a unique combination of sensitivity, detailed structural information, and efficiency.
| Technique | Principle | Throughput | Information Provided | Key Advantages for -CF₃ Compounds | Limitations |
| ¹⁹F NMR | Measures changes in the NMR signal (chemical shift, line width) of the fluorine nucleus upon binding. | High (can screen mixtures) | Binding confirmation, affinity ranking (Kd), structural insights, SAR.[10][11] | Extremely sensitive, no background, direct observation of the ligand.[9][10] | Requires a dedicated NMR spectrometer with a fluorine probe. |
| ¹H NMR | Measures changes in the proton signals of the ligand or protein upon binding. | Medium to High | Binding confirmation, affinity, structural information. | Provides complementary data. | Signal overlap, high background from buffers and protein, requires higher concentrations.[11] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as molecules bind to a target immobilized on a sensor chip. | Medium | Binding kinetics (kon, koff), affinity (Kd). | High sensitivity. | Requires protein immobilization which can affect activity, potential for non-specific binding artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Low | Complete thermodynamic profile (Kd, ΔH, ΔS). | Provides detailed thermodynamic data. | Consumes large amounts of protein, low throughput, sensitive to buffer mismatch. |
Experimental Workflow: Ligand-Observed ¹⁹F NMR Screening
A common and powerful application is the "ligand-observed" experiment, where we monitor the ¹⁹F signal of the trifluoromethylphenylboronic acid as it interacts with a target protein.
Caption: Workflow for a ligand-observed ¹⁹F NMR fragment screen.
Detailed Experimental Protocol: 1D ¹⁹F NMR Binding Assay
This protocol describes a self-validating system where the reference sample acts as a crucial negative control.
-
Preparation of Stock Solutions:
-
Ligand Stock: Prepare a 10 mM stock solution of the trifluoromethylphenylboronic acid in 100% DMSO-d₆. The deuterated solvent is essential for the NMR lock.
-
Protein Stock: Prepare a concentrated stock of the target protein (e.g., 100 µM) in a suitable aqueous buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
NMR Buffer: Prepare the final NMR buffer, which is the same as the protein buffer but with 10% D₂O added for the NMR lock signal.
-
-
Sample Preparation (Final Volume: 500 µL):
-
Reference Sample (Control):
-
To an NMR tube, add 445 µL of NMR Buffer.
-
Add 5 µL of the 10 mM Ligand Stock. This gives a final ligand concentration of 100 µM in 1% DMSO-d₆.
-
Causality: This sample is critical. It shows the ¹⁹F NMR signal of the ligand in its free, unbound state in the final assay buffer. Any changes observed in the screen sample are directly attributable to the presence of the protein.
-
-
Screen Sample:
-
To a separate NMR tube, add 395 µL of NMR Buffer.
-
Add 50 µL of the 100 µM Protein Stock. This results in a final protein concentration of 10 µM.
-
Add 5 µL of the 10 mM Ligand Stock (final concentration 100 µM).
-
Causality: The ligand-to-protein ratio (here 10:1) is chosen to ensure that even weak binding events (common in FBDD) can be detected.[4]
-
-
-
NMR Spectrometer Setup and Acquisition:
-
Instrument: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryogenic probe capable of direct ¹⁹F detection is recommended.[11]
-
Temperature: Set the sample temperature to 298 K (25 °C) and allow it to equilibrate for at least 5 minutes.[11]
-
Acquisition Parameters (Example):
-
Pulse Program: zgig (standard 1D with inverse-gated decoupling).
-
Decoupling: ¹H decoupling during acquisition is crucial to collapse ¹H-¹⁹F couplings and obtain sharp singlets, which simplifies analysis and improves sensitivity.[11]
-
Spectral Width (SW): ~100 ppm. Center the spectral window around the expected chemical shift of the -CF₃ group (approx. -60 to -65 ppm relative to CFCl₃).[12]
-
Number of Scans (NS): 128 scans. This provides a good signal-to-noise ratio in a short amount of time (~4 minutes).[11]
-
Relaxation Delay (D1): 1.5 seconds.[11]
-
Causality: Using a cryogenic probe drastically enhances sensitivity, allowing for the use of low micromolar protein concentrations and reducing experiment time.[11] Inverse-gated decoupling ensures that the Nuclear Overhauser Effect (NOE) does not interfere with quantitative measurements if needed.
-
-
-
Data Processing and Analysis:
-
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transform, phase, and baseline correct the spectra.
-
Overlay the 'Reference' and 'Screen' spectra. A binding event ("hit") is identified by a noticeable change in the ¹⁹F signal, such as a downfield or upfield shift in its chemical shift (Δδ) and/or significant line broadening.
-
Interpreting the ¹⁹F NMR Spectrum
The beauty of ¹⁹F NMR lies in its simplicity of interpretation for screening purposes. The trifluoromethyl group gives rise to a single resonance (a sharp singlet if ¹H-decoupled), and its position and shape tell the entire story.
Caption: Factors influencing the ¹⁹F chemical shift of a -CF₃ probe.
Data Interpretation Table
The following table illustrates hypothetical data from a ¹⁹F NMR binding experiment with 4-(Trifluoromethyl)phenylboronic acid.
| Sample Condition | Observed ¹⁹F Chemical Shift (δ, ppm) | Linewidth (Hz) | Interpretation |
| Free Ligand (in Buffer) | -62.50 | 10 | This is the reference state of the unbound ligand. The sharp line indicates it is tumbling rapidly in solution. |
| Ligand + Protein A | -62.51 | 11 | No significant change. Protein A is a non-binder. |
| Ligand + Protein B | -62.95 | 55 | HIT. A significant downfield shift (Δδ = -0.45 ppm) and substantial line broadening. This indicates the ligand is binding to Protein B and is now in a different chemical environment and tumbling slower as part of a large complex. |
| Ligand + Protein C | -62.35 | 25 | HIT. A moderate upfield shift (Δδ = +0.15 ppm) and line broadening. This indicates binding in a different pocket or conformation compared to Protein B. |
Chemical shifts are hypothetical and referenced to an external standard.
A downfield shift often suggests the -CF₃ group has entered a more hydrophobic, electron-poor environment within the protein's binding pocket, while an upfield shift can suggest interactions like hydrogen bonding.[13] The line broadening is a direct consequence of the ligand's slower tumbling rate when it becomes part of the much larger protein-ligand complex.
Conclusion
For researchers and drug development professionals working with trifluoromethylphenylboronic acids, ¹⁹F NMR spectroscopy is not just another analytical tool; it is a strategic asset. Its high sensitivity, lack of background interference, and the direct, information-rich readout it provides make it an exceptionally efficient and robust method for hit identification and lead optimization.[9][10] By understanding the principles behind the experiment and following validated protocols, scientists can rapidly assess target engagement, generate reliable structure-activity relationship data, and ultimately accelerate the drug discovery pipeline. The causality-driven approach outlined in this guide ensures that every step is a self-validating system, providing trustworthy and actionable insights.
References
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- Prosser, R. S. (2020). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 98(9), 487-496. [Link]
- Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1241–1250. [Link]
- Jubb, H., et al. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 54(21), 7480–7489. [Link]
- Li, L., & Kang, C. (2017). 19F-NMR in target-based drug discovery. RSC Advances, 7(83), 52831-52841. [Link]
- Jee, J., & Urick, A. K. (2021). Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1080-1094. [Link]
- Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. (n.d.).
- A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Scilit. [Link]
- Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. [Link]
- A beginner's guide to 19F NMR and its role in drug screening. (n.d.). SciSpace. [Link]
- Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- London, R. E., & Gabel, S. A. (1979). Fluorine-19 NMR Studies of Fluorobenzeneboronic Acids. 1. Interaction Kinetics with Biologically Significant Ligands. Journal of the American Chemical Society, 101(1), 241-247. [Link]
- Tofazzal, M., et al. (2018). 19F NMR Spectroscopy: Applications in Pharmaceutical Studies. Journal of Pharmaceutical Sciences, 107(1), 1-13. [Link]
- Axthelm, J., et al. (2017). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society, 139(30), 10432–10439. [Link]
- Axthelm, J. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Friedrich-Schiller-Universität Jena. [Link]
- 19F NMR of Pharmaceuticals. (2021). YouTube. [Link]
- Lee, S., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Chemistry and Technology, Prague. [Link]
- Series of 19 F NMR spectra recorded during the process of warming a... (n.d.).
- Gozdalik, J. T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(23), 5763. [Link]
- 19F Chemical Shifts and Coupling Constants. (n.d.). UC Santa Barbara. [Link]
- 19F chemical shifts. (n.d.). Steffen's Chemistry Pages. [Link]
- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). Angewandte Chemie International Edition, 59(32), 13393-13399. [Link]
- 19Flourine NMR. (n.d.). NMR Service. [Link]
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]
- Li, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 100-109. [Link]
- Foroozandeh, M., et al. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 5(11), 4367-4374. [Link]
- Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Journal of Fluorine Chemistry, 241, 109675. [Link]
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A Comparative Analysis of Acidity: Phenylboronic Acid vs. Trifluoromethylphenylboronic Acid Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of key structural motifs is paramount. Arylboronic acids, integral to Suzuki-Miyaura cross-coupling reactions and as building blocks in medicinal chemistry, exhibit a range of acidities that are profoundly influenced by their substituents. This guide provides an in-depth comparison of the acidity of phenylboronic acid and its trifluoromethyl-substituted analogues, supported by experimental data and detailed methodologies.
The Impact of the Trifluoromethyl Group on Acidity
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of its fluorine atoms.[1] This property significantly influences the electronic environment of the aromatic ring and, consequently, the acidity of the boronic acid moiety. Phenylboronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The stability of this resulting anion is a key determinant of the acid's strength.
An electron-withdrawing group like -CF3 delocalizes the negative charge on the boronate anion through an inductive effect, thereby stabilizing it. This stabilization of the conjugate base leads to a stronger acid, which is reflected in a lower pKa value. Conversely, steric hindrance can play a counteracting role, particularly when the substituent is in the ortho position, potentially disrupting the planarity and hydration of the boronic acid and its conjugate base.
Experimental Data: A Head-to-Head Comparison
The acidity of phenylboronic acid and the ortho-, meta-, and para-isomers of trifluoromethylphenylboronic acid has been experimentally determined using both potentiometric and spectrophotometric titrations. The resulting pKa values are summarized in the table below.
| Compound | Substituent Position | pKa (Potentiometric) | pKa (Spectrophotometric) |
| Phenylboronic Acid | - | ~8.8 | ~8.8 |
| 2-(Trifluoromethyl)phenylboronic Acid | ortho | 9.58 ± 0.16 | 9.45 ± 0.01 |
| 3-(Trifluoromethyl)phenylboronic Acid | meta | 7.85 ± 0.05 | 7.88 ± 0.01 |
| 4-(Trifluoromethyl)phenylboronic Acid | para | 7.90 ± 0.10 | 7.82 ± 0.01 |
Data sourced from Gozdalik et al. (2019) and Adamczyk-Woźniak et al. (2021).[1][2]
As the data clearly indicates, the introduction of a trifluoromethyl group in the meta and para positions results in a significant increase in acidity, with pKa values approximately one unit lower than that of unsubstituted phenylboronic acid.[1] This is a direct consequence of the strong electron-withdrawing inductive effect of the -CF3 group, which stabilizes the resulting boronate anion.
In stark contrast, the ortho-isomer is a weaker acid than phenylboronic acid.[1] This is attributed to steric hindrance from the bulky trifluoromethyl group, which can interfere with the optimal geometry for the formation and solvation of the tetrahedral boronate ion.[1]
Structural Insights: A Tale of Two Molecules
The structural disparities between phenylboronic acid and its trifluoromethyl-substituted counterparts underpin their differing acidities. X-ray crystallography reveals that phenylboronic acid molecules form hydrogen-bonded dimers in the solid state.[3][4] The boronic acid group is trigonal planar.
Experimental Protocols for Acidity Determination
The determination of pKa values for arylboronic acids can be reliably achieved through potentiometric and spectrophotometric titrations. Below are detailed, step-by-step methodologies for these key experiments.
Potentiometric Titration
This method involves the gradual addition of a standardized base to a solution of the boronic acid and monitoring the resulting pH change.
Step-by-Step Protocol:
-
Solution Preparation : Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions. Prepare a solution of the boronic acid (approximately 1 mM) in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, though this will yield an apparent pKa (pKaapp). A background electrolyte, such as 0.15 M KCl, should be added to maintain a constant ionic strength.[8][9]
-
pH Meter Calibration : Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[8]
-
Titration Setup : Place a precise volume (e.g., 20.0 mL) of the boronic acid solution into a beaker equipped with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.
-
Titration : Begin stirring the solution at a moderate, constant rate. Add the NaOH titrant in small, precise increments (e.g., 0.05 to 0.10 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]
-
Data Analysis : Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.[10] For robust results, perform the titration in triplicate and average the calculated pKa values.[8]
Spectrophotometric Titration
This method is particularly useful for compounds that possess a chromophore and can be performed with smaller sample quantities. It relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.
Step-by-Step Protocol:
-
Solution Preparation : Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol). Prepare a series of buffer solutions with precisely known pH values that span a range of at least 1.5 pH units above and below the estimated pKa.
-
Sample Preparation : To a set of cuvettes, add the same volume of each buffer solution. Then, add a small, identical aliquot of the boronic acid stock solution to each cuvette to achieve a final concentration that gives an appropriate absorbance reading (typically between 0.3 and 1.0).
-
Spectral Acquisition : Measure the UV-Vis absorbance spectrum of each solution over a wavelength range that includes the absorbance maxima of both the acidic and basic forms of the boronic acid.
-
Data Analysis : Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[11]
Conclusion
The acidity of arylboronic acids is a critical parameter that is significantly modulated by the electronic and steric nature of aromatic substituents. The strongly electron-withdrawing trifluoromethyl group enhances the acidity of phenylboronic acid when placed in the meta and para positions. However, steric hindrance leads to a decrease in acidity for the ortho-substituted isomer. Accurate determination of these pKa values, through well-established methods like potentiometric and spectrophotometric titrations, is essential for the rational design and application of these versatile compounds in organic synthesis and drug discovery.
References
- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.
- Rettig, S. J., & Trotter, J. (2011). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry.
- Adamczyk-Woźniak, A., Gozdalik, J. T., Wieczorek, D., Madura, I. D., Kaczorowska, E., Brzezińska, E., ... & Lipok, J. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
- Gozdalik, J. T., et al. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 237-243.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.
- ResearchGate. (n.d.). X-ray structure of the phenylboronic acid and protonated 4-pyridylboronic acid dimer.
- Varughese, S., et al. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed.
- ResearchGate. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids.
- ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Pharmata. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
- Patterson, G. S. (n.d.). pKa Determination by Spectrophotometry: A Simplified Method. Studylib.
- Babic, S., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals.
- ResearchGate. (n.d.). Selected boronic acids and their pKa values.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Chemistry For Everyone. (2025). 5 Easy Methods to Calculate pKa.
- East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.
- eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.
- Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
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A Comparative Guide to the Structural Analysis of Trifluoromethoxy-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structural features of trifluoromethoxy-substituted phenylboronic acid isomers. By integrating experimental data from X-ray crystallography, NMR spectroscopy, and computational modeling, we aim to offer a comprehensive understanding of how the position of the trifluoromethoxy group influences the molecular structure and physicochemical properties of these versatile compounds.
Introduction: The Significance of the Trifluoromethoxy Moiety
Trifluoromethoxy-substituted phenylboronic acids are a class of compounds gaining increasing attention in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a unique substituent that combines the electron-withdrawing nature of the trifluoromethyl group with the potential for resonance donation from the oxygen atom. This duality allows for fine-tuning of a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable functional group in drug design. Understanding the structural nuances of these molecules is paramount for predicting their reactivity, binding interactions, and overall utility in various applications. This guide will focus on a comparative structural analysis of the ortho-, meta-, and para-isomers of trifluoromethoxy-substituted phenylboronic acid.
A Multi-faceted Approach to Structural Elucidation
A thorough understanding of the structural characteristics of trifluoromethoxy-substituted phenylboronic acids requires a combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data offers a comprehensive picture in both the solid state and in solution.
Caption: Workflow for the structural analysis of trifluoromethoxy-substituted phenylboronic acids.
Solid-State Structure: Insights from X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing in the solid state. A comparative analysis of the ortho- and para-isomers of trifluoromethoxy-substituted phenylboronic acid reveals significant conformational differences.[1][2]
Comparative Crystal Structures of Ortho and Para Isomers
The molecular structures of ortho- and para-(trifluoromethoxy)phenylboronic acid have been determined by single-crystal X-ray diffraction.[2] Unfortunately, obtaining single crystals of the meta isomer has proven to be challenging.[2]
A key structural feature of phenylboronic acids in the solid state is the formation of hydrogen-bonded dimers.[1][3] This is observed for both the ortho and para isomers.[1] However, the ortho isomer exhibits an additional intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the trifluoromethoxy group.[1][3][4] This interaction is weaker than in its methoxy analogue.[1][3][4]
The orientation of the boronic acid group relative to the phenyl ring also differs between the isomers. The deviation of the boronic acid group from the plane of the aromatic ring is more pronounced in the para isomer.[2] This twisting is a common feature in arylboronic acids and helps to minimize steric repulsion in the crystal lattice.[2]
Caption: Key structural differences between ortho- and para-isomers from X-ray data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature to minimize thermal vibrations. Diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
Solution-State Structure: A Spectroscopic Comparison with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules in solution. For trifluoromethoxy-substituted phenylboronic acids, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR provides a detailed picture of the electronic environment of each nucleus.[1][3][5]
Comparative NMR Data
The chemical shifts in NMR are sensitive to the electron density around the nucleus, which is influenced by the position of the trifluoromethoxy group. Acetone-d₆ is a common solvent for these measurements due to the good solubility of all isomers.[2]
| Isomer | ¹¹B Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| Ortho | 28 (s) | -56.93 (d) |
| Meta | 28 (s) | -57.64 (dd) |
| Para | 28 (s) | -57.59 (t) |
| Data sourced from Adamczyk-Woźniak et al. (2021).[2][5] |
The ¹¹B NMR chemical shifts are very similar for all three isomers, indicating that the trifluoromethoxy group does not significantly interact with the boron atom in solution.[5] In contrast, the ¹⁹F NMR spectra show distinct coupling patterns due to long-range coupling with aromatic protons, allowing for clear differentiation between the isomers.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified phenylboronic acid isomer is dissolved in a deuterated solvent (e.g., acetone-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and spectra for the desired nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) are acquired.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the molecular structure.
Theoretical Insights from Computational Modeling
Density Functional Theory (DFT) calculations complement experimental data by providing insights into molecular geometries, electronic properties, and energetics that can be difficult to measure directly.
For the trifluoromethoxy-substituted phenylboronic acids, DFT calculations have been used to:
-
Determine the rotational barrier of the boronic acid group.[2]
-
Confirm the presence and estimate the strength of the intramolecular hydrogen bond in the ortho isomer.[1][2][3][4]
-
Predict the structure of the meta isomer, for which a crystal structure is not available.[2]
DFT calculations show that the energy barrier for the rotation of the boronic acid group is significantly higher for the ortho isomer due to the presence of the intramolecular hydrogen bond.[2]
Comparative Physicochemical Properties: The Impact of Isomerism on Acidity
The position of the trifluoromethoxy group has a profound effect on the Lewis acidity of the boronic acid, which is a critical parameter for its reactivity and biological activity. The acidity is typically expressed as the pKₐ value.
| Substituent | pKₐ (ortho) | pKₐ (meta) | pKₐ (para) |
| -OCF₃ | 9.51 | 7.79 | 8.11 |
| -OCH₃ | 9.31 | 8.46 | No data |
| -CF₃ | 9.45 | 7.88 | 7.82 |
| -F | 7.89 | 8.09 | 8.77 |
| -H (unsubstituted) | - | - | 8.8 |
| Data compiled from Adamczyk-Woźniak et al. (2021) and references therein.[5] |
The meta and para isomers are more acidic (lower pKₐ) than unsubstituted phenylboronic acid due to the strong electron-withdrawing inductive effect of the -OCF₃ group.[2][5] In contrast, the ortho isomer is significantly less acidic.[4][5] This is attributed to steric hindrance from the bulky ortho substituent, which destabilizes the formation of the tetrahedral boronate anion.[5]
Caption: Relationship between substituent position and acidity for trifluoromethoxyphenylboronic acids.
Conclusion
The structural analysis of trifluoromethoxy-substituted phenylboronic acids reveals a fascinating interplay of electronic and steric effects that are highly dependent on the isomer. X-ray crystallography and computational modeling highlight a key intramolecular hydrogen bond in the ortho isomer, which influences its conformation. NMR spectroscopy provides a clear method for distinguishing the isomers in solution. Furthermore, the position of the -OCF₃ group dramatically impacts the acidity of the boronic acid moiety, with the ortho isomer being significantly less acidic due to steric hindrance. This comprehensive structural understanding is crucial for the rational design of novel molecules incorporating the trifluoromethoxyphenylboronic acid scaffold for applications in drug discovery and materials science.
References
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]
- Durka, K., et al. (2017). Structures and properties of trifluoromethylphenylboronic acids.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Europe PMC. [Link]
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A Comparative Guide to Trifluoromethylphenylboronic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, fluorinated building blocks are indispensable tools for modulating the physicochemical and pharmacological properties of molecules. Among these, trifluoromethylphenylboronic acids stand out as key reagents for introducing the trifluoromethylphenyl moiety via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the seemingly subtle change in the position of the trifluoromethyl group on the phenyl ring—ortho, meta, or para—profoundly impacts the reactivity, stability, and ultimately, the utility of these isomers.
This guide provides an in-depth comparative analysis of ortho-, meta-, and para-trifluoromethylphenylboronic acid, offering field-proven insights and experimental data to inform your selection and optimize your synthetic strategies.
Physicochemical Properties: More Than Just Positional Isomers
The electronic and steric properties of the trifluoromethylphenylboronic acid isomers are fundamentally different, which dictates their behavior in chemical reactions. A key descriptor of their reactivity is the acidity of the boronic acid, represented by its pKa value.
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the acidity of the boronic acid. In the meta and para isomers, this inductive effect leads to a lower pKa value compared to unsubstituted phenylboronic acid, indicating increased Lewis acidity. This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura coupling.
Conversely, the ortho isomer displays a higher pKa, signifying lower acidity. This anomaly is attributed to the steric hindrance imposed by the bulky CF₃ group in close proximity to the boronic acid moiety. This steric congestion inhibits the formation of the tetrahedral boronate species, a key intermediate in both the acid-base equilibrium and the Suzuki-Miyaura catalytic cycle.
Table 1: Comparison of Physicochemical Properties of Trifluoromethylphenylboronic Acid Isomers
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Phenylboronic Acid (for reference) |
| Structure | ||||
| pKa | ~9.45 | ~7.88 | ~7.82 | ~8.8 |
| Dominant Effect | Steric Hindrance | Inductive Effect | Inductive Effect | - |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The differences in physicochemical properties directly translate to distinct reactivity profiles in the Suzuki-Miyaura cross-coupling reaction. The general trend observed for the reactivity of these isomers is:
Para > Meta >> Ortho
This trend is a direct consequence of the interplay between electronic effects and steric hindrance.
-
Para- and Meta-Isomers: The strong electron-withdrawing nature of the CF₃ group in the para and meta positions enhances the electrophilicity of the boron atom, which can lead to a faster transmetalation step in the catalytic cycle. Between the two, the para-isomer often exhibits slightly higher reactivity due to the direct electronic communication through the aromatic ring.
-
Ortho-Isomer: The ortho-isomer is significantly less reactive due to the pronounced steric hindrance from the adjacent CF₃ group. This steric bulk impedes the approach of the palladium complex to the boron center, thereby slowing down the transmetalation step, which is often the rate-determining step in the catalytic cycle. In many cases, harsher reaction conditions, specialized ligands, or higher catalyst loadings are required to achieve satisfactory yields with the ortho-isomer.
Diagram 1: Suzuki-Miyaura Catalytic Cycle and the Impact of Isomer Position
Caption: The Suzuki-Miyaura cycle with the transmetalation step highlighted, showing the relative reactivity of the isomers.
The Challenge of Protodeboronation
A common and often overlooked side reaction in Suzuki-Miyaura coupling is protodeboronation, the cleavage of the C-B bond by a proton source. This undesired reaction consumes the boronic acid, leading to reduced yields of the desired coupled product. The susceptibility of trifluoromethylphenylboronic acids to protodeboronation is influenced by the reaction conditions, particularly the base and solvent, and the position of the CF₃ group. The electron-withdrawing nature of the CF₃ group can increase the rate of protodeboronation, especially under basic conditions.
Careful optimization of reaction conditions, such as using milder bases (e.g., K₂CO₃ instead of stronger bases), shorter reaction times, and anhydrous solvents, can help to minimize protodeboronation and maximize the yield of the desired biaryl product.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical framework for comparing the reactivity of the three isomers, the following experimental protocol is proposed. This protocol is designed to be a starting point and may require optimization based on the specific aryl halide used.
Diagram 2: Experimental Workflow for Comparative Reactivity Study
Caption: A step-by-step workflow for conducting a comparative Suzuki-Miyaura coupling reaction with the three isomers.
Detailed Protocol:
-
Reaction Setup: To three separate oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Addition of Boronic Acids: To each vial, add the respective trifluoromethylphenylboronic acid isomer (ortho, meta, or para, 1.2 mmol, 1.2 eq.).
-
Solvent Addition: Add the solvent system (e.g., 4 mL of toluene and 1 mL of water) to each vial.
-
Reaction Execution: Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular time intervals.
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield of the purified product for each isomer.
Applications in Drug Discovery and Materials Science
The choice of isomer has significant implications for the properties of the final molecule. The trifluoromethyl group's position affects the molecule's overall electronic distribution, lipophilicity, and conformation, which in turn influences its biological activity or material properties.
-
Para- and Meta-Isomers: These are widely used in drug discovery to introduce the CF₃-phenyl motif, which can improve metabolic stability and cell permeability. The predictable reactivity of these isomers makes them reliable building blocks in the synthesis of complex pharmaceutical intermediates.
-
Ortho-Isomer: While more challenging to use in synthesis, the ortho-isomer can be crucial for creating specific three-dimensional structures. The steric bulk of the ortho-CF₃ group can induce atropisomerism or lock a molecule into a particular conformation, which can be beneficial for enhancing binding affinity to a biological target.
Conclusion
The ortho-, meta-, and para-isomers of trifluoromethylphenylboronic acid are not interchangeable reagents. A thorough understanding of their distinct physicochemical properties and reactivity profiles is paramount for successful and efficient synthesis. The para- and meta-isomers are generally more reactive and reliable for routine Suzuki-Miyaura couplings, driven by the strong electron-withdrawing nature of the trifluoromethyl group. In contrast, the ortho-isomer presents a significant steric challenge, requiring careful optimization of reaction conditions. By leveraging the insights and protocols presented in this guide, researchers can make informed decisions in selecting the appropriate isomer and developing robust synthetic routes to access novel molecules for drug discovery and materials science.
References
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC, NIH. [Link]
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]
- Request PDF. (n.d.). Structures and properties of trifluoromethylphenylboronic acids.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Europe PMC. [Link]
- Wikipedia. (n.d.).
- Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1). [Link]
- Pharmaffiliates. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. [Link]
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)
- Preprints.org. (2023).
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Organic Chemistry Portal. (2000).
- ResearchGate. (2021).
- MDPI. (2020).
- ResearchGate. (2022).
- Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(47), 17096-17098. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2010). ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. [Link]
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
- ResearchGate. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]
- RSC Publishing. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
- Biscoe, M. R., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Crudden, C. M., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]
- ACS Publications. (2017). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- MDPI. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
- ResearchGate. (n.d.). Selected boronic acids and their pKa values. [Link]
- ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]
- PubMed Central. (2023).
- University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid
For Immediate Implementation by Laboratory Personnel
In the fast-paced environments of research, development, and synthesis, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents, such as 2-Methyl-3-(trifluoromethyl)phenylboronic acid, are not merely procedural formalities but cornerstones of a responsible and secure laboratory setting. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, as analogous compounds cause skin irritation.[1][2][3][4][5] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes that can cause serious eye irritation.[1][2][4][5] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (if dust may be generated outside a fume hood) | Prevents respiratory tract irritation.[1][2][4] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[2]
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management.
-
Solid Waste:
-
Collect all solid waste, including residual this compound powder, contaminated weighing paper, pipette tips, and gloves, in a designated, puncture-proof container with a secure lid.[2]
-
The container should be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
If this compound has been used in a solution, collect the liquid waste in a separate, leak-proof container designated for hazardous liquid waste.
-
Ensure the container is made of a chemically compatible material. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Step 2: Waste Container Labeling
Accurate and detailed labeling is a regulatory requirement and a critical safety measure. The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "947533-86-0"
-
The primary hazards associated with the chemical (e.g., "Irritant," "Harmful if swallowed").
-
The accumulation start date (the date the first drop of waste is added to the container).
-
Your name, laboratory, and contact information.
Step 3: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from incompatible materials, such as strong oxidizing agents and strong bases.[1]
-
In a secondary containment tray to prevent the spread of potential spills.
Step 4: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinseate is considered hazardous waste and must be collected and added to your liquid hazardous waste container. Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's guidelines.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of the fume hood.
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: Once thoroughly decontaminated and the label is removed, the container can typically be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic recycling).
Step 5: Final Disposal
Arrange for the collection of the full hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][3][4] Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
- ChemWhat. (n.d.). 2-Methyl-3-trifluoromethyl-phenylboronic acid CAS#: 947533-86-0.
- Angene Chemical. (2021). Safety Data Sheet: 3-(Trifluoromethyl)Phenylboronic Acid.
- Wikipedia. (n.d.). Phenylboronic acid.
Sources
Mastering the Safe Handling of 2-Methyl-3-(trifluoromethyl)phenylboronic Acid: A Guide for Laboratory Professionals
For the innovative researcher, 2-Methyl-3-(trifluoromethyl)phenylboronic acid and its derivatives are powerful reagents in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their utility in constructing complex molecular architectures is invaluable. However, harnessing their full potential necessitates a deep and unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the well-being of your laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
Some analogues are also classified as Harmful if Swallowed (Acute Toxicity, Oral, Category 4, H302) .[4][5][6] It is prudent, therefore, to handle this compound with the assumption that it possesses all these potential hazards. Furthermore, many boronic acids are hygroscopic , meaning they readily absorb moisture from the air, which can affect their reactivity and handling characteristics.[7][8][9][10]
This understanding of the inherent risks is the cornerstone of a robust safety protocol. The subsequent recommendations for personal protective equipment and handling procedures are direct responses to these identified hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each item.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[1][3] | To protect against airborne dust particles and accidental splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves.[1][6] | To prevent skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[1][6] |
| Body Protection | A flame-resistant laboratory coat.[1][11] | To protect the skin and personal clothing from contamination. The lab coat should be buttoned to ensure full coverage. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or a respirator with a P1 (EU EN 143) filter may be necessary if handling the solid in a way that generates dust, especially outside of a fume hood.[1] | To prevent the inhalation of dust particles, which can cause respiratory tract irritation.[1][2] |
Expert Insight: Do not underestimate the risk of fine powders becoming airborne. Even careful weighing can generate dust. Whenever possible, perform all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this reagent will significantly mitigate risks.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage. Ensure the supplier's label is intact and legible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][12] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain the compound's integrity.[8] Keep it segregated from strong oxidizing agents, strong acids, and strong bases.[8][12][13]
Step-by-Step Handling Procedure
-
Preparation: Before handling the reagent, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][12]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to control dust and vapors.[1][14]
-
Weighing and Transfer:
-
Use a spatula to carefully transfer the solid.
-
Avoid scooping in a manner that creates dust.
-
If possible, use a balance equipped with a draft shield.
-
Close the container immediately after use to prevent moisture absorption and contamination.[7]
-
-
Dissolution: When preparing solutions, add the solid reagent to the solvent slowly to avoid splashing.
-
Post-Handling: After use, thoroughly wash hands and any exposed skin with soap and water.[1][15] Clean the work area and any equipment used.
Emergency and Disposal Plans: Preparing for the Unexpected
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[1][15]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][7][15] If irritation persists, seek medical attention.[15]
-
Inhalation: Move the affected person to fresh air.[1][7][15] If breathing is difficult or if symptoms such as coughing or shortness of breath occur, seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[1][7] Seek immediate medical attention.[7]
Spill Management Workflow
A minor spill of solid this compound can be managed safely by following a clear, pre-defined workflow.
Caption: Workflow for managing a minor chemical spill.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container.[16][17]
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[10][16][17] Do not dispose of this chemical down the drain or in the regular trash.[11][16]
By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research goals. Safety is not a barrier to innovation; it is the foundation upon which successful and sustainable scientific discovery is built.
References
- Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley.
- First Aid for Boric Acid Poisoning. (n.d.). DoveMed.
- Boric Acid - Standard Operating Procedure. (n.d.). IsoLab, University of Washington.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
- 3-(Trifluoromethyl)Phenylboronic Acid - Safety Data Sheet. (2021, May 1). Angene Chemical.
- Phenylboronic acid ≥95 % - Safety Data Sheet. (n.d.). Carl Roth.
- How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.
- Phenyl boronic acid-d5 - Safety Data Sheet. (2025, June 10). Chemdox.
- (2-Methylpropyl)boronic acid - Safety Data Sheet. (2023, September 29). Fisher Scientific.
- Boric Acid - Safety Data Sheet. (2021, May 1). LabAlley.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sds.chemdox.com [sds.chemdox.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. aksci.com [aksci.com]
- 15. laballey.com [laballey.com]
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- 17. rcilabscan.com [rcilabscan.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
